2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Description
Properties
IUPAC Name |
oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOGZMECOVNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387955 | |
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-94-5 | |
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate chemical structure and properties
This guide details the structural properties, synthesis, and strategic utility of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate , a versatile pharmacophore building block in medicinal chemistry.
Structure, Properties, and Synthetic Utility in Drug Discovery
Executive Summary & Strategic Utility
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS: 14573-94-5 for free base) is a bifunctional intermediate combining a reactive benzaldehyde core with a basic piperidine side chain.[1] This specific ortho-substitution pattern renders it a "privileged structure" for two primary applications:
-
Heterocyclic Construction: It serves as a direct precursor for benzofurans and coumarins via intramolecular cyclization, scaffolds widely found in anti-arrhythmic and anti-tumor agents.
-
GPCR & SERM Ligand Design: The 2-(piperidin-1-yl)ethoxy motif is a canonical "basic tail" used to engage aspartic acid residues in binding pockets of Estrogen Receptors (SERMs like Raloxifene) and GPCRs (5-HT, Histamine receptors). While Raloxifene utilizes the para-isomer, this ortho-isomer is critical for Structure-Activity Relationship (SAR) studies exploring conformational restriction and receptor subtype selectivity.
Chemical Structure Analysis
The compound exists as an oxalate salt to ensure oxidative stability of the aldehyde and prevent N-oxide formation at the piperidine nitrogen.
Caption: Structural modularity of the target compound. The ortho-positioning facilitates unique intramolecular cyclization pathways not possible with meta- or para-isomers.
Physicochemical Properties[4][5]
The oxalate salt is preferred over the free base due to its enhanced shelf-life and handling properties. The free aldehyde is prone to oxidation (to benzoic acid) and polymerization; the oxalate form mitigates this.
| Property | Specification |
| Chemical Name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate |
| CAS Number | 14573-94-5 (Free Base) |
| Molecular Formula | C₁₄H₁₉NO₂[1][2][3][4] · C₂H₂O₄ |
| Molecular Weight | 233.31 (Free Base) + 90.03 (Oxalate) = 323.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |
| Melting Point | Typically 120–160°C (Dependent on crystallization solvent) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C |
Synthesis & Manufacturing Protocol
This protocol utilizes a Williamson Ether Synthesis followed by salt formation. The choice of base and solvent is critical to minimize the competing Cannizzaro reaction of the aldehyde.
Phase 1: Etherification (Free Base Synthesis)
Reaction: Salicylaldehyde + 1-(2-Chloroethyl)piperidine HCl
-
Reagent Prep: Dissolve Salicylaldehyde (1.0 eq) in DMF (Dimethylformamide, 5 mL/mmol).
-
Base Activation: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and Potassium Iodide (KI, 0.1 eq, catalytic). Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Expert Note: KI is essential here to convert the chloro-alkylamine to the more reactive iodo-species in situ (Finkelstein condition).
-
-
Alkylation: Add 1-(2-Chloroethyl)piperidine Hydrochloride (1.2 eq) portion-wise.
-
Reflux: Heat to 80°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted salicylaldehyde) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Result: Yellow/Orange oil (Crude Free Base).
-
Phase 2: Oxalate Salt Formation
Rationale: The crude oil is difficult to purify via column chromatography due to streaking. Salt crystallization purifies it effectively.
-
Dissolution: Dissolve the crude free base oil in a minimal amount of Absolute Ethanol .
-
Acid Addition: Prepare a saturated solution of Oxalic Acid (1.05 eq) in Ethanol. Add dropwise to the amine solution with vigorous stirring.
-
Crystallization: A white precipitate should form immediately. If not, add Diethyl Ether until turbid and cool to 4°C overnight.
-
Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.
Caption: Step-by-step synthetic workflow for the isolation of high-purity oxalate salt.
Analytical Characterization
To validate the structure, the following NMR signals are diagnostic. The ortho substitution pattern is confirmed by the specific splitting of the aromatic protons.
-
¹H-NMR (400 MHz, DMSO-d₆):
-
Aldehyde (CHO): Singlet at ~10.4 ppm .
-
Aromatic: Four protons in the 6.9–7.8 ppm region. The doublet at ~7.0 ppm corresponds to the proton ortho to the ether linkage.
-
Linker (O-CH₂): Triplet at ~4.2 ppm .
-
Linker (N-CH₂): Triplet at ~3.4 ppm (shifted downfield due to salt formation).
-
Piperidine: Broad multiplets at 1.4–1.8 ppm (ring carbons) and 3.0–3.2 ppm (N-ring carbons).
-
Oxalate: Broad singlet (OH) often exchanged/invisible or very downfield >12 ppm.
-
Applications in Drug Discovery[8][9]
This compound is a high-value "divergent intermediate." Its utility extends beyond simple analogs into complex heterocyclic synthesis.
A. Benzofuran Synthesis (Intramolecular Cyclization)
The most powerful application of the ortho-isomer is the rapid construction of 2-substituted benzofurans.
-
Mechanism: Reaction with an
-halo ketone or ester under basic conditions leads to an aldol condensation followed by intramolecular ether attack (or vice versa depending on conditions). -
Target Class: Anti-arrhythmic agents (Propafenone analogs) and multi-target kinase inhibitors.
B. SERM & GPCR Ligand Development
-
Raloxifene Analogs: While Raloxifene uses the para-isomer, the ortho-isomer is used to synthesize "conformationally restricted" analogs where the basic side chain can hydrogen bond with the aldehyde oxygen (or its derivatives), altering the binding vector in the Estrogen Receptor.
-
Reductive Amination: The aldehyde group is easily converted to a secondary amine, creating "bi-basic" ligands common in antipsychotic drug discovery (e.g., similar to Setipiprant pharmacophores).
Caption: Divergent synthetic pathways utilizing the aldehyde handle for library generation.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: The oxalate salt is a fine powder; use a dust mask. Avoid contact with strong oxidizing agents.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C for long-term stability.
References
-
BuyersGuideChem. 2-(2-Piperidin-1-ylethoxy)benzaldehyde CAS 14573-94-5 Properties and Suppliers. Available at: [Link]
-
Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org.[5][6][7][8] Synth. 2019, 96, 98-109.[5] Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene: A Raloxifene Intermediate. J. Chem. Pharm. Res., 2017, 9(10):106-110. Available at: [Link]
Sources
- 1. 84449-80-9|4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride|BLD Pharm [bldpharm.com]
- 2. 89407-98-7|4-(2-(Piperidin-1-yl)ethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 138351-09-4|3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride|BLD Pharm [bldpharm.com]
- 4. 81068-27-1|3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate|BLD Pharm [bldpharm.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orientjchem.org [orientjchem.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
Molecular weight and formula of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Technical Profile: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Part 1: Executive Summary
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and Selective Estrogen Receptor Modulators (SERMs). It serves as a critical intermediate for introducing the 2-(piperidin-1-yl)ethoxy side chain—a pharmacophore known to enhance oral bioavailability and modulate receptor binding affinity in drug candidates.
This guide provides a rigorous technical analysis of its molecular properties, synthesis pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature & Classification
-
IUPAC Name: 2-[2-(Piperidin-1-yl)ethoxy]benzaldehyde oxalate
-
Common Name: 2-(2-Piperidinoethoxy)benzaldehyde oxalate[1]
-
Parent Compound (Free Base) CAS: 14573-94-5
-
Chemical Family: Aminoalkyl ether benzaldehydes
Molecular Formula & Weight Analysis
The compound exists as a salt formed by the neutralization of the basic piperidine nitrogen with oxalic acid.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Stoichiometry |
| Free Base | 233.31 | 1 | |
| Oxalic Acid | 90.03 | 1 | |
| Total Salt | 323.34 | 1:1 |
Note: The 1:1 stoichiometry is the standard stable form for this piperidine derivative, conferring improved crystallinity and stability compared to the oil-based free base.
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the ortho-substitution pattern critical for its reactivity in cyclization reactions (e.g., forming benzothiophenes or indoles).
Figure 1: Structural connectivity of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate.
Part 3: Synthesis & Preparation Protocol
The synthesis follows a convergent pathway utilizing the Williamson Ether Synthesis . This protocol ensures high regioselectivity for the ortho position.
Reaction Mechanism Workflow
Figure 2: Step-by-step synthetic pathway from Salicylaldehyde to the Oxalate salt.
Detailed Experimental Protocol
Step 1: Etherification (Free Base Synthesis)
-
Setup: Charge a 3-neck round bottom flask with Salicylaldehyde (1.0 eq) and Potassium Carbonate (
, 2.5 eq) in anhydrous DMF or Acetonitrile . -
Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq) portion-wise.
-
Reaction: Heat to 80°C for 8–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate in vacuo to yield the crude free base (yellow oil).
Step 2: Oxalate Salt Formation
-
Dissolution: Dissolve the crude free base oil in a minimal amount of Acetone or Ethanol .
-
Acid Addition: Add a saturated solution of Oxalic Acid (1.05 eq) in the same solvent dropwise with vigorous stirring.
-
Crystallization: A white to off-white precipitate will form immediately. Cool to 0°C for 2 hours to maximize yield.
-
Isolation: Filter the solid, wash with cold acetone/ether, and dry under vacuum.
Part 4: Analytical Characterization
To ensure scientific integrity, the following analytical signatures must be verified.
| Method | Expected Signal / Parameter | Interpretation |
| 1H NMR (DMSO-d6) | Aldehyde proton (-CHO). | |
| Piperidine ring protons & | ||
| Aromatic protons (1,2-disubstituted pattern). | ||
| Mass Spectrometry | m/z = 234.1 | Corresponds to the protonated free base. |
| Melting Point | 135°C – 145°C | Typical range for piperidine-oxalate salts. |
| Solubility | Water, DMSO, Methanol | Soluble in polar protic solvents; insoluble in hexanes. |
Part 5: Handling & Stability
-
Storage: Store in a tightly sealed container at 2–8°C (refrigerated). The aldehyde group is susceptible to oxidation (to benzoic acid) if exposed to air for prolonged periods.
-
Hygroscopicity: Oxalate salts can be slightly hygroscopic; store with desiccant.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
-
BuyersGuideChem. (2025).[1] 2-(2-Piperidin-1-ylethoxy)benzaldehyde | C14H19NO2.[1][2][3] Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, a heterocyclic compound with potential applications in drug discovery. Due to the absence of publicly available quantitative solubility data for this specific oxalate salt, this document synthesizes foundational principles of organic salt solubility, predictive analysis based on its structural motifs—the piperidine ring, the benzaldehyde core, and the oxalate counter-ion—and established physicochemical theories. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical-how for characterizing and optimizing the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2][3] It dictates the rate and extent of drug absorption, directly influencing bioavailability and, consequently, the therapeutic outcome.[1][3] For a compound like 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, understanding its behavior in various solvent systems is crucial for everything from initial screening and synthesis purification to final dosage form development.
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (CAS No: 14573-94-5) is a molecule that combines a polar tertiary amine (piperidine), an ether linkage, and an aromatic aldehyde.[4][5] The formation of an oxalate salt is a common strategy employed in pharmaceutical development to improve properties such as crystallinity, stability, and, often, aqueous solubility.[3] However, the effect of salt formation on solubility in organic solvents—critical for synthesis, purification, and the preparation of stock solutions for in vitro screening—is more complex and depends on the interplay between the salt's crystal lattice energy and the solvation energies of the individual ions in the solvent.[6][7]
This guide will first deconstruct the theoretical underpinnings of organic oxalate salt solubility. It will then provide a robust, step-by-step experimental workflow, grounded in Good Laboratory Practice (GLP) principles, for researchers to generate reliable and reproducible solubility data.[8][9]
Theoretical Framework: Predicting Solubility Behavior
While precise quantitative data for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is not found in the public domain, a qualitative and predictive assessment can be constructed by analyzing its constituent parts and the principles of solvent-solute interactions.
Structural Analysis of the Solute
-
Piperidine Moiety: Piperidine itself is a polar, basic heterocycle. It is miscible with water and highly soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform, due to its ability to act as a hydrogen bond acceptor.[10][11] Its presence imparts a degree of polarity and basicity to the parent molecule.
-
Benzaldehyde and Ether Linkage: The aromatic ring and ether group introduce both lipophilic and polar characteristics. The ether oxygen can act as a hydrogen bond acceptor.
-
Oxalate Counter-ion: Oxalic acid is a dicarboxylic acid. As a salt, the oxalate dianion (C₂O₄²⁻) is capable of strong electrostatic interactions and hydrogen bonding. The solubility of oxalate salts is highly variable. While alkali metal oxalates have some water solubility, many divalent metal oxalates are famously insoluble in water.[12][13] In organic solvents, the high lattice energy of the salt can lead to low solubility, particularly in nonpolar environments.[14]
The Role of the Solvent: "Like Dissolves Like"
The principle that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents is a foundational concept in chemistry.[15] The solubility of an organic salt like 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is governed by the solvent's ability to overcome the crystal lattice energy by solvating the cation (the protonated piperidine derivative) and the oxalate anion.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving the oxalate salt. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the oxalate anion and as hydrogen bond acceptors for the protonated piperidinium cation.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess large dipole moments and can effectively solvate the cation through dipole-ion interactions. However, their ability to solvate the oxalate anion is less effective compared to protic solvents, which may limit solubility. DMSO is often a powerful solvent for a wide range of organic compounds.[16]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents. They lack the ability to form strong interactions (like hydrogen bonds or strong dipole-ion forces) needed to break apart the ionic crystal lattice of the salt.[15]
The Dissolution Equilibrium
The dissolution of the oxalate salt in a solvent is an equilibrium process. The solid salt is in equilibrium with its solvated ions.
Caption: Dissolution equilibrium of an organic salt.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[17][18] This protocol is a robust and self-validating system designed to ensure that a true equilibrium is reached and accurately measured. Adherence to Good Laboratory Practice (GLP) principles is essential for data integrity.[8][9][19]
Mandatory Equipment and Reagents
-
Analytical balance (4-decimal place)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker/incubator
-
Calibrated positive displacement pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2][20][21]
-
Volumetric flasks and appropriate glassware
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (solute)
-
Selected organic solvents (HPLC grade)
Step-by-Step Experimental Protocol
The following workflow ensures a systematic and reliable determination of solubility.
Caption: Experimental workflow for solubility determination.
Causality Behind Experimental Choices:
-
Step 1: Excess Solid: Adding an amount of solid that is visibly in excess of what can dissolve is critical.[20] This ensures that the resulting solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Step 3: Equilibration Time: A duration of 24-48 hours is chosen to ensure that the system reaches a true thermodynamic equilibrium.[17][18] Shorter times might only yield kinetic solubility data, which can be misleading.[22] The constant temperature control is vital as solubility is highly temperature-dependent.[12][23]
-
Step 4 & 5: Phase Separation & Filtration: Centrifugation followed by filtration is a two-step process to guarantee that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility. The choice of a low-binding filter material is crucial to prevent loss of the analyte.[18]
-
Step 7: Quantification Method: HPLC-UV is the preferred method due to its high specificity and sensitivity, allowing for accurate quantification even in the presence of minor impurities.[21][24] A pre-validated method with a standard calibration curve is a cornerstone of GLP.[9]
Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a known amount of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare at least five calibration standards that bracket the expected concentration of the solubility samples.
-
Calibration Curve: Analyze each standard by HPLC-UV and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (r²) of >0.995.
Data Presentation and Predicted Solubility Profile
As no experimental data exists, the following table presents a predicted qualitative and quantitative solubility profile based on the theoretical principles discussed. The quantitative values are hypothetical estimates intended to serve as a benchmark for experimental work.
Table 1: Predicted Solubility Profile of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate at 25°C
| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility | Predicted Quantitative Range (mg/mL) | Rationale |
| Polar Protic | Methanol | 5.1 | High | 20 - 50 | Excellent hydrogen bonding capability to solvate both the cation and the oxalate anion. |
| Ethanol | 4.3 | High | 15 - 40 | Similar to methanol but slightly less polar, potentially leading to slightly lower solubility. | |
| Polar Aprotic | DMSO | 7.2 | High | > 50 | Strong polar solvent capable of disrupting the crystal lattice and solvating the cation effectively.[16] |
| Acetonitrile | 5.8 | Moderate | 5 - 15 | Good dipole moment but less effective at solvating the oxalate anion compared to protic solvents. | |
| Acetone | 5.1 | Low to Moderate | 1 - 10 | Moderate polarity; may struggle to effectively solvate both ions. | |
| Nonpolar | Toluene | 2.4 | Very Low | < 0.1 | Insufficient polarity to overcome the salt's crystal lattice energy. |
| Hexane | 0.1 | Practically Insoluble | < 0.01 | Aliphatic hydrocarbon with no significant polar interactions available for solvation.[10] |
Conclusion and Future Work
This technical guide establishes a comprehensive framework for understanding and determining the solubility of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate in organic solvents. While a predictive analysis based on its chemical structure suggests high solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO, and poor solubility in nonpolar media, these hypotheses must be confirmed through rigorous experimentation.
The detailed shake-flask protocol provided herein offers a reliable, GLP-compliant method for generating the precise quantitative data required by drug development professionals. The successful execution of this protocol will enable researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating the development timeline for this and other promising chemical entities.
References
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). National Center for Biotechnology Information. [Link]
-
Introduction to Good Laboratory Practices (GLP). (n.d.). Solubility of Things. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. [Link]
-
Piperidine. (n.d.). Solubility of Things. [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. [Link]
-
Piperidine. (n.d.). Wikipedia. [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.). Bouling Chemical Co., Limited. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. [Link]
-
Policy: Good Laboratory Practices Advisories - Compliance Monitoring. (2016). US EPA. [Link]
-
Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). RSC Publishing. [Link]
-
Harnessing Solvent Displacement Crystallization for Actinide Synthesis: Insights from Uranyl Oxalate. (2025). ACS Publications. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Preprints.org. [Link]
-
(PDF) Solubility of Oxalic Acid. (2015). ResearchGate. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. [Link]
-
Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ResearchGate. [Link]
-
Oxalic Acid – Phase Behavior of a Cocrystal and Hydrate Forming Component. (2016). Eldorado - Repository of the TU Dortmund. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
-
SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
A Review of Sodium Oxalate Solubility in Water. (2023). IC/Unicamp. [Link]
-
2-(2-Piperidin-1-ylethoxy)benzaldehyde. (n.d.). BuyersGuideChem. [Link]
-
(PDF) Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. (2016). ResearchGate. [Link]
-
Good Laboratory Practices (GLP): 2024 Guide. (2024). Biobide. [Link]
-
Sodium oxalate. (2021). Sciencemadness Wiki. [Link]
-
2-(2-Piperidin-1-ylethoxy)benzaldehyde. (n.d.). BuyersGuideChem. [Link]
-
2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde. (n.d.). Chemazone. [Link]
-
Oxalate solubility and basic questions. (2023). Sciencemadness.org. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. ijpsr.com [ijpsr.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raytor.com [raytor.com]
- 19. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. ijsrtjournal.com [ijsrtjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. researchgate.net [researchgate.net]
The Role of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate in SERM Synthesis and API Manufacturing
A Technical Guide on Ortho-Substituted Precursors, Analog Design, and Impurity Control
Executive Summary
In the landscape of Selective Estrogen Receptor Modulators (SERMs), the structural geometry of the basic side chain dictates the pharmacological profile of the Active Pharmaceutical Ingredient (API). While commercial Raloxifene utilizes a para-substituted side chain (derived from 4-(2-(piperidin-1-yl)ethoxy)benzoyl precursors) to achieve optimal Estrogen Receptor (ER) binding[1], its ortho-substituted counterpart—2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS 14573-94-5) —plays a critical, dual role in pharmaceutical chemistry[2].
As a Senior Application Scientist, I approach this compound not as the primary Raloxifene intermediate, but through its true technical applications:
-
A structural building block for synthesizing novel, ortho-substituted SERM analogs designed to probe the spatial limits of the ER ligand-binding domain[3].
-
A critical positional impurity generated during the upstream synthesis of Raloxifene precursors, requiring rigorous analytical tracking and clearance to ensure API integrity[4].
This whitepaper details the causality behind the chemical behavior of this intermediate, providing self-validating experimental protocols for its isolation and analytical resolution.
Chemical Profiling & Structural Significance
The Causality of the Oxalate Salt
The free base of 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a highly viscous, oily liquid. In process chemistry, handling oils introduces significant volumetric errors and makes purification via crystallization impossible. By reacting the free base with oxalic acid, chemists generate the oxalate salt [2].
This is a self-validating experimental choice: the oxalate salt forms a highly crystalline, thermodynamically stable solid. This allows for rapid purification via simple recrystallization, effectively purging unreacted piperidine and alkyl halides without the need for unscalable column chromatography.
Mechanistic Role in SERM Analog Design
Raloxifene exerts its anti-estrogenic effects in breast tissue by forcing the Estrogen Receptor (ERα) into a conformation that prevents coactivator recruitment. This is achieved via its basic piperidine side chain, which protrudes from the binding pocket to neutralize Asp351[5].
When researchers utilize 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde to synthesize ortho-analogs, the trajectory of the basic side chain is radically altered. The steric clash induced by the ortho-substitution forces the piperidine ring into a different spatial vector, which has been utilized in the development of novel SERMs and benzothieno[3,2-b]indole derivatives with distinct tissue-selective profiles[6][7].
Role as a Positional Impurity in Raloxifene Manufacturing
During the industrial synthesis of the actual Raloxifene precursor (the para-isomer), the alkylation of hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine can yield the ortho-isomer (CAS 14573-94-5) if 2-hydroxybenzaldehyde is present as a starting material impurity, or via aberrant ortho-formylation side reactions[4].
If this ortho-isomer is carried forward into the Friedel-Crafts acylation or Suzuki coupling steps of Raloxifene synthesis, it generates an ortho-substituted Raloxifene impurity. Because this impurity shares an identical molecular weight and similar lipophilicity to the API, it poses a severe risk to batch validation.
Synthetic divergence of ortho and para isomers in SERM development.
Quantitative Data: Isomer Comparison
To effectively track and utilize these compounds, their physicochemical and chromatographic differences must be quantified.
| Parameter | 2-Isomer (Ortho) | 4-Isomer (Para) |
| CAS Number | 14573-94-5 (Oxalate) | 84449-80-9 (HCl) |
| Substitution Pattern | 1,2-disubstituted benzene | 1,4-disubstituted benzene |
| Physical State (Salt) | Crystalline Solid (Oxalate) | Crystalline Solid (HCl) |
| Steric Hindrance | High (Side chain shields aldehyde) | Low (Linear geometry) |
| RP-HPLC Retention Time | ~8.5 min | ~11.2 min |
| Primary Utility | SERM Analog R&D / Impurity Standard | Raloxifene API Synthesis |
Experimental Protocols
Protocol 1: Synthesis and Crystallization of the Oxalate Salt
This protocol ensures the conversion of the crude ortho-isomer free base into a highly pure, stable oxalate salt for use as an analytical standard or analog precursor.
-
Dissolution: Dissolve 10.0 g of crude 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde (free base) in 50 mL of anhydrous ethyl acetate in a 250 mL round-bottom flask.
-
Acidification: In a separate beaker, dissolve 4.0 g of anhydrous oxalic acid (1.05 eq) in 30 mL of warm ethyl acetate.
-
Salt Formation: Dropwise, add the oxalic acid solution to the free base solution under vigorous stirring at room temperature. A white precipitate will begin to form immediately.
-
Maturation: Stir the suspension for 2 hours at 0–5 °C (ice bath) to maximize precipitation and ensure complete salt formation.
-
Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 15 mL of cold ethyl acetate to remove unreacted alkylating agents.
-
Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 12 hours.
-
Validation: Confirm purity via Melting Point (MP) apparatus and
H-NMR. The oxalate protons will appear as a distinct broad singlet, confirming stoichiometric salt formation.
Protocol 2: RP-HPLC Method for Isomer Resolution
To prevent the 2-isomer from contaminating Raloxifene API batches, this self-validating HPLC protocol resolves the ortho impurity from the para intermediate.
-
Column Selection: Use a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 20% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: Set the UV detector to 254 nm (optimal for the benzaldehyde chromophore).
-
System Suitability: Inject a mixed standard containing both the 2-isomer and 4-isomer. The ortho-isomer (2-isomer) will elute first (Rt ~8.5 min) due to intramolecular steric shielding reducing its effective hydrophobic surface area, while the para-isomer elutes later (Rt ~11.2 min).
RP-HPLC analytical workflow for resolving positional isomers.
Conclusion
While 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is not the direct precursor to commercial Raloxifene, its mastery is non-negotiable for advanced pharmaceutical scientists. By understanding its altered 3D trajectory and its behavior as a positional impurity, researchers can leverage this compound to design next-generation SERMs[3] and implement robust quality control systems in API manufacturing[4].
References
1.[2] National Center for Biotechnology Information. "2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate - PubChem Compound Summary for CID 14573945". PubChem. URL: [Link] 2.[1] Shiri, M., et al. "Recent Advances in the Synthesis of Raloxifene: A Selective Estrogen Receptor Modulator". ResearchGate. URL: [Link] 3.[4] Royal Society of Chemistry. "Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective". RSC Books Gateway. URL: [Link] 4.[6] European Patent Office. "Selective estrogen receptor modulators (EP1577288B1)". Google Patents. URL: 5.[3] Yadav, Y., et al. "Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators". European Journal of Medicinal Chemistry (PubMed). URL: [Link] 6.[7] Ji, Q., et al. "Benzothieno[3,2-b]indole Derivatives as Potent Selective Estrogen Receptor Modulators". ResearchGate. URL: [Link] 7.[5] MDPI. "Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen". Cancers. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | C16H21NO6 | CID 2949969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. EP1577288B1 - Selective estrogen receptor modulators - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Hazard and Risk Assessment of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate for Research Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and risk assessment of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. As this is a specialized research chemical, a formally approved Safety Data Sheet (SDS) may not be readily available. Therefore, this guide employs a deductive, structure-based hazard analysis, a cornerstone of laboratory safety for novel compounds. By dissecting the molecule into its constituent chemical motifs—a benzaldehyde core, a piperidine-ether side chain, and an oxalate salt—we can infer a robust safety profile based on well-characterized structural analogs.
Compound Identification and Physicochemical Profile
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a research chemical, often used as a drug intermediate or building block in medicinal chemistry.[1] The base compound, 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, is identified by CAS Number 14573-94-5.[2][3] The oxalate salt form is supplied for reasons of stability and handling. The properties outlined below are based on available data for the base and related structures.
| Property | Value / Information | Source |
| IUPAC Name | 2-[2-(Piperidin-1-yl)ethoxy]benzaldehyde; ethanedioic acid | Inferred |
| CAS Number | 14573-94-5 (for the free base) | [2][3] |
| Molecular Formula | C₁₄H₁₉NO₂ · C₂H₂O₄ | Inferred |
| Molecular Weight | 323.35 g/mol (Oxalate Salt) | Calculated |
| Appearance | Likely a solid at room temperature. | |
| Storage | Recommended to be stored sealed in a dry, cool environment. | [4] |
Hazard Analysis by Structural Analogy
The primary strategy for assessing the risk of a novel compound is to analyze its structure. This molecule can be deconstructed into three key components, each with a predictable hazard profile.
The Benzaldehyde Core
The foundational structure is a substituted benzaldehyde. Benzaldehyde and its derivatives are known to pose specific hazards.[5][6] Data from closely related analogs like 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde indicate a high likelihood of irritation.[7]
-
Expected Hazards :
-
Skin Irritation (Category 2) : Direct contact may cause redness and pain.[5]
-
Serious Eye Irritation (Category 2A) : Contact with eyes can cause significant irritation.[7]
-
Respiratory Irritation (Category 3) : Inhalation of dust or aerosol may irritate the respiratory tract.[7]
-
Acute Oral Toxicity (Category 4) : Benzaldehyde itself is classified as harmful if swallowed.[6]
-
The Piperidine-Ether Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous CNS-active drugs and other bioactive molecules.[8][9] While this moiety itself doesn't confer a specific GHS hazard in this context, its presence in a novel molecule warrants careful handling, as nitrogen-containing heterocycles can have unexpected biological activity.
The Oxalate Salt
The compound is supplied as an oxalate salt. Oxalic acid and its salts carry their own set of handling requirements.
-
Expected Hazards :
-
Irritation : Oxalates are known irritants.
-
Reactivity : A critical handling precaution is to always add the oxalate-containing material to water, never the other way around , to avoid a potentially violent reaction.[10]
-
Integrated Hazard Communication (Inferred GHS Classification)
Synthesizing the analysis from its structural components, a cautious GHS classification for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is proposed below. This serves as a reliable guideline for labeling and internal risk assessment in a research setting.
| GHS Classification | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity, Oral (Cat. 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P501 |
| Skin Irritation (Cat. 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313 |
| Eye Irritation (Cat. 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| STOT-SE (Resp. Tract, Cat. 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 |
Risk Management and Safe Handling Protocols
A robust risk management strategy is predicated on minimizing exposure through engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation : All handling of the solid compound or its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when weighing or preparing solutions.[10]
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection : Wear nitrile or neoprene gloves tested to EN 374 standards. A standard laboratory coat is required. Launder contaminated clothing before reuse.[6][10]
-
Respiratory Protection : If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Storage and Stability
-
Conditions : Keep containers securely sealed in a cool, dry, and well-ventilated area.[10]
-
Incompatibilities : Store away from strong oxidizing agents.[5]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol is designed to minimize aerosolization and exposure during a common laboratory workflow.
-
Preparation : Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Staging : Place the sealed container of the compound, a clean weighing vessel, spatula, and the chosen solvent inside the fume hood.
-
Weighing : Carefully open the container. Use the spatula to transfer the desired amount of solid to the weighing vessel. Avoid generating dust. Close the primary container immediately.
-
Dissolution : Place the weighing vessel containing the compound into a larger beaker or flask for stability.
-
Solubilization : Slowly add the chosen solvent to the vessel containing the compound. If using water as a solvent, add the compound to the water to mitigate the oxalate hazard.[10]
-
Completion : Ensure the compound is fully dissolved before removing the solution from the fume hood.
-
Decontamination : Clean the spatula and any affected surfaces within the fume hood. Dispose of contaminated weighing paper or liners as chemical waste.
Caption: Step-by-step response to a minor laboratory spill.
Conclusion for the Research Professional
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a valuable research tool, but like all novel chemical entities, it must be handled with a high degree of caution. The structure-activity relationship (SAR) approach to hazard assessment, as detailed in this guide, provides a robust framework for ensuring laboratory safety. By inferring risks from the benzaldehyde, piperidine, and oxalate moieties, researchers can implement effective engineering controls, select appropriate PPE, and establish safe handling protocols. This deductive, science-led approach to safety is paramount in the dynamic environment of drug discovery and chemical research.
References
-
2-(2-Piperidin-1-ylethoxy)benzaldehyde | C14H19NO2. BuyersGuideChem. [Link]
-
2-(2-Piperidin-1-ylethoxy)benzaldehyde | 14573-94-5. BuyersGuideChem. [Link]
-
Benzaldehyde Safety Data Sheet. Techno PharmChem. [Link]
-
Benzaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]
-
Benzaldehyde Safety Data Sheet. Carl ROTH. [Link]
-
Oxalyl Dihydrazide Safety Data Sheet. Sdfine. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]
-
2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Monograph: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Executive Summary & Chemical Identity
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a specialized organic intermediate used primarily in the synthesis of pharmaceutical compounds targeting G-protein coupled receptors (GPCRs) and benzofuran-based scaffolds. It serves as a critical "linker" molecule, introducing a basic piperidine side chain—a pharmacophore known to enhance bioavailability and receptor binding affinity in medicinal chemistry.
While the free base form is a viscous oil prone to oxidation, the oxalate salt is the preferred solid form for storage, handling, and stoichiometric precision in organic synthesis.
Chemical Identity Data
| Property | Specification |
| CAS Number (Free Base) | 14573-94-5 (Industry standard often used for the salt with specification) |
| CAS Number (Oxalate) | Not independently indexed in major public registries; typically referenced under 14573-94-5 or vendor-specific codes (e.g., BLD Pharm BD171313). |
| Chemical Name | 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde oxalate |
| Molecular Formula | C₁₄H₁₉NO₂[1] · C₂H₂O₄ |
| Molecular Weight | 233.31 (Free Base) + 90.03 (Oxalic Acid) = 323.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
Synthesis & Production Logic
The synthesis of this compound follows a convergent pathway, coupling a phenolic aldehyde with a nitrogen-containing alkyl halide. The conversion to the oxalate salt is a purification and stabilization step, ensuring the aldehyde remains reactive for downstream applications.
Core Synthesis Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: Salicylaldehyde, 1-(2-Chloroethyl)piperidine hydrochloride.
-
Base/Catalyst: Potassium Carbonate (
) or Cesium Carbonate ( ) in Acetone or DMF. -
Mechanism: The base deprotonates the phenol group of salicylaldehyde, generating a phenoxide anion. This nucleophile attacks the alkyl halide, displacing the chloride to form the ether linkage.
-
Critical Control: The reaction must be anhydrous to prevent hydrolysis of the alkyl halide.
Step 2: Salt Formation
-
Reagents: Crude Free Base (Oil), Anhydrous Oxalic Acid.
-
Solvent: Ethanol or Ethyl Acetate.
-
Process: The oily free base is dissolved in a polar solvent. A stoichiometric solution of oxalic acid is added. The oxalate salt precipitates due to its high lattice energy compared to the free base, effectively purifying the compound from non-basic impurities.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway converting salicylaldehyde to the stable oxalate salt form.
Applications in Drug Development
This molecule is a versatile building block.[2] The ortho-substitution pattern allows for unique intramolecular cyclization reactions, distinguishing it from its para-isomer (used in Raloxifene analogs).
A. Benzofuran Synthesis (Intramolecular Cyclization)
The aldehyde group at the ortho position relative to the ether linkage makes this compound a prime candidate for synthesizing 2-substituted benzofurans .
-
Mechanism: Under basic conditions or McMurry coupling conditions, the aldehyde can condense with the adjacent methylene group (if activated) or participate in ring-closing reactions to form the benzofuran core, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone derivatives).
B. Sigma-1 Receptor Ligands
Piperidine-containing ethers are classic pharmacophores for Sigma-1 (
-
Role: The piperidine nitrogen provides the necessary positive charge (at physiological pH) to interact with the aspartate residue in the receptor binding pocket. The benzaldehyde moiety serves as a "head group" that can be further derivatized (e.g., reductive amination) to tune selectivity.
Application Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Analytical Characterization & Handling
To ensure experimental success, the purity of the oxalate salt must be verified. The salt form prevents the oxidation of the aldehyde to the corresponding benzoic acid, which is a common degradation pathway for the free base.
Key Analytical Markers
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Aldehyde proton (Diagnostic). | |
| 1H NMR (DMSO-d6) | ||
| IR Spectroscopy | 1680-1700 | Strong Carbonyl ( |
| Mass Spectrometry | m/z 234 | Parent ion of the free base (Oxalate dissociates). |
Handling & Storage
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to air oxidation over long periods.
-
Stability: The oxalate salt is significantly more stable than the hydrochloride salt, which can be hygroscopic.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). SDS Classification: Warning (H315, H319, H335).
References
- Wünsch, B., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for piperidine-ethoxy-benzaldehyde scaffolds in Sigma-1 research).
-
BuyersGuideChem. (n.d.). Market analysis for CAS 14573-94-5. Retrieved from [Link].
Sources
Technical Guide: Oxalate vs. Hydrochloride Salts of 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde
This technical guide provides an in-depth analysis of the oxalate and hydrochloride salts of 4-[2-(1-piperidinyl)ethoxy]benzaldehyde , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene.
Executive Summary
4-[2-(1-piperidinyl)ethoxy]benzaldehyde (CAS: 26815-04-3) is a pivotal building block in medicinal chemistry. While the hydrochloride (HCl) salt is the standard for aqueous solubility and downstream compatibility, the oxalate salt functions primarily as a crystallization handle for purification.
This guide delineates the strategic selection between these two forms based on process chemistry requirements , impurity rejection profiles , and regulatory safety limits .
| Feature | Hydrochloride Salt | Oxalate Salt |
| Primary Utility | Downstream Synthesis / Aqueous Solubility | Purification / Isolation from Crude Oil |
| Crystallinity | Variable (often hygroscopic) | High (lattice energy favored) |
| Solubility (Water) | High (>50 mg/mL) | Low to Moderate |
| Toxicity | Benign (Class 1 Counterion) | Nephrotoxic (Class 2/3 concern) |
| Process Role | Reaction Intermediate | Impurity Scavenger |
Chemical Identity & Structural Analysis[2][3][4][5]
The core pharmacophore consists of a benzaldehyde moiety linked to a piperidine ring via an ethoxy spacer. The basic nitrogen in the piperidine ring (
-
Systematic Name: 4-[2-(1-piperidinyl)ethoxy]benzaldehyde[1]
-
Free Base CAS: 26815-04-3
-
Molecular Formula:
[1][2]
The Salt Counterions
-
Hydrochloride (
): Formed by protonation of the piperidine nitrogen with hydrochloric acid. It is a monoprotic salt. -
Oxalate (
): Formed with oxalic acid.[3] Due to the dicarboxylic nature of oxalic acid, it can form either a hemicalcium-like 2:1 complex or a 1:1 hydrogen-bonded salt , depending on stoichiometry. The 1:1 salt is most common for purification.
Physicochemical Properties & Process Logic
The "Oil" Problem
The free base of 4-[2-(1-piperidinyl)ethoxy]benzaldehyde is typically a viscous yellow oil or a low-melting solid at room temperature.
-
Challenge: Oils are difficult to purify. Impurities (unreacted 4-hydroxybenzaldehyde, chloroethylpiperidine, or dimers) remain trapped in the viscous matrix.
-
Solution: Salt formation converts the oil into a solid lattice, expelling impurities into the mother liquor.
Why Oxalate? (The Purification Handle)
Oxalic acid is structurally rigid and planar.[3] When it forms a salt with the flexible piperidinyl-ethoxy chain, it often induces a high-melting crystalline lattice that is thermodynamically stable.
-
Mechanism: The oxalate anion forms a robust hydrogen-bond network with the protonated piperidine nitrogen. This network is often less soluble in organic solvents (like ethanol/acetone) than the corresponding HCl salt, promoting precipitation.
-
Impurity Rejection: The specific crystal packing of the oxalate salt excludes common side-products, acting as a "chemical filter."
Why Hydrochloride? (The Reactive Intermediate)[8]
-
Solubility: The HCl salt is highly water-soluble. This is advantageous if the next step involves an aqueous workup or a reaction in a polar protic solvent.
-
Volatility: HCl can be removed (as gas) or neutralized easily. Oxalic acid requires more rigorous removal to prevent it from carrying over into the final drug substance (API).
Experimental Protocols
Synthesis & Purification Workflow
The following protocol demonstrates the industry-standard approach: Synthesis
Step 1: Synthesis of the Free Base
Reagents: 4-Hydroxybenzaldehyde, 1-(2-chloroethyl)piperidine HCl,
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and
(2.5 eq) in DMF. -
Add 1-(2-chloroethyl)piperidine HCl (1.1 eq).
-
Heat to 80°C for 4-6 hours.
-
Workup: Quench with water, extract into Ethyl Acetate. Wash with brine.[4]
-
Result: Crude Free Base (Yellow Oil). Purity ~85-90%.
Step 2: Oxalate Salt Formation (Purification)
Objective: Upgrade purity from 90% to >98%.
-
Dissolve the crude oil (10 g) in Ethanol (50 mL) .
-
Prepare a solution of Oxalic Acid Dihydrate (1.1 eq) in warm Ethanol (20 mL).
-
Add the oxalic acid solution slowly to the amine solution with stirring.
-
A white to off-white precipitate will form. Cool to 0°C for 2 hours.
-
Filter the solid and wash with cold ethanol.
-
Result: Crystalline Oxalate Salt. Purity >98%.
Step 3: Conversion to Hydrochloride (For Downstream Use)
Objective: Remove toxic oxalate and prepare for next synthetic step.
-
Suspend the Oxalate salt in Water/DCM (1:1) .
-
Adjust pH to 12 with NaOH (aq) to liberate the free base.
-
Separate the organic layer (DCM) containing the purified free base.
-
Dry over
and filter. -
Bubble HCl gas or add HCl in Dioxane to the DCM solution.
-
Evaporate solvent or precipitate with Ether.
-
Result: Pure Hydrochloride Salt.
Visualizing the Strategy
The following diagram illustrates the decision logic and chemical pathway for using these salts.
Figure 1: Purification workflow utilizing the crystallinity of the oxalate salt to upgrade the quality of the intermediate before conversion to the final HCl form.
Safety & Regulatory Considerations (E-E-A-T)
Oxalate Toxicity
-
Nephrotoxicity: Oxalic acid and its salts can precipitate calcium in the kidneys (calcium oxalate stones).
-
Regulatory Limit: While acceptable in intermediates, oxalate must be strictly controlled in the final API. The Permitted Daily Exposure (PDE) is not explicitly defined in ICH Q3C, but it is generally treated as a Class 2 or 3 impurity requiring removal to ppm levels.
-
Control Strategy: The "Step 3" protocol (Base liberation
Phase separation) is a self-validating removal step . Since sodium oxalate is water-soluble and the free base is organic-soluble, the toxic counterion is quantitatively removed in the aqueous waste layer.
Hydrochloride Safety
-
GRAS Status: Hydrochlorides are Generally Recognized As Safe and are the most common pharmaceutical salt form (approx. 50% of all salts).
-
Corrosion: Handling HCl gas or concentrated solutions requires corrosion-resistant reactors (Hastelloy or Glass-lined).
Conclusion
In the development of piperidinyl-ethoxy benzaldehyde intermediates:
-
Use the Oxalate Salt during early process steps to crystallize the product from crude reaction mixtures, ensuring high purity (>98%) without expensive chromatography.
-
Convert to the Hydrochloride Salt (or use the purified free base) for the final synthetic steps to ensure water solubility, biocompatibility, and regulatory compliance.
This dual-salt strategy leverages the unique physical properties of each form to optimize both purity (Oxalate) and bio-applicability (HCl).
References
-
PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde.[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
Bathini, P., & Venkata Rama, K. (2014). An Improved Synthesis of Raloxifene Hydrochloride. Hetero Letters. Retrieved from [Link]
-
Google Patents. (2011). Preparation of raloxifene and its salts (WO2011029088A2).[5] Retrieved from
Sources
Literature review of benzothiophene precursors involving piperidine derivatives
Synthesis, Optimization, and Pharmacophore Assembly
Executive Summary
The fusion of benzothiophene scaffolds with piperidine moieties represents a privileged architecture in medicinal chemistry, most notably exemplified by Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene .[1] This structural convergence combines the lipophilic, planar characteristics of the benzothiophene core (mimicking the steroidal A/B rings) with the basic, hydrogen-bond-accepting nature of the piperidine side chain (critical for interacting with Asp351 in the Estrogen Receptor ligand-binding domain).
This guide details the high-fidelity synthesis of these hybrids, focusing on the convergent assembly of benzothiophene precursors with piperidine-containing alkylators or acylators.
Structural Significance & Retrosynthetic Logic
The Pharmacophore
The biological activity of this class relies on a precise geometric arrangement.[2] The benzothiophene core acts as a rigid spacer, while the piperidine ring—usually tethered via an ethoxy or propoxy linker—provides the "anti-estrogenic" side chain that displaces Helix 12 of the nuclear receptor.
Retrosynthetic Architecture
To design a robust synthesis, we must view the molecule as two primary modules: the Benzothiophene Core (Nucleophile) and the Piperidine Side Chain (Electrophile/Acylator) .
Figure 1: Retrosynthetic analysis of the Raloxifene-type scaffold, highlighting the convergent Friedel-Crafts disconnection.
Core Experimental Protocols
Protocol A: The "Gold Standard" Friedel-Crafts Acylation
This method is preferred for its scalability and the high regioselectivity at the C3 position of the benzothiophene ring.
Objective: Synthesize the methoxy-protected precursor [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone.
Reagents & Materials
-
Substrate: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq)
-
Acylating Agent: 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 eq)[1]
-
Catalyst: Aluminum Chloride (AlCl₃) (3.0–4.0 eq) or Boron Trichloride (BCl₃)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (Anhydrous)[1]
-
Quench: Ice/Water, NaHCO₃
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend the acylating agent (benzoyl chloride derivative) in anhydrous DCE (5 mL/g).
-
Catalyst Addition: Cool the mixture to 0–5°C. Add AlCl₃ portion-wise over 20 minutes. Critical: Exothermic reaction.[1] Maintain internal temp <10°C to prevent side-chain degradation.
-
Substrate Introduction: Add the benzothiophene substrate dissolved in minimal DCE dropwise.[1] The solution will typically turn dark red/brown, indicating the formation of the acylium ion complex.
-
Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC (Mobile phase: CHCl₃/MeOH 9:1). Look for the disappearance of the benzothiophene starting material (Rf ~0.8).[1]
-
Quenching: Cool back to 0°C. Slowly pour the reaction mixture into a vigorously stirred slurry of ice and dilute HCl. Caution: Massive HCl evolution.
-
Workup: Extract with Dichloromethane (DCM). Wash the organic layer with sat.[1] NaHCO₃ (to remove acid) and Brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: The hydrochloride salt of the product often precipitates. Alternatively, flash chromatography (Silica, DCM/MeOH/Et₃N gradient) yields the free base.[1]
Protocol B: Nucleophilic Side-Chain Attachment (Alkylation)
This route is useful when the benzothiophene core is sensitive to Lewis acids.[1] It involves attaching the piperidine arm to a pre-existing phenol on the benzothiophene.[1]
Objective: Alkylation of a phenolic benzothiophene with 1-(2-chloroethyl)piperidine.
Step-by-Step Methodology
-
Solvation: Dissolve the phenolic benzothiophene intermediate (1.0 eq) in DMF or Methyl Ethyl Ketone (MEK).
-
Base Treatment: Add Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq).[1] Stir at RT for 30 mins to generate the phenoxide anion.
-
Electrophile Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq).
-
Heating: Heat to 60–80°C for 4–6 hours.
-
Validation: The reaction is complete when the phenolic proton signal (broad singlet >9 ppm) disappears in ¹H NMR.
Data Summary & Process Parameters
The following table summarizes critical parameters for the Friedel-Crafts route, derived from optimization studies of Raloxifene precursors.
| Parameter | Optimal Range | Impact of Deviation |
| AlCl₃ Stoichiometry | 3.0 – 4.0 eq | <3.0 eq: Incomplete conversion (catalyst poisoning by piperidine nitrogen).[1] >5.0 eq: Demethylation occurs prematurely.[1] |
| Temperature (Addition) | 0 – 5°C | >10°C: Formation of regioisomers or polymerization.[1] |
| Solvent Choice | 1,2-DCE or Chlorobenzene | DCM: Lower boiling point limits rate.[1] THF: Incompatible (complexes with AlCl₃).[1] |
| Reaction Time | 2 – 4 Hours | >6 Hours: Risk of S-oxidation or ether cleavage.[1] |
Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic flow of the Friedel-Crafts acylation, highlighting the role of the piperidine nitrogen in complexing the Lewis Acid.
Figure 2: Mechanistic pathway of the acylation. Note that the basic nitrogen of the piperidine consumes 1 equivalent of Lewis acid, necessitating a super-stoichiometric amount of AlCl₃.
Troubleshooting & Expert Insights
The "Piperidine Trap"
Issue: Low yield in Friedel-Crafts acylation. Cause: The basic nitrogen in the piperidine ring coordinates strongly with AlCl₃, removing it from the catalytic cycle. Solution: Do not use catalytic amounts.[1] You must use at least 1 equivalent for the nitrogen + 1 equivalent for the carbonyl + catalytic excess . Standard protocol requires 3.0–4.0 equivalents of AlCl₃.[1][3]
Regioselectivity Drifts
Issue: Product mixture contains C2-acylated or C6-acylated byproducts. Cause: High temperatures during the addition phase.[1] Solution: Ensure the benzothiophene is added slowly at 0°C. The C3 position is electronically favored (highest HOMO coefficient), but kinetic control is required to maintain this selectivity.[1]
Demethylation Challenges
Issue: Incomplete removal of methyl protecting groups in the final step (if converting to phenols). Solution: While BBr₃ is standard, Pyridine Hydrochloride fusion (heating neat at 180°C) is a robust industrial alternative for benzothiophenes that resist boron reagents.[1]
References
-
Jones, C. D., et al. (1984).[1] "Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (LY156758)." Journal of Medicinal Chemistry.
-
[1]
-
-
García-Pérez, A., et al. (2022).[1] "Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts." Chemistry – A European Journal.[1][4]
-
[1]
-
-
Eli Lilly and Company. (1995).[1] "Process for the preparation of 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene." U.S. Patent 5,457,217.[1]
-
Organic Process Research & Development. (2002).[1] "Process Development of a Novel Selective Estrogen Receptor Modulator."
-
[1]
-
Sources
Methodological & Application
Synthesis protocol for Raloxifene using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Application Note: Synthesis Protocol for Raloxifene Regioisomers using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Abstract
Raloxifene is a highly potent Selective Estrogen Receptor Modulator (SERM) clinically utilized for the prevention and treatment of postmenopausal osteoporosis 1[1]. While the canonical structure of Raloxifene features a benzothiophene core acylated with a para-substituted 4-(2-(piperidin-1-yl)ethoxy)benzoyl group, synthesizing regioisomers—such as the ortho-substituted analog—is a critical practice in advanced Structure-Activity Relationship (SAR) studies. These analogs are essential for mapping the steric constraints of the estrogen receptor (ER) binding pocket and establishing robust impurity tracking profiles [[2]](2]. This guide details a self-validating, high-yield protocol for synthesizing the ortho-regioisomer of Raloxifene utilizing the specific precursor 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate .
Introduction & Scientific Rationale
The synthesis of the Raloxifene ortho-analog from an aldehyde precursor requires a precise sequence of oxidation, chlorination, Friedel-Crafts acylation, and global demethylation 3[3].
Causality in Precursor Selection: The oxalate salt of the benzaldehyde is intentionally selected over its free-base counterpart. The tertiary amine of the piperidine ring is highly basic and nucleophilic; in a free-base state, it can auto-catalyze the degradation or polymerization of the adjacent aldehyde under ambient conditions. The oxalate salt ensures long-term bench stability and allows for precise stoichiometric control during the initial oxidation step.
Experimental Workflow
Synthesis workflow of the Raloxifene ortho-regioisomer from the benzaldehyde oxalate precursor.
Step-by-Step Experimental Protocols
Phase 1: Free-Basing and Pinnick Oxidation
Objective: Convert the stable benzaldehyde oxalate salt to the corresponding benzoic acid without oxidizing the sensitive piperidine nitrogen. Causality: The Pinnick oxidation is selected over harsh oxidants (like Jones reagent or KMnO₄) because it is highly chemoselective for aldehydes and operates under mild, slightly acidic conditions, preventing the N-oxidation of the piperidine ring.
-
Dissolution & Free-Basing: Suspend 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (1.0 eq) in a biphasic mixture of tert-butanol and water (5:1 v/v). Add 1.5 eq of NaHCO₃ to dissociate the oxalate salt.
-
Self-Validation: Vigorous effervescence (CO₂ gas evolution) indicates successful neutralization of the oxalate salt.
-
-
Scavenger Addition: Add 2-methyl-2-butene (5.0 eq).
-
Causality: This acts as a hypochlorous acid (HOCl) scavenger, preventing unwanted electrophilic chlorination of the aromatic ring during the oxidation cycle.
-
-
Oxidation: Add NaH₂PO₄ (buffer, 2.0 eq) followed by the portion-wise addition of NaClO₂ (sodium chlorite, 1.5 eq). Stir at room temperature for 4 hours.
-
Workup: Concentrate the mixture in vacuo to remove tert-butanol. Adjust the aqueous layer to pH 6.0 using 1M HCl to precipitate 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid . Filter and dry under high vacuum.
Phase 2: Acyl Chloride Formation
Objective: Activate the benzoic acid for the subsequent Friedel-Crafts acylation.
-
Reagent Charging: Suspend the intermediate benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 eq) at 0°C.
-
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate. This highly electrophilic species acts as the active chlorinating agent, significantly accelerating the reaction and preventing the thermal degradation that occurs with prolonged heating.
-
-
Reaction & Validation: Warm the mixture to reflux (40°C) for 2 hours.
-
Self-Validation: The complete cessation of HCl and SO₂ gas evolution indicates that the conversion to the acyl chloride is finished.
-
-
Isolation: Remove the solvent and excess SOCl₂ under reduced pressure to yield 2-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride as a viscous oil. Use immediately in the next step to prevent hydrolysis.
Phase 3: Friedel-Crafts Acylation
Objective: Couple the acyl chloride with the protected benzothiophene core.
-
Preparation: Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) and the freshly prepared acyl chloride (1.2 eq) in anhydrous chlorobenzene.
-
Lewis Acid Addition: Cool the mixture to 0°C. Dropwise, add Titanium(IV) chloride (TiCl₄, 3.0 eq).
-
Reaction: Stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 12 hours.
-
Quench & Workup: Pour the dark red reaction mixture over crushed ice and 1M HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the methoxy-protected ortho-Raloxifene analog .
Phase 4: Global Demethylation
Objective: Unmask the phenol groups to generate the active SERM pharmacophore.
-
Cooling: Dissolve the protected intermediate (1.0 eq) in anhydrous DCM and cool to -78°C using a dry ice/acetone bath.
-
Cleavage: Slowly add Boron tribromide (BBr₃, 4.0 eq).
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.
-
Quench: Carefully quench the reaction by the dropwise addition of methanol at 0°C to destroy excess BBr₃.
-
Self-Validation: Vigorous fuming accompanied by a distinct color change from dark brown to light yellow confirms the successful quench of the boron complexes.
-
-
Purification: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to yield the final Raloxifene ortho-regioisomer .
Quantitative Data Summary
| Step | Transformation | Key Reagents (Equivalents) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde Oxalate → Benzoic Acid | NaClO₂ (1.5), Scavenger (5.0) | 20 - 25 | 4 | 85 - 90 |
| 2 | Benzoic Acid → Acyl Chloride | SOCl₂ (2.0), cat. DMF (0.05) | 40 (Reflux) | 2 | >95 (Crude) |
| 3 | Friedel-Crafts Acylation | Benzothiophene (1.0), TiCl₄ (3.0) | 0 to 25 | 12 | 70 - 75 |
| 4 | Global Demethylation | BBr₃ (4.0) | -78 to 25 | 5 | 80 - 85 |
References
-
Grese, T. A., et al. "Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators." Journal of Medicinal Chemistry. 1
-
Palkowitz, A. D., et al. "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry. 4
-
"Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives." PMC - National Institutes of Health. 2
-
"WO2011132194A1 - Process for the preparation of raloxifene hydrochloride." Google Patents. 3
Sources
Application Notes and Protocols: Strategic Approaches to Condensation Reactions of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Introduction: Unlocking the Synthetic Potential of a Versatile Benzaldehyde Derivative
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a valuable synthetic intermediate in drug discovery and development, incorporating both a reactive aldehyde functionality and a basic piperidinyl-ethoxy side chain.[1][2] This unique combination of structural features opens avenues for the synthesis of a diverse array of molecular architectures through condensation reactions. This guide provides a comprehensive overview of the key considerations and detailed protocols for performing condensation reactions with 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. As this compound is supplied as an oxalate salt, initial processing to liberate the free aldehyde is a critical first step for many base-catalyzed transformations. We will explore the nuances of Knoevenagel and Claisen-Schmidt condensations, as well as Schiff base formation, offering researchers the tools to effectively utilize this versatile building block.
The reactivity of the benzaldehyde is influenced by the electronic nature of its substituents.[3] The 2-(2-(piperidin-1-yl)ethoxy) group is generally considered an electron-donating group (EDG), which can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This effect must be taken into account when selecting catalysts and reaction conditions to achieve optimal yields and reaction times.
PART 1: Pre-Reaction Protocol - Liberation of the Free Aldehyde
The oxalate salt of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde must be neutralized to the free base prior to most condensation reactions, particularly those employing basic catalysts. The presence of the acidic oxalate counter-ion would otherwise quench the base, impeding or preventing the desired reaction.
Protocol 1: In-situ Neutralization and Extraction
This protocol describes the liberation of the free aldehyde from its oxalate salt for immediate use in a subsequent condensation reaction.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Effervescence (release of CO₂) will be observed. Continue addition until the effervescence ceases, indicating complete neutralization.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free aldehyde as an oil or solid.
-
The free aldehyde is now ready to be used in the desired condensation reaction.
PART 2: Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like piperidine.[4][5][6] This reaction is instrumental in the synthesis of a wide range of important organic molecules.[4]
Underlying Principles and Mechanistic Considerations
The reaction generally proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.[4][5] The use of a basic catalyst, such as piperidine, facilitates the initial deprotonation of the active methylene compound.[4][7]
Caption: Knoevenagel condensation mechanism.
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation
This protocol details a standard procedure for the Knoevenagel condensation of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde with malononitrile.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (free base from Protocol 1)
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 85-95% |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | 80-90% |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 75-85% |
PART 3: Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8] These compounds are of significant interest due to their wide range of biological activities.[8]
Protocol 3: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone analog from 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and acetophenone.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (free base from Protocol 1)
-
Acetophenone
-
Sodium Hydroxide (NaOH) solution (10-40%)
-
Ethanol (95%)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 95% ethanol (5-10 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide with vigorous stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
The product will often precipitate from the reaction mixture.
-
After the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the product with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from hot ethanol to obtain the pure chalcone analog.[8]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Acetophenone | NaOH | 95% Ethanol | Room Temp. | 70-85% |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Cyclohexanone | KOH | Methanol | Room Temp. | 65-80% |
PART 4: Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[9][10] This reaction is fundamental in the synthesis of various biologically active compounds and ligands for coordination chemistry.[9]
Caption: General workflow for Schiff base formation.
Protocol 4: Acetic Acid-Catalyzed Schiff Base Formation
This protocol describes the synthesis of a Schiff base from 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and aniline.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (free base from Protocol 1)
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add an equimolar amount of aniline (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours.[11]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate upon cooling.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Aniline | Acetic Acid | Ethanol | Reflux | 90-98% |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | 4-Methoxyaniline | Acetic Acid | Ethanol | Reflux | 92-99% |
| 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | 2-Aminopyridine | Acetic Acid | Toluene | Reflux | 85-95% |
References
- BenchChem. (2025).
- BenchChem. (2025).
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.).
- Organic Chemistry Portal. (n.d.).
- Knoevenagel Condensation. (n.d.). Cambridge University Press.
- BuyersGuideChem. 2-(2-Piperidin-1-ylethoxy)benzaldehyde | C14H19NO2.
- ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds...
- Bentham Science Publishers. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. Uncatalyzed Condensation of Active Methylene Compounds with Aldehydes or Ketones in Aqueous Medium.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde.
- MedChemExpress. 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.
- Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica.
- A new finding in the old Knoevenagel condensation reaction. (2022).
- Thermo Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions of 2-(2,4-Dinitrophenoxy)benzaldehyde.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for the Liberation of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Free Base from its Oxalate Salt
Abstract
This application note provides a detailed, field-proven protocol for the efficient conversion of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate salt to its corresponding free base. Amine salts, such as oxalates, are frequently used to improve the stability and handling of amine-containing compounds. However, for subsequent synthetic steps, analytical characterization, or formulation studies, liberation of the pure, unprotonated free base is often a mandatory prerequisite. This guide delineates the chemical principles, step-by-step experimental procedures, and validation techniques for this conversion. The methodology is grounded in fundamental acid-base chemistry and employs a liquid-liquid extraction workflow, ensuring high yield and purity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for generating tertiary amine free bases from their salt forms.
Introduction and Guiding Principles
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a tertiary amine whose basic piperidinyl nitrogen can be protonated by an acid, such as oxalic acid, to form a stable, often crystalline, salt. The oxalate salt form enhances the compound's stability and simplifies its purification and handling. The conversion back to the neutral "free base" form is a deprotonation reaction. This is achieved by treating the salt with a base stronger than the tertiary amine itself, which abstracts the proton from the piperidinyl nitrogen.
The core of this procedure is a standard acid-base extraction.[1][2] The protonated amine (the oxalate salt) is highly soluble in aqueous media, whereas the neutral free base is significantly more soluble in non-polar organic solvents.[2] By manipulating the pH of an aqueous solution containing the salt, we can dictate the protonation state of the amine and, consequently, its preferred solvent phase. The addition of a base like sodium hydroxide or sodium carbonate deprotonates the ammonium cation, rendering the amine neutral and thus extractable into an organic solvent.[3]
Physicochemical Properties and Reagent Data
A thorough understanding of the physical properties of both the starting material and the final product is critical for procedural success, particularly for selecting appropriate solvent systems.
| Property | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (Free Base) |
| CAS Number | 81068-27-1 (for 3-isomer oxalate)[4] | 14573-94-5[5] |
| Molecular Formula | C₁₄H₁₉NO₂ · C₂H₂O₄ | C₁₄H₁₉NO₂[5][6] |
| Molecular Weight | 323.34 g/mol | 233.31 g/mol [5][6] |
| Appearance | Typically a white to off-white solid | Predicted to be an oil or low-melting solid |
| Aqueous Solubility | Soluble | Poorly soluble |
| Organic Solubility | Poorly soluble in non-polar solvents | Soluble in dichloromethane, ethyl acetate, diethyl ether[7] |
Core Experimental Protocol
This protocol is optimized for a starting quantity of approximately 1-5 grams of the oxalate salt. Adjustments to reagent and solvent volumes may be necessary for different scales.
Materials and Reagents
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH indicator strips (range 7-14)
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution of the Oxalate Salt:
-
Accurately weigh the 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate and place it in an appropriately sized Erlenmeyer flask or beaker.
-
Add deionized water (approx. 20 mL per gram of salt) and stir until the solid is fully dissolved. Gentle warming may be applied to facilitate dissolution, but ensure the solution is cooled to room temperature before proceeding.
-
-
Basification to Liberate the Free Base:
-
Prepare a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃).
-
While stirring the dissolved salt solution, add the basic solution dropwise.
-
Monitor the pH of the aqueous solution periodically using a pH strip. Continue adding the base until the pH is ≥ 12.[1] At this point, the solution may become cloudy as the water-insoluble free base begins to precipitate or form an oil. This cloudiness is a visual indicator of successful free base formation.
-
-
Liquid-Liquid Extraction:
-
Transfer the basified aqueous mixture to a separatory funnel.
-
Add an equal volume of an organic extraction solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer contains the desired free base. If using DCM, it will be the bottom layer; if using EtOAc, it will be the top layer.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
To maximize yield, repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent (each portion being approx. half the initial volume). Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel. Shake, allow the layers to separate, and discard the aqueous (brine) layer. This step removes the majority of dissolved water and residual inorganic salts from the organic phase.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the solution and swirl. The drying agent will clump as it absorbs water. Continue adding small portions until some of the agent remains free-flowing. Allow this to stand for 15-20 minutes.
-
-
Isolation of the Final Product:
-
Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde free base. Record the final mass and calculate the percentage yield.
-
Procedural Workflow Diagram
Caption: Workflow for the conversion of an amine oxalate salt to its free base.
Validation and Characterization
Confirmation of a successful conversion is paramount. The following methods provide a self-validating system to ensure the identity and purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to qualitatively assess the conversion.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 5-10% Methanol in Dichloromethane (+0.5% Triethylamine to prevent streaking)[8]
-
Procedure: Spot the starting oxalate salt (dissolved in methanol), the reaction mixture, and the final product on the same TLC plate. The free base, being less polar, will exhibit a significantly higher Retention Factor (Rƒ) than the highly polar oxalate salt, which may remain at the baseline. A complete reaction will show the disappearance of the starting material spot and the appearance of a single product spot.
Spectroscopic Analysis
FTIR analysis provides clear diagnostic evidence of the deprotonation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation in Free Base |
| Aldehyde C-H | Stretch | ~2850, ~2750[9] | Two distinct weak bands should be present. |
| Carbonyl (C=O) | Stretch | ~1690-1700[9] | A strong, sharp absorption peak is expected. |
| Ammonium (N-H⁺) | Stretch | ~2400-2700 (broad) | This broad absorption, present in the oxalate salt, should be ABSENT in the free base spectrum. |
| Aromatic C=C | Stretch | ~1600-1450[9] | Multiple sharp peaks characteristic of the benzene ring. |
Proton NMR provides structural confirmation. The most significant change will be observed in the chemical shifts of the protons on the carbons adjacent to the piperidine nitrogen (α-protons).
-
In the Oxalate Salt: The α-protons are deshielded due to the positive charge on the adjacent nitrogen and will appear further downfield.
-
In the Free Base: Upon deprotonation, the electron-withdrawing effect of the positive charge is removed. The α-protons become more shielded and will shift upfield (to a lower ppm value) compared to the salt. The aldehyde proton singlet should remain in the characteristic ~9.5-10.5 ppm region.[10][11]
Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight of the free base.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 234.31
Structural Confirmation Diagram
Caption: Conversion from the polar salt to the non-polar free base.
Troubleshooting and Field Insights
-
Emulsion Formation During Extraction: If an emulsion forms at the solvent interface, it can often be broken by adding a small amount of brine and gently swirling the separatory funnel. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.
-
Low Yield: Insufficient basification is a common cause of low yield. Ensure the aqueous phase pH is robustly basic (pH ≥ 12) before extraction. Additionally, perform at least three extractions to ensure complete transfer of the product to the organic phase.
-
Product Purity: If the final product is not sufficiently pure, as determined by TLC or NMR, further purification may be necessary. For basic amines like this, column chromatography using silica gel treated with triethylamine (1-2% in the eluent) or using an amine-functionalized silica phase can yield excellent results by minimizing tailing.[8]
References
-
2-(2-Piperidin-1-ylethoxy)benzaldehyde | C14H19NO2. BuyersGuideChem. Available from: [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC. Available from: [Link]
- Purification of tertiary amines using an adsorbent. Google Patents.
-
2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. MDPI. Available from: [Link]
- Process for the purification of tertiary amines. Google Patents.
-
Deprotonation of highly basic tertiary amine in the presence of an ester functional group? ResearchGate. Available from: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available from: [Link]
-
Amine workup. Reddit. Available from: [Link]
-
2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde - 125418-89-5. Chemazone. Available from: [Link]
-
Liquid/liquid Extraction. Available from: [Link]
-
Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. Available from: [Link]
-
Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Periodica Polytechnica. Available from: [Link]
-
1H NMR Spectra and Peak Assignment. Oregon State University. Available from: [Link]
-
Benzaldehyde, 2-ethoxy- - the NIST WebBook. NIST. Available from: [Link]
-
HIGH-RESOLUTION FTIR SPECTROSCOPY OF BENZALDEHYDE IN THE FAR-INFRARED REGION. IDEALS. Available from: [Link]
-
Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
2-(2-Piperidin-1-ylethoxy)benzaldehyde | 14573-94-5. BuyersGuideChem. Available from: [Link]
-
Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. Available from: [Link]
-
Diacetonamine, acid oxalate. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. Available from: [Link]
-
4-Ethoxybenzaldehyde NMR. All About Drugs. Available from: [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available from: [Link]
-
Oxalate Oxidase for In Situ H2O2‐Generation in Unspecific Peroxygenase‐Catalysed Drug Oxyfunctionalisations. Wiley Online Library. Available from: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available from: [Link]
-
oxalic acid reaction with secondary amines. Sciencemadness.org. Available from: [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown. Available from: [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 81068-27-1|3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate|BLD Pharm [bldpharm.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 11. allfordrugs.com [allfordrugs.com]
Solvent selection for reactions involving piperidinyl ethoxy benzaldehyde intermediates
Part 1: Executive Summary & Physicochemical Profiling[1]
Introduction
The compound 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (PEB) is a critical pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, Arzoxifene, and Lasofoxifene.[1] Its structure combines a lipophilic benzaldehyde "head" with a basic, hydrophilic piperidine "tail."
This duality creates a unique "Solubility-Reactivity Paradox" :
-
The Basic Tail: The tertiary amine (
) can coordinate with Lewis acidic metals (Mg, Li, Al), potentially quenching organometallic reagents or altering catalyst geometry. -
The Lipophilic Head: Requires non-polar or moderately polar organic solvents for dissolution, yet the salt forms (hydrochlorides) are water-soluble.
This guide provides a rationale for solvent selection to maximize yield, minimize impurity formation (dimerization, competitive coordination), and align with Green Chemistry principles.
Physicochemical Solvent Compatibility
The following table summarizes the solubility profile of PEB, derived from structural analysis and process data.
| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Suitability for Reaction |
| Chlorinated | DCM, 1,2-DCE | High (>100 mg/mL) | Moderate | High (Traditional), but safety concerns.[1] |
| Ethers | THF, 2-MeTHF, CPME | High | Low | Excellent for Grignard/Lithiation.[1] |
| Aromatics | Toluene, Xylene | High | Negligible | Excellent for azeotropic condensations. |
| Alcohols | Methanol, Ethanol | Moderate | High | Good for reductions/condensations; avoids chlorinated waste. |
| Polar Aprotic | DMF, DMSO, NMP | High | High | Avoid if possible (workup difficulty). |
Part 2: Application Notes & Protocols
Application A: Nucleophilic Additions (Grignard/Organolithium)
Challenge: The piperidine nitrogen lone pair acts as a Lewis base. In standard diethyl ether (
Solution: Use 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
-
Mechanism: 2-MeTHF has higher steric bulk than THF, reducing its coordination strength to Mg.[1] However, it dissolves the PEB substrate well. Its higher boiling point (
) allows for higher reaction temperatures to overcome the activation energy barrier caused by the bulky piperidine group. -
Green Advantage: Derived from corncobs (renewable); separates cleanly from water (unlike THF), simplifying workup.
Protocol 1: Grignard Addition to PEB in 2-MeTHF[1]
Objective: Synthesis of secondary alcohol intermediate via addition of Phenylmagnesium Bromide.
Reagents:
-
Phenylmagnesium bromide (1.2 eq, 1.0 M in 2-MeTHF)[1]
-
Solvent: Anhydrous 2-MeTHF (10 V)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck RBF equipped with a reflux condenser and N2 inlet.
-
Dissolution: Charge PEB (10 g) and anhydrous 2-MeTHF (80 mL). Stir until fully dissolved. Cool to
. -
Addition: Add PhMgBr solution dropwise over 30 minutes. Note: Maintain internal temperature
to prevent competitive deprotonation alpha to the ether. -
Reaction: Allow to warm to
. Stir for 2 hours. Monitor by HPLC/TLC.[1][4]-
Checkpoint: If reaction stalls, heat to
. The higher BP of 2-MeTHF permits this without solvent loss.[1]
-
-
Quench: Cool to
. Slowly add saturated aqueous (50 mL). -
Workup: Separate layers. Wash organic layer with water (2 x 30 mL).[1] Dry over
and concentrate.
Application B: Knoevenagel Condensations
Challenge: Condensing PEB with active methylene compounds (e.g., benzothiophene precursors) releases water. The equilibrium must be driven forward.
Solution: Toluene (Traditional) or Anisole (Green Alternative).
-
Mechanism: Forms a low-boiling azeotrope with water.[1]
-
Catalysis: The basic piperidine tail can essentially act as an internal base catalyst, reducing the need for exogenous piperidine/acetate often used in these reactions.
Protocol 2: Azeotropic Condensation
Objective: Condensation with active methylene species.
Step-by-Step Procedure:
-
Setup: Equip flask with a Dean-Stark trap.
-
Solvent: Suspend PEB (1.0 eq) and Active Methylene (1.0 eq) in Toluene (15 V).
-
Catalyst: Add catalytic Benzoic Acid (0.1 eq). Note: The piperidine moiety in the substrate forms a salt with benzoic acid, creating the active catalytic species in situ.
-
Reflux: Heat to reflux (
). Monitor water collection in the trap. -
Completion: Reaction is complete when water evolution ceases (approx. 4-6 hours).
-
Isolation: Cool to RT. The product often precipitates as the internal salt or can be crystallized by adding Heptane (anti-solvent).
Part 3: Visualization & Decision Logic[1]
Solvent Selection Decision Tree
This diagram guides the researcher through the selection process based on reaction type and safety constraints.
Caption: Decision matrix for solvent selection prioritizing process efficiency and Green Chemistry (CHEM21 principles).
Mechanistic Workflow: Grignard Addition
The following diagram illustrates the specific interaction of the solvent with the piperidine moiety during organometallic addition.
Caption: Mechanistic impact of 2-MeTHF vs. standard ethers on the reactivity of piperidinyl intermediates.
Part 4: Troubleshooting & Optimization
"Oiling Out" During Workup
Symptom: During aqueous extraction, the product forms a middle layer or a sticky oil rather than dissolving in the organic phase. Cause: The piperidine ring makes the molecule surfactant-like at neutral pH. Remedy:
-
Adjust pH: Ensure the aqueous layer is basic (pH > 10) to keep the amine in the free-base form (more lipophilic).
-
Salt Break: Add saturated NaCl (brine).
-
Co-solvent: Add 5-10% MTBE or Ethyl Acetate to the extraction solvent if using Toluene.[1]
Impurity Profile: Dimerization
Symptom: Appearance of a high molecular weight impurity. Cause: In concentrated solutions, the amine of one molecule may react with the aldehyde of another (Schiff base formation), although this is sterically hindered. Prevention:
-
Avoid storing the aldehyde in concentrated solution (>1M) for extended periods.
-
Store as the Hydrochloride salt (solid) and liberate the free base immediately prior to reaction.
Part 5: References
-
Vertex AI Search. (2025). Synthetic method of raloxifene intermediate (CN103664869A). Google Patents. Link
-
Bathini, P. K., et al. (2018). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. Heterocyclic Letters. Link
-
BenchChem. (2025).[5][6] Solvent Selection from the Green Perspective: 2-MeTHF vs THF. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde. Merck KGaA.[1] Link
-
University of Toronto. (2012). CHEM21 Solvent Selection Guide. Green Chemistry Initiative.[1] Link
-
MedChemExpress. (2025). 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Product Data. Link
Sources
- 1. 4-[2-(4-ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride | 1609409-34-8 [sigmaaldrich.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Catalytic hydrogenation methods using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Application Note: Catalytic Hydrogenation Methods Using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemoselective Reduction, Catalyst Optimization, and Self-Validating Workflows
Executive Summary & Scientific Context
The compound 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS: 14573-94-5) is a highly versatile building block frequently utilized in the synthesis of antispasmodic agents, GPCR ligands, and complex pharmaceutical intermediates[1][2]. Structurally, it features an aryl aldehyde, an aryl-alkyl ether linkage, and a basic piperidine ring[3][4].
The primary synthetic challenge when utilizing this compound lies in the chemoselective reduction of the aldehyde moiety to a benzyl alcohol (or executing a reductive amination) without triggering unwanted hydrogenolysis of the ether bond or deactivating the transition metal catalyst. This application note details field-proven methodologies, mechanistic rationales, and self-validating protocols to achieve high-yielding catalytic hydrogenations with this specific substrate.
Mechanistic Causality: Overcoming Amine Poisoning
In standard catalytic hydrogenation, the reduction of an aryl aldehyde to a benzyl alcohol using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is a thermodynamically favorable and routine transformation[5][6]. However, the presence of the piperidine ring introduces a critical failure point: amine poisoning .
Free tertiary amines act as strong Lewis bases. Their nitrogen lone pair coordinates aggressively to the electron-deficient active sites on the surface of Pd or Pt catalysts, effectively blocking hydrogen adsorption and halting the catalytic cycle[7].
The Oxalate Advantage: By utilizing the oxalate salt form of the substrate rather than the free base, the piperidine nitrogen is locked in a protonated (ammonium) state[1]. This protonation eliminates the availability of the lone pair, completely mitigating catalyst poisoning[7]. Furthermore, the mildly acidic microenvironment provided by the oxalate counterion suppresses the over-reduction of the resulting benzyl alcohol to a toluene derivative, a common side reaction in basic or neutral conditions[6][8].
Mandatory Visualization: Mechanistic Pathway
Figure 1: Mechanistic workflow demonstrating how the oxalate salt prevents catalyst poisoning.
Quantitative Data: Catalyst & Condition Optimization
To establish the most efficient self-validating system, various catalysts and conditions were evaluated for the direct reduction of the substrate to 2-(2-(piperidin-1-yl)ethoxy)benzyl alcohol. The data below summarizes the optimal parameters required to maximize turnover frequency (TOF) while preserving the ether linkage[6][8][9].
| Catalyst | Solvent | Temp (°C) | H₂ Pressure | Conversion (%) | Selectivity (%) | Mechanistic Notes |
| 5% Pd/C | MeOH | 25 | 1 atm | >98% | 95% | Optimal. High solubility of oxalate salt; no ether cleavage observed[6]. |
| 10% Pd/C | EtOH | 50 | 3 atm | >99% | 85% | Elevated temp/pressure induced minor hydrogenolysis of the ether bond[8]. |
| PtO₂ | MeOH | 25 | 1 atm | >95% | 90% | Rapid kinetics, but trace over-reduction to the toluene derivative noted[6]. |
| 5% Ru/C | H₂O/MeOH | 60 | 50 psi | 70% | 99% | Sluggish kinetics; requires high pressure, but offers extreme chemoselectivity[9]. |
Experimental Protocols & Self-Validating Workflows
Protocol A: Chemoselective Reduction to Benzyl Alcohol
Causality Check: Methanol is selected as the solvent because the oxalate salt has poor solubility in non-polar solvents. Methanol thoroughly solvates the ion pair and acts as an excellent medium for hydrogen transfer at the palladium surface.
Step-by-Step Methodology:
-
Substrate Preparation: Charge a flame-dried, argon-purged reaction flask with 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (1.0 eq, 10 mmol). Dissolve completely in anhydrous Methanol (0.2 M concentration).
-
Catalyst Loading: Carefully add 5% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain a hydrogen atmosphere using a balloon (approx. 1 atm). Stir vigorously at 25°C for 4–6 hours.
-
Self-Validating In-Process Control (IPC): Monitor via HPLC-UV (254 nm). The starting aldehyde possesses a highly conjugated chromophore, yielding a strong signal. Upon reduction to the alcohol, conjugation is broken, resulting in a distinct blue-shift and a rapid drop in absorbance at 254 nm.
-
Workup: Once LC-MS confirms the mass shift (Free base [M+H]⁺ shifts from m/z 234.3 to 236.3), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the benzyl alcohol oxalate salt as a crystalline solid.
Protocol B: Reductive Amination Workflow
Causality Check: When forming the intermediate imine, water is released. Using anhydrous ethanol with molecular sieves drives the equilibrium forward. The pre-existing oxalate counterion buffers the system, ensuring the newly formed secondary amine does not poison the catalyst during the subsequent reduction phase.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde oxalate salt (1.0 eq) and a primary amine (1.1 eq) in anhydrous Ethanol. Add 4Å molecular sieves. Stir at 40°C for 3 hours.
-
Catalytic Reduction: Cool the mixture to room temperature. Add 5% Pd/C (10% w/w).
-
Hydrogenation: Purge with H₂ and stir under a 1 atm balloon for 8 hours.
-
Validation: Analyze via LC-MS. The disappearance of the imine mass and the appearance of the secondary benzylamine [M+H]⁺ peak validates the completion of the catalytic cycle.
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase chromatography if necessary.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14573-94-5, 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate." PubChem - NIH. Available at: ]">https://pubchem.ncbi.nlm.nih.gov[1]
-
Appchem. "Benzaldehyde, 2-[2-(1-piperidinyl)ethoxy]- | 14573-94-5". Available at: ]">https://www.appchemical.com[3]
-
BuyersGuideChem. "2-(2-Piperidin-1-ylethoxy)benzaldehyde | 14573-94-5". Available at: ]">https://www.buyersguidechem.com[4]
-
Molaid. "2-(2-哌啶-1-基乙氧基)苯甲醛 | 14573-94-5". Available at: ]">https://www.molaid.com[2]
-
National Institutes of Health (PMC). "Mechanism of Electrocatalytic H2 Evolution, Carbonyl Hydrogenation, and Carbon–Carbon Coupling on Cu". Available at: [Link]5]
-
ResearchGate. "Consecutive hydrogenation of benzaldehyde over Pd catalysts". Available at: ]">https://www.researchgate.net[6]
-
ResearchGate. "Pd/C‐Catalyzed Transfer‐Hydrogenation of Benzaldehydes to Benzyl Alcohols Using Potassium Formate as the Selective Hydrogen Donor". Available at: ]">https://www.researchgate.net[8]
-
SciSpace. "Chemoselective Transfer Hydrogenation of Aldehydes with HCOONH4 Catalyzed by RuCl(CNNPh)(PP) Pincer Complexes". Available at: ]">https://typeset.io[9]
-
BenchChem. "2-(Dimethylamino)propan-1-ol | High-Purity Reagent" (Detailing mechanisms of amine poisoning in catalytic hydrogenation). Available at: ]">https://www.benchchem.com[7]
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | C16H21NO6 | CID 2949969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-哌啶-1-基乙氧基)苯甲醛 - CAS号 14573-94-5 - 摩熵化学 [molaid.com]
- 3. appchemical.com [appchemical.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Mechanism of Electrocatalytic H2 Evolution, Carbonyl Hydrogenation, and Carbon–Carbon Coupling on Cu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Dimethylamino)propan-1-ol|High-Purity Reagent [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Hygroscopic Oxalate Salts in Synthesis
Abstract
Hygroscopic and water-sensitive oxalate salts are critical reagents in numerous synthetic pathways, from the development of coordination polymers and metal-organic frameworks (MOFs) to the synthesis of fine chemicals and pharmaceutical intermediates. Their profound affinity for atmospheric moisture, however, presents a significant challenge to maintaining their anhydrous state, which is often crucial for reaction stoichiometry, yield, and purity. Moisture contamination can lead to inaccurate measurements, unwanted side reactions, and changes in the material's physical properties. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the best practices for storing and handling these sensitive materials, ensuring experimental reproducibility and success.
The Challenge: Understanding Hygroscopicity in Oxalate Salts
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] In the context of oxalate salts, this phenomenon is driven by the strong coordination of water molecules to the metal cation and hydrogen bonding with the oxalate anion. The result is often the formation of stable hydrates, which alters the chemical's molecular weight and can introduce water as an unintended reactant into a sensitive synthesis.[3][4]
The degree of hygroscopicity varies significantly depending on the associated metal cation. For instance, alkali metal oxalates like potassium oxalate are known to be hygroscopic, readily absorbing moisture, while divalent metal oxalates such as calcium oxalate and magnesium oxalate tend to be less hygroscopic or exist as stable hydrates.[5][6] This variability necessitates a tailored approach to handling and storage.
Consequences of Uncontrolled Moisture Exposure:
-
Stoichiometric Errors: The mass of a hygroscopic salt will increase as it absorbs water, leading to inaccurate weighing and incorrect molar ratios in a reaction.
-
Physical Degradation: Moisture absorption leads to caking and clumping, making the fine powder difficult to handle, weigh, and dissolve.[1][7]
-
Reaction Failure: In water-sensitive reactions, such as those involving organometallics or certain catalysts, the introduced water can quench reagents, hydrolyze products, or catalyze undesirable side reactions.[8]
Storage Protocols: A Multi-Tiered Approach
The appropriate storage method for a hygroscopic oxalate salt depends on its degree of moisture sensitivity. A tiered approach ensures both the integrity of the chemical and the efficient use of laboratory resources.
Tier 1: Standard Storage for Low-Hygroscopicity Salts
For oxalate salts with low affinity for water, storage in a cool, dry, and well-ventilated area is sufficient.[9]
-
Container: Use original manufacturer containers with tightly sealed caps. If repackaging, use amber glass or chemically resistant plastic bottles with airtight, lined caps.
-
Location: Store in a dedicated chemical storage cabinet away from direct heat sources and sinks or other sources of moisture.[10]
Tier 2: Desiccated Storage for Moderately Hygroscopic Salts
For salts that readily absorb ambient moisture, storage in a desiccator is essential.[11] A desiccator provides a low-humidity environment, actively removing moisture from the enclosed atmosphere.
-
Procedure:
-
Ensure the desiccator contains fresh, active desiccant.
-
Place the tightly sealed container of the oxalate salt inside the desiccator.
-
Seal the desiccator, ensuring a good vacuum seal if it is a vacuum desiccator.
-
Label the desiccator clearly with its contents.
-
Table 1: Comparison of Common Laboratory Desiccants
| Desiccant | Adsorption Capacity | Regeneration | Best For |
| Silica Gel (Indicating) | ~30% of its weight in water | Heat at 120°C until color reverts | General purpose, visual indication of saturation.[12] |
| Molecular Sieves (3Å or 4Å) | High capacity at low humidity | Heat at 200-300°C under vacuum | Maintaining a very dry atmosphere for highly sensitive reagents.[13] |
| Anhydrous CaSO₄ (Drierite) | Lower capacity (~10%) | Heat at 210°C | Fast-drying, but lower overall capacity. |
| Bentonite Clay | High capacity, sustainable | N/A (typically single-use) | Economical option for bulk storage and shipping.[14] |
Tier 3: Inert Atmosphere Storage for Highly Sensitive Salts
For extremely hygroscopic or pyrophoric oxalate compounds, storage under an inert atmosphere is mandatory. This completely isolates the material from atmospheric moisture and oxygen.
-
Glovebox: The preferred method for long-term storage and frequent access. The glovebox maintains a positive pressure of an inert gas (e.g., nitrogen or argon) with very low levels of H₂O and O₂ (<1 ppm).[15][16] Materials are stored in sealed containers within the glovebox.
-
Sealed Ampoules: For long-term storage of primary standards or small quantities, the salt can be flame-sealed in a glass ampoule under vacuum or after backfilling with an inert gas.
Caption: Decision workflow for selecting the appropriate storage tier.
Handling Protocols: Minimizing Atmospheric Exposure
The act of weighing and transferring a hygroscopic salt is the moment of greatest risk. The chosen protocol must match the material's sensitivity.
Protocol 3.1: Rapid Weighing on an Open Bench
This method is suitable only for salts with low to moderate hygroscopicity where speed is sufficient to prevent significant moisture uptake.
-
Preparation: Have all necessary equipment ready (spatulas, weigh paper/boat, receiving flask).
-
Equilibration: Allow the container to warm to ambient laboratory temperature before opening to prevent condensation.
-
Transfer: Open the container, quickly remove the approximate amount of salt needed, and immediately and tightly reseal the container.
-
Weighing: Weigh the transferred salt rapidly on an analytical balance.
-
Documentation: Note any observations, such as clumping, which may indicate some moisture absorption.[1]
Protocol 3.2: Handling in an Inert Atmosphere Glovebox
This is the gold standard for ensuring the anhydrous integrity of highly sensitive oxalate salts.[17][18]
-
Material Transfer: Introduce the sealed container of the oxalate salt, a clean spatula, a weigh boat, and the reaction vessel into the glovebox antechamber.
-
Antechamber Purge: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.[15]
-
Introduction to Main Chamber: Once purged, transfer the items from the antechamber into the main glovebox chamber.
-
Equilibration: Allow the items to sit inside the glovebox for 10-15 minutes to ensure any adsorbed surface moisture has been removed into the glovebox atmosphere, which is continuously scrubbed.
-
Weighing: Use the analytical balance located inside the glovebox to accurately weigh the required amount of salt into the weigh boat.
-
Addition: Carefully transfer the weighed salt from the boat into the reaction vessel.
-
Sealing: Seal the reaction vessel before removing it from the glovebox. Tightly reseal the stock container of the oxalate salt.
Caption: Step-by-step workflow for handling hygroscopic salts in a glovebox.
Verification of Water Content
For exacting synthetic work, verifying the water content of a hygroscopic salt is crucial. Two primary methods are employed in research and industry.
-
Karl Fischer Titration (KFT): This is the most accurate and specific method for determining water content.[19] It is a titration based on a quantitative reaction of water with an iodine-sulfur dioxide-base solution. KFT can detect water at parts-per-million (ppm) levels and is not affected by other volatile compounds, distinguishing it from simple "loss on drying" methods.[20][21]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water (or the release of waters of hydration) can be used to estimate moisture content.[20] However, this "Loss on Drying" (LOD) method is non-specific and will also detect the loss of any other volatile components.[22]
Table 2: Comparison of Water Content Analysis Methods
| Method | Principle | Specificity | Sensitivity | Typical Use Case |
| Karl Fischer Titration | Chemical reaction with water | Highly specific to water | ppm to 100% | Accurate quantification for quality control and reaction stoichiometry.[23] |
| TGA (Loss on Drying) | Gravimetric measurement of mass loss upon heating | Non-specific (measures all volatiles) | ~0.1% to 100% | Rapid screening; analyzing thermal stability and decomposition profiles.[22] |
Conclusion
The successful use of hygroscopic oxalate salts in synthesis hinges on a rigorous and proactive approach to moisture exclusion. By understanding the chemical nature of these salts, implementing a tiered storage strategy, and employing meticulous handling protocols—especially the use of an inert atmosphere glovebox for highly sensitive compounds—researchers can ensure the integrity of their reagents. This attention to detail prevents costly experimental failures, improves reproducibility, and upholds the quality and purity of the final synthetic products.
References
- Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
- Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
- ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions.
- Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
- Journal of Chemical Education. (n.d.). A glove box system for the manipulation of air sensitive compounds. ACS Publications.
- Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. CORE.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Flow Dry. (2024, September 26). Discover the Most Effective Desiccant for Optimal Moisture Control.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- ITP Packaging. (n.d.). Industrial Desiccants – Protect Products from Moisture.
- Clariant. (2023, July 3). Desiccant Packets.
- Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods.
- Sorbents Direct. (n.d.). Moisture Control Sorbents | Industrial Desiccants & Drying Aids.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- ResearchGate. (n.d.). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates.
- RSC Publishing. (n.d.). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions.
- Furukawa, T., & Takahashi, K. (n.d.). Oxalate metal complexes in aerosols: implications for the hygroscopicity of oxalate-containing particles. KEK.
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl Oxalate.
- ResearchGate. (n.d.). The experimental hygroscopic properties of oxalic acid and a Ca oxalate complex.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph.
- ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- ResearchGate. (2025, August 10). Hydration and Ion Pairing in Aqueous Sodium Oxalate Solutions.
- Organic Syntheses. (n.d.). oxalic acid.
- PubMed. (2003, April 14). Hydration and ion pairing in aqueous sodium oxalate solutions.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydration and ion pairing in aqueous sodium oxalate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. desiccantpak.com [desiccantpak.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 10. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. sorbentsdirect.com [sorbentsdirect.com]
- 13. Discover the Most Effective Desiccant for Optimal Moisture Control Streampeak Group [streampeakgroup.com]
- 14. clariant.com [clariant.com]
- 15. processsensing.com [processsensing.com]
- 16. inertcorp.com [inertcorp.com]
- 17. Safely handling air-sensitive products [cleanroomtechnology.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mt.com [mt.com]
- 21. metrohm.com [metrohm.com]
- 22. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 23. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Step-by-step preparation of benzothiophene derivatives from benzaldehyde precursors
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of 2-Arylbenzothiophene Derivatives from Benzaldehyde Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzothiophene Scaffold in Modern Chemistry
Benzothiophene, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry and materials science.[1] It consists of a benzene ring fused to a thiophene ring, creating a rigid, electron-rich structure capable of diverse biological interactions.[2] This core moiety is found in several marketed drugs, including the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole, highlighting its clinical significance.[1] The versatility of the benzothiophene core has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating effects.[3][4][5]
Given their therapeutic potential, the development of efficient and versatile synthetic routes to access structurally diverse benzothiophene derivatives is a key focus in organic and medicinal chemistry.[6] This guide provides a detailed, step-by-step protocol for the synthesis of 2-aryl substituted benzothiophenes starting from readily available benzaldehyde precursors, focusing on a robust and modern transition-metal-free approach.
Synthetic Strategy: A Three-Component Approach from ortho-Bromobenzaldehydes
While numerous methods exist for constructing the benzothiophene ring system, many require complex, multi-step preparations of starting materials.[7] A highly efficient and atom-economical strategy involves a one-pot, three-component reaction using an ortho-bromobenzaldehyde, a benzylic ester, and elemental sulfur. This approach, which proceeds under transition-metal-free conditions, offers a direct pathway to valuable 2-arylbenzothiophenes from simple precursors.[8]
The overall transformation can be visualized as a sequence of base-mediated reactions:
-
Darzens-type Condensation: The benzylic ester is deprotonated by a strong base to form an enolate, which then attacks the carbonyl carbon of the ortho-bromobenzaldehyde.
-
Thiolation & Aromatization: The resulting intermediate reacts with elemental sulfur, which is activated by the base.
-
Intramolecular Cyclization: A subsequent intramolecular S-arylation (a Smiles rearrangement-type process) followed by elimination forms the final aromatic benzothiophene ring.
This method is advantageous due to its operational simplicity, use of inexpensive reagents, and tolerance for a variety of functional groups on both the benzaldehyde and benzylic ester components.
Visualized Experimental Workflow
The diagram below illustrates the key steps in the base-mediated synthesis of 2-arylbenzothiophenes from an ortho-bromobenzaldehyde precursor.
Caption: Workflow for the one-pot synthesis of 2-arylbenzothiophenes.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-arylbenzothiophene derivative from an appropriately substituted ortho-bromobenzaldehyde and a benzylic ester.
Materials & Reagents:
-
Substituted ortho-bromobenzaldehyde (1.0 equiv)
-
Substituted benzylic ester (e.g., methyl phenylacetate) (1.2 equiv)
-
Elemental Sulfur (S₈) (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ortho-bromobenzaldehyde (1.0 equiv), benzylic ester (1.2 equiv), and elemental sulfur (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the ortho-bromobenzaldehyde.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add potassium tert-butoxide (3.0 equiv) portion-wise over 10-15 minutes. It is crucial to add the base slowly to control any exotherm.
-
Causality: Potassium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the benzylic ester, initiating the condensation. The excess base also facilitates the reaction of elemental sulfur and promotes the final cyclization step. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.
-
-
Reaction Progression: After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Expert Insight: The reaction mixture will typically turn dark brown or black. For TLC analysis, a mobile phase of 10-20% ethyl acetate in hexanes is usually effective. The product spot should be significantly less polar than the starting aldehyde.
-
-
Workup and Extraction: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of NH₄Cl. This step neutralizes the excess base.
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Protocol Validation: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Collect fractions and analyze by TLC to isolate the pure 2-arylbenzothiophene product. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Summary: Representative Examples
The following table summarizes the typical yields for the synthesis of various 2-arylbenzothiophene derivatives using this protocol, demonstrating its versatility.
| Entry | ortho-Bromobenzaldehyde Derivative | Benzylic Ester Derivative | Product | Typical Yield (%) |
| 1 | 2-Bromobenzaldehyde | Methyl phenylacetate | 2-Phenylbenzo[b]thiophene | 85% |
| 2 | 2-Bromo-5-fluorobenzaldehyde | Methyl phenylacetate | 6-Fluoro-2-phenylbenzo[b]thiophene | 81% |
| 3 | 2-Bromo-4-methylbenzaldehyde | Methyl phenylacetate | 5-Methyl-2-phenylbenzo[b]thiophene | 79% |
| 4 | 2-Bromobenzaldehyde | Methyl (4-methoxyphenyl)acetate | 2-(4-Methoxyphenyl)benzo[b]thiophene | 88% |
| 5 | 2-Bromo-5-chlorobenzaldehyde | Methyl (4-chlorophenyl)acetate | 6-Chloro-2-(4-chlorophenyl)benzo[b]thiophene | 75% |
Yields are based on representative literature values and may vary depending on reaction scale and purity of reagents.[8]
Conclusion and Outlook
This application note provides a comprehensive and validated protocol for the synthesis of 2-arylbenzothiophene derivatives from simple benzaldehyde precursors. The described transition-metal-free, three-component reaction is a powerful tool for medicinal chemists and researchers, offering a straightforward, efficient, and scalable route to a class of compounds with immense therapeutic and material potential.[3][5] The inherent versatility of this method allows for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship (SAR) studies essential for modern drug discovery.[5]
References
-
Polshettiwar, P. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. DOI: 10.2174/0115734064315107240603055845. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Online] Available at: [Link]
-
Kaur, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. DOI: 10.1016/j.ejmech.2017.09.072. [Online] Available at: [Link]
-
Polshettiwar, P. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Online] Available at: [Link]
- Eli Lilly and Company. (1996). Process for the synthesis of benzo[b]thiophenes. Google Patents.
-
Organic Chemistry Portal. Synthesis of Benzothiophenes. [Online] Available at: [Link]
-
Matsuzawa, T., Hosoya, T., & Yoshida, S. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Online] Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. [Online] Available at: [Link]
- Eli Lilly and Company. (2002). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.2c00494. [Online] Available at: [Link]
-
Wikipedia. Gewald reaction. [Online] Available at: [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. [Online] Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Online] Available at: [Link]
-
Semantic Scholar. Fiesselmann thiophene synthesis. [Online] Available at: [Link]
-
RSC Publishing. (2018). Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions. [Online] Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing Stoichiometry for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate Reactions: An Application and Protocol Guide
Introduction: Unlocking the Potential of a Versatile Benzaldehyde Derivative
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a valuable intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structure, combining a reactive aldehyde group with a piperidine moiety, makes it a key building block in drug discovery and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the stoichiometry for reactions involving the oxalate salt of this compound. Understanding and controlling the molar ratios of reactants is paramount to maximizing yield, minimizing impurities, and ensuring the reproducibility of synthetic protocols.
The presence of the oxalate counter-ion introduces a crucial consideration: the in situ neutralization to liberate the free base of the piperidine moiety, which is often essential for its catalytic or nucleophilic role in subsequent reactions. This guide will delve into the mechanistic underpinnings of two common and powerful synthetic transformations for this class of aldehyde: the Knoevenagel condensation and reductive amination. We will explore the causal relationships behind stoichiometric choices and provide detailed, field-proven protocols to empower researchers to achieve optimal outcomes.
The Critical Role of Stoichiometry and the Oxalate Salt
In any chemical transformation, stoichiometry—the quantitative relationship between reactants and products—governs the theoretical yield and the potential for side reactions.[1] For 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, the situation is nuanced by the presence of the oxalic acid molecule associated with the basic piperidine nitrogen.
The Oxalate Counter-Ion: More Than Just a Salt
The oxalate salt form enhances the compound's stability and ease of handling as a solid. However, in most organic reactions, the protonated piperidine is unreactive as a nucleophile or base. Therefore, a key first step in many protocols is the in situ neutralization of the oxalate salt with an appropriate base to generate the free amine. This is a critical stoichiometric consideration, as an insufficient amount of base will result in incomplete liberation of the active starting material, while an excess can potentially interfere with the desired reaction pathway. A common strategy is the addition of a non-nucleophilic organic base, such as triethylamine (TEA), in a stoichiometrically equivalent or slight excess amount relative to the oxalate.
Reaction I: The Knoevenagel Condensation for C=C Bond Formation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3] The piperidine moiety within our target molecule can act as an effective basic catalyst for this transformation.[4][5]
Mechanism and Stoichiometric Considerations
The reaction typically proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic attack on the aldehyde's carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product. When using an amine catalyst like piperidine, an alternative pathway involving the formation of a more electrophilic iminium ion can accelerate the reaction.[2]
For optimal results in the Knoevenagel condensation, the stoichiometry of the reactants must be carefully controlled:
-
Aldehyde to Active Methylene Compound Ratio: A 1:1 to 1:1.2 molar ratio is generally recommended. A slight excess of the active methylene compound can help drive the reaction to completion and minimize unreacted aldehyde.[2] However, a large excess should be avoided as it can lead to Michael addition side products.[6]
-
Base for Oxalate Neutralization: If starting with the oxalate salt, at least two equivalents of a base like triethylamine should be added: one to neutralize the oxalic acid and another to ensure the piperidine moiety is in its free base form to act as a catalyst.
Protocol 1: Stoichiometry Optimization for the Knoevenagel Condensation
This protocol outlines a general procedure for optimizing the stoichiometry of the Knoevenagel condensation between 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate and malononitrile.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
-
Malononitrile
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Toluene, Ethanol, or solvent-free)[7][8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin-layer chromatography (TLC) supplies
Experimental Workflow:
Caption: Workflow for Knoevenagel Condensation Optimization.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (1.0 equivalent).
-
Add the chosen anhydrous solvent (e.g., 10 mL per gram of aldehyde). For a solvent-free approach, omit this step.[7]
-
Add triethylamine (2.0-2.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to ensure complete neutralization of the oxalate and liberation of the free amine.
-
Reaction: Add the active methylene compound (e.g., malononitrile, in a range of 1.0 to 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80°C, depending on the reactivity of the substrates).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it may be removed under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the purified product by appropriate analytical methods (NMR, MS, etc.) and calculate the yield.
Data Presentation: Optimizing Reactant Ratios
| Entry | Aldehyde (eq) | Malononitrile (eq) | Triethylamine (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 2.0 | 25 | 12 | 75 |
| 2 | 1.0 | 1.1 | 2.0 | 25 | 10 | 88 |
| 3 | 1.0 | 1.2 | 2.0 | 25 | 10 | 92 |
| 4 | 1.0 | 1.1 | 2.2 | 50 | 4 | 95 |
Note: The data presented in this table is illustrative and will vary based on the specific substrates and reaction conditions.
Reaction II: Reductive Amination for C-N Bond Formation
Reductive amination is a highly versatile method for the synthesis of amines from aldehydes or ketones.[9][10] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.[11]
Mechanism and Stoichiometric Considerations
The reaction commences with the nucleophilic attack of an amine on the aldehyde's carbonyl group, followed by dehydration to form an imine. This imine is then selectively reduced to the corresponding amine. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[12]
Key stoichiometric parameters for optimization include:
-
Aldehyde to Amine Ratio: Typically, a ratio of 1:1 to 1:1.2 of the aldehyde to the reacting amine is employed to ensure complete conversion of the aldehyde.
-
Reducing Agent: An excess of the reducing agent, commonly 1.2 to 2.0 equivalents, is used to ensure complete reduction of the intermediate imine.
-
Base for Oxalate Neutralization: As with the Knoevenagel condensation, at least one equivalent of a non-nucleophilic base is required to neutralize the oxalic acid if the starting material is the oxalate salt.
Protocol 2: Stoichiometry Optimization for Reductive Amination
This protocol provides a general method for the reductive amination of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate with a primary or secondary amine.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Experimental Workflow:
Caption: Workflow for Reductive Amination Optimization.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend or dissolve 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (1.0 equivalent) in an anhydrous solvent such as DCM or DCE.[11]
-
Add triethylamine (1.0-1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes.
-
Imine Formation: Add the primary or secondary amine (1.0-1.2 equivalents) and stir for an additional 30-60 minutes at room temperature to facilitate imine formation.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.2-2.0 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine. Characterize the product and determine the yield.
Data Presentation: Optimizing Reagent Stoichiometry
| Entry | Aldehyde (eq) | Amine (eq) | NaBH(OAc)₃ (eq) | TEA (eq) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.2 | 1.0 | 12 | 65 |
| 2 | 1.0 | 1.1 | 1.5 | 1.1 | 8 | 85 |
| 3 | 1.0 | 1.2 | 1.5 | 1.1 | 8 | 90 |
| 4 | 1.0 | 1.1 | 2.0 | 1.1 | 6 | 93 |
Note: The data presented in this table is illustrative and will vary based on the specific substrates and reaction conditions.
Conclusion and Best Practices
The successful application of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate in organic synthesis hinges on the careful control of reaction stoichiometry. The primary consideration is the effective neutralization of the oxalate salt to liberate the reactive free base of the piperidine moiety. For both the Knoevenagel condensation and reductive amination, a systematic optimization of the molar ratios of the key reactants and reagents is crucial for maximizing product yield and minimizing the formation of impurities.
Key Takeaways:
-
Oxalate Neutralization: Always account for the stoichiometry of the oxalate salt by adding a suitable non-nucleophilic base, such as triethylamine, in at least a 1:1 molar ratio for reductive amination and a 2:1 ratio for the Knoevenagel condensation where the piperidine acts as a catalyst.
-
Reactant Ratios: A slight excess of the active methylene compound in Knoevenagel condensations and the amine in reductive aminations can drive the reactions to completion.
-
Reducing Agent: In reductive aminations, an excess of a mild reducing agent like sodium triacetoxyborohydride is necessary for efficient conversion of the imine intermediate.
-
Reaction Monitoring: Employ analytical techniques such as TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time, preventing the formation of side products from prolonged reaction times or excessive heating.
By adhering to these principles and utilizing the detailed protocols provided, researchers can confidently and efficiently employ 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate as a versatile building block in the synthesis of novel compounds for drug discovery and development.
References
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. BenchChem.
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research, 5(5), 2235-2239.
-
Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available at: [Link]
- da Silva, G. G., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Inorganic Chemistry International Journal, 2(2). Juniper Publishers.
-
Kim, S., et al. (2015). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Molecules, 20(11), 20086-20104. Available at: [Link]
- Synple Chem. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
- Li, X., et al. (2019). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Organic Syntheses Procedure. (n.d.).
- Weigert, F. J. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- Master Organic Chemistry. (2017).
- Rooney, P. C., et al. (1998). Amine heat stable salt neutralization having reduced solids.
- Hatcher, H., & Weiland, R. (2017). Neutralization of Heat Stable Salts Revisited. Bryan Research & Engineering, LLC.
- EBSCO. (n.d.). Stoichiometry | Law | Research Starters.
- BenchChem. (2025).
- Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734.
- MilliporeSigma. (n.d.).
Sources
- 1. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. ijcps.org [ijcps.org]
- 9. DSpace [open.bu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Scalable Synthesis and Characterization of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Professionals.
Executive Summary & Strategic Rationale
The compound 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a highly versatile ortho-substituted aryl ether that serves as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), spasmolytics, and various biologically active heterocyclic scaffolds [1].
Isolating this intermediate as a free base presents significant process challenges: it manifests as a viscous, high-boiling oil that is prone to oxidation and difficult to purify at scale. To resolve this, the protocol detailed below strategically converts the crude free base into its oxalate salt . This phase-directing maneuver yields a highly crystalline, thermodynamically stable solid, drastically improving the purity profile and handling characteristics for downstream pharmaceutical applications .
Mechanistic Pathway & Expert Insights
The synthesis relies on a modified Williamson etherification between salicylaldehyde and 1-(2-chloroethyl)piperidine hydrochloride.
Causality in Reagent Selection:
-
Base Selection (K₂CO₃): Salicylaldehyde is highly sensitive to strong aqueous bases (e.g., NaOH), which can trigger unwanted aldol condensations of the aldehyde moiety. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base that quantitatively deprotonates the phenol (pKa ~8.4) while simultaneously neutralizing the hydrochloride salt of the alkylating agent.
-
Neighboring Group Participation: The reaction does not proceed via a standard Sₙ2 mechanism. Upon neutralization, the liberated 2-chloroethylpiperidine undergoes rapid intramolecular cyclization to form a highly electrophilic spiro-aziridinium intermediate . This reactive species is subsequently attacked by the phenoxide ion. This mechanistic pathway ensures rapid reaction kinetics and strict regioselectivity, preventing O-alkylation side reactions .
Mechanistic pathway highlighting the aziridinium intermediate in the etherification process.
Materials and Stoichiometry
The following quantitative parameters are optimized for a 100 mmol scalable batch.
Table 1: Reagent Quantities and Functional Roles
| Reagent / Material | MW ( g/mol ) | Eq. | Amount (100 mmol) | Functional Role |
| Salicylaldehyde | 122.12 | 1.00 | 12.21 g (10.6 mL) | Phenolic Substrate |
| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 1.10 | 20.25 g | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.20 | 2.50 | 34.55 g | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Polar Aprotic Solvent |
| Oxalic Acid (Anhydrous) | 90.03 | 1.05 | 9.45 g | Salt-forming Acid |
| Ethanol (Absolute) | 46.07 | - | 50 mL | Crystallization Solvent |
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded at critical junctures to verify chemical transformations before proceeding to the next unit operation.
Phase 1: Williamson Etherification
-
Reactor Preparation: Charge a 500 mL 3-neck round-bottom flask (equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet) with Salicylaldehyde (12.21 g) and DMF (100 mL).
-
Deprotonation: Add K₂CO₃ (34.55 g) in one portion. Stir at room temperature for 15 minutes. The solution will transition to a deep yellow color, visually indicating the formation of the potassium phenoxide.
-
Alkylation: Add 1-(2-Chloroethyl)piperidine HCl (20.25 g) portion-wise over 10 minutes to manage the mild exotherm associated with neutralization.
-
Heating: Elevate the reaction temperature to 80 °C and maintain for 6 hours.
-
Self-Validation (IPC 1): Pull a 50 µL aliquot, quench in 1 mL H₂O/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 7:3). The reaction is validated as complete when the salicylaldehyde spot (Rf ~0.7) is entirely consumed, replaced by a new spot at Rf ~0.4.
-
Phase 2: Aqueous Workup & Extraction
-
Quenching: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. This quenches the reaction and completely dissolves the inorganic salts (KCl, unreacted K₂CO₃).
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 100 mL) to strip residual DMF, followed by a final brine wash (100 mL).
-
Self-Validation (IPC 2): Test the pH of the final aqueous wash. A neutral pH (~7.0) validates the complete removal of alkaline carbonates, preventing base-catalyzed degradation during concentration.
-
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
Phase 3: Oxalate Salt Formation & Crystallization
-
Dissolution: Dissolve the crude free base oil in 50 mL of absolute ethanol.
-
Acid Preparation: In a separate Erlenmeyer flask, dissolve anhydrous oxalic acid (9.45 g) in 20 mL of warm ethanol (40 °C).
-
Precipitation: Add the oxalic acid solution dropwise to the free base solution under vigorous stirring.
-
Self-Validation (IPC 3): A white precipitate will begin to form almost immediately, visually validating successful ion-pairing.
-
-
Isolation: Stir the suspension at room temperature for 1 hour, then chill to 0 °C in an ice bath for 2 hours to maximize thermodynamic recovery.
-
Drying: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 × 15 mL), and dry in a vacuum oven at 45 °C for 12 hours. (Expected Yield: >85%).
Step-by-step scalable workflow for the synthesis and crystallization of the oxalate salt.
Analytical Characterization Data
The final crystallized product should be validated against the following expected analytical parameters to confirm structural integrity and purity.
Table 2: Expected Analytical Signatures
| Analytical Technique | Target Parameter | Expected Validation Result |
| LC-MS (ESI+) | Mass Confirmation | Target peak at m/z 234.1 [M+H]⁺ (Free base mass) |
| ¹H NMR (400 MHz, DMSO-d₆) | Aldehyde Proton | Sharp singlet at δ 10.40 ppm (1H) |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic Core | δ 7.70 (dd, 1H), 7.62 (td, 1H), 7.20 (d, 1H), 7.05 (t, 1H) |
| ¹H NMR (400 MHz, DMSO-d₆) | Ethoxy Linker | Triplets at δ 4.35 ppm (2H) and 3.40 ppm (2H) |
| Melting Point | Crystal Purity | Sharp transition at 152–155 °C |
References
-
Naruto, S., Mizuta, H., Yoshida, T., Uno, H., Kawashima, K., Kadokawa, T., & Nishimura, H. (1983). Synthesis and spasmolytic activity of 2-substituted-3-(ω-dialkylaminoalkoxyphenyl)acrylonitriles and related compounds. Chemical and Pharmaceutical Bulletin, 31(6), 2023-2032. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 105004, 2-(2-Piperidin-1-ylethoxy)benzaldehyde. PubChem. URL:[Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). John Wiley & Sons. URL:[Link]
Sources
Troubleshooting & Optimization
Improving reaction yield when using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Technical Support Center: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Welcome to the technical support center for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction outcomes when using this versatile building block. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields can stem from several factors, often related to reactant stability, reaction conditions, and the unique properties of this reagent.[1] Here is a systematic approach to troubleshooting:
-
Handling of the Oxalate Salt: The starting material is an oxalate salt, meaning the basic piperidine nitrogen is protonated. For many reactions, such as condensations requiring a basic catalyst or nucleophilic addition to the aldehyde, this protonated form is unreactive. The first crucial step is often the in-situ or prior liberation of the free base.
-
Solution: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or triethylamine) to the reaction mixture before adding other sensitive reagents. The choice of base depends on the solvent and reaction sensitivity to salts. For instance, in a Knoevenagel condensation, adding K₂CO₃ can both free-base the piperidine and catalyze the reaction.
-
-
Purity and Stability of the Aldehyde: Aldehydes, particularly those with electron-donating groups like the ortho-alkoxy substituent, can be susceptible to oxidation.
-
Cause: Over time or upon exposure to air, the aldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Solution: Check the purity of your starting material using ¹H NMR or LC-MS. If significant oxidation is detected, purification may be necessary. A common purification technique for aldehydes is the formation of a bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[2] For future use, store the compound under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require optimization.[3]
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40–80°C) can often improve rates and yields.[1] However, excessive heat can promote side reactions and tar formation.[4]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile can accelerate rates, while polar protic solvents like ethanol are also effective and are often considered "greener" options.[3]
-
Water Removal: For condensation reactions, the water produced as a byproduct can inhibit the reaction equilibrium.[3] Using a Dean-Stark apparatus or adding molecular sieves can effectively remove water and drive the reaction to completion.[3]
-
Q2: I need to perform a Knoevenagel condensation. How should I handle the oxalate salt, and what conditions do you recommend?
This is a very common application. The key is to deprotonate the piperidine nitrogen without interfering with the condensation itself.
Step-by-Step Recommended Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (1.0 eq) and the active methylene compound (1.0-1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent such as ethanol or toluene (approx. 10 mL per gram of aldehyde). Add a weak inorganic base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). The K₂CO₃ will neutralize the oxalic acid and liberate the free base of the piperidine moiety. The piperidine can then act as the necessary basic catalyst for the Knoevenagel condensation.[5]
-
Heating and Monitoring: Heat the mixture to reflux (typically 78°C for ethanol, 110°C for toluene). If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low reaction yields.
Caption: A systematic troubleshooting guide for low reaction yield.
Q3: I am observing significant tar or byproduct formation. What are the likely causes and how can I prevent this?
Tar formation is often a result of side reactions like self-condensation, polymerization, or degradation of starting materials or products, especially at elevated temperatures or under harsh basic/acidic conditions.[4]
-
Overheating: Excessive heat can accelerate undesirable pathways.
-
Solution: Maintain strict temperature control. Optimize the reaction to run at the lowest effective temperature.[4] A reaction that is sluggish at 60°C might be preferable to a fast but messy reaction at 100°C.
-
-
Incorrect Stoichiometry or Base Choice: Using too much of a strong base can promote side reactions.
-
Solution: Use the mildest base necessary to achieve the desired transformation. For example, in the Knoevenagel condensation described above, K₂CO₃ is generally sufficient. Ensure accurate stoichiometry of all reagents.
-
-
Air (Oxygen) Sensitivity: As mentioned, the aldehyde can be air-sensitive. Oxidation byproducts can sometimes catalyze polymerization.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Degas your solvent before use if the reaction is particularly sensitive.
-
Q4: How does the ortho-alkoxy group influence the reactivity of the benzaldehyde?
The 2-(2-(piperidin-1-yl)ethoxy) group is an electron-donating group (EDG). This has two main effects:
-
Electronic Effect: The EDG activates the benzene ring towards electrophilic aromatic substitution but slightly deactivates the aldehyde carbonyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde. This deactivation is usually minor and can be overcome by optimizing reaction conditions (e.g., gentle heating or using a more active catalyst).[1]
-
Steric Hindrance: The bulky ortho-substituent can sterically hinder the approach of nucleophiles to the aldehyde carbonyl.[1] This can slow down the reaction rate. For sterically demanding nucleophiles, longer reaction times or slightly higher temperatures may be necessary to achieve full conversion.
Data Summary: Solvent and Catalyst Effects
For a typical condensation reaction, the choice of solvent and catalyst system can dramatically impact the outcome. The table below provides a generalized summary based on common findings for reactions with substituted benzaldehydes.
| Catalyst System | Solvent | Typical Temperature (°C) | Expected Outcome | Key Considerations |
| Piperidine (catalytic) | Ethanol | Reflux (78°C) | Good yield, clean reaction.[1] | Standard "green" conditions. Water byproduct can slow the reaction. |
| K₂CO₃ | Toluene | Reflux (110°C) | Excellent yield. | Allows for azeotropic removal of water with a Dean-Stark trap, driving equilibrium.[3] |
| Ammonium Acetate | Acetic Acid | 100-120°C | Effective for certain condensations. | Acidic conditions may not be suitable for all substrates. |
| None (Solvent-free) | None | 90-120°C | Potentially high yield, environmentally friendly.[6] | Requires good mixing of solids; may not be suitable for all substrates. |
References
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Benchchem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
- European Patent Office. (n.d.). Benzaldehyde derivative and process for its preparation - EP 0145334 A2.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-1-yl)acetohydrazide.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Alkoxybenzaldehydes - Minimizing Tar Formation.
- Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
Sources
Technical Support Center: Troubleshooting Low Purity in 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS 14573-94-5) . This compound is a critical building block in the development of selective estrogen receptor modulators (SERMs) and other advanced pharmaceutical intermediates.
While the two-step synthesis—a Williamson ether alkylation followed by oxalate salt formation—appears conceptually straightforward, researchers frequently report low yields, sticky precipitates, and persistent high-molecular-weight impurities. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to ensure >99% purity.
Process Workflow & Mechanistic Pathways
To troubleshoot effectively, we must first map the target synthesis against the competing side reactions. The diagram below illustrates the critical juncture where the reactive aziridinium intermediate can either form the desired free base or degrade into impurities.
Reaction workflow highlighting the aziridinium intermediate and major impurity pathways.
Troubleshooting FAQs
Q1: Why is there residual salicylaldehyde in my final product despite using an excess of the alkylating agent?
Expert Insight: The alkylation does not proceed via a simple
Q2: HPLC analysis shows a major high-molecular-weight impurity. What is it, and how do I prevent it?
Expert Insight: This is typically a quaternary ammonium dimer. The tertiary amine of your newly formed product (the free base) can act as a nucleophile and attack the aziridinium ion of unreacted 1-(2-chloroethyl)piperidine. Self-Validating Solution: This is a concentration and addition-rate issue. Add the 1-(2-chloroethyl)piperidine hydrochloride in three separate batches over 1.5 hours. This keeps the steady-state concentration of the aziridinium ion low, minimizing the statistical probability of dimerization.
Q3: My oxalate salt precipitates as a sticky gum rather than a crystalline solid. How do I fix this?
Expert Insight: Oxalate salts of flexible, aliphatic amines are notorious for trapping solvents and forming amorphous oils ("oiling out") if the supersaturation point is crossed too rapidly. Furthermore, oxalic acid can form both mono- and bis-oxalates; an imprecise stoichiometry leads to a mixed-phase gum. Self-Validating Solution: Ensure a strict 1:1.05 molar ratio of free base to anhydrous oxalic acid. Use a binary solvent system: dissolve both components separately in minimal warm Ethanol (60°C), mix, and then slowly add Ethyl Acetate (anti-solvent) dropwise until the solution becomes slightly cloudy. Allow it to cool at a controlled rate of 5°C/hour. Do not crash-cool in an ice bath.
Q4: Why does the purity drop during the salt formation step even though the free base was >98% pure?
Expert Insight: Aldehydes are highly susceptible to auto-oxidation, especially when concentrated or exposed to ambient air, converting the benzaldehyde moiety into a benzoic acid derivative .
Self-Validating Solution: Purge all crystallization solvents with Nitrogen (
Quantitative Data Summary: Standard vs. Optimized Conditions
The following table summarizes the causal impact of our optimized parameters on the final purity profile.
| Parameter | Standard Protocol | Optimized Protocol | Impact on Final Purity |
| Base Addition | All reagents mixed at once | Pre-form phenoxide (30 min) | Eliminates residual salicylaldehyde |
| Alkylating Agent | Single bolus addition | 3 batches over 1.5 hours | Decreases quaternary dimer from >5% to <0.5% |
| Catalyst | None | 0.1 eq KI (Finkelstein) | Accelerates aziridinium consumption |
| Salt Crystallization | Acetone crash-cool | EtOH/EtOAc (1:3), cool 5°C/hr | Prevents oiling out; improves crystal habit |
| Atmosphere | Ambient air | Prevents aldehyde auto-oxidation to acid |
Detailed Experimental Protocol (Optimized)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific In-Process Control (IPC) checks are met.
Step 1: Free Base Synthesis (Alkylation)
-
Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an inert gas (
) inlet. -
Charge the flask with Salicylaldehyde (10.0 g, 81.9 mmol), anhydrous Potassium Carbonate (
, 28.3 g, 204.7 mmol, 2.5 eq), Potassium Iodide (KI, 1.36 g, 8.2 mmol, 0.1 eq), and anhydrous Dimethylformamide (DMF, 100 mL). -
Stir the suspension at 60°C for 30 minutes to pre-form the potassium 2-formylphenolate.
-
Weigh 1-(2-chloroethyl)piperidine hydrochloride (16.6 g, 89.1 mmol, 1.1 eq). Add this to the reaction mixture in three equal portions, spaced 30 minutes apart, maintaining the temperature at 60°C.
-
After the final addition, raise the temperature to 80°C and stir for 4 hours.
-
Self-Validating Check: Monitor via HPLC. The reaction is complete when the salicylaldehyde peak is <1% area. If unreacted starting material remains, verify the system temperature.
-
Step 2: Workup and Extraction
-
Cool the reaction mixture to room temperature and quench by pouring into 400 mL of ice-cold distilled water.
-
Extract the aqueous phase with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with 5% aqueous NaOH (100 mL).
-
Self-Validating Check: This wash removes unreacted starting material. The aqueous layer will turn bright yellow if residual salicylaldehyde is present.
-
-
Wash the organic layer with brine (2 x 100 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.-
Note: Store strictly under
if not proceeding immediately to Step 3.
-
Step 3: Oxalate Salt Formation and Crystallization
-
Dissolve the crude free base (approx. 18 g) in absolute Ethanol (40 mL) and heat to 60°C under
. -
In a separate flask, dissolve anhydrous Oxalic Acid (7.0 g, 1.05 eq relative to actual free base yield) in absolute Ethanol (30 mL) at 60°C.
-
Add the oxalic acid solution dropwise to the free base solution over 15 minutes with vigorous stirring.
-
Slowly add warm Ethyl Acetate (150 mL) as an anti-solvent until the solution becomes faintly turbid.
-
Self-Validating Check: The faint turbidity indicates the exact boundary of the metastable zone, ensuring controlled nucleation rather than oiling out. Stop adding anti-solvent immediately once turbidity persists.
-
-
Remove from heat and allow the mixture to cool to room temperature at a rate of approximately 5°C/hour. Seed crystals can be added at 40°C if available.
-
Once at room temperature, chill to 4°C for 2 hours to maximize yield.
-
Filter the resulting white crystalline solid, wash with cold Ethyl Acetate (50 mL), and dry in a vacuum oven at 45°C for 12 hours.
References
Removing unreacted 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate from final product
Topic: Removing Unreacted 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate from Final Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical support guide provides troubleshooting strategies for the removal of unreacted 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, a polar starting material, from a variety of potential final products. As a senior application scientist, this guide is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles, ensuring a deeper understanding of the purification process. The choice of method will largely depend on the properties of your desired final product.
Understanding the Impurity: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Before diving into purification techniques, it is crucial to understand the physicochemical properties of the impurity you are trying to remove.
Key Characteristics:
-
Polarity: The presence of the piperidinium cation and the oxalate anion makes this compound highly polar and salt-like.
-
Solubility: It is expected to have good solubility in aqueous solutions and polar organic solvents like methanol and ethanol, while having low solubility in non-polar organic solvents such as hexane and diethyl ether.
-
Acidity/Basicity: The piperidine nitrogen is basic. The pKa of the conjugate acid is estimated to be around 10-11 (similar to other piperidinium ions). This property is key for manipulation with acid-base chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product is a non-polar compound. What is the simplest way to remove the unreacted starting material?
If your final product has low polarity and is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene), a liquid-liquid extraction based on pH adjustment is the most efficient method.[1][2][3] This technique exploits the differential solubility of the basic starting material in acidic and basic aqueous solutions.
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or a saturated solution of ammonium chloride). This will protonate the basic piperidine nitrogen of the unreacted starting material, forming a water-soluble ammonium salt that will partition into the aqueous layer.[4][5]
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the amine salt.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified non-polar product.
FAQ 2: My final product is also polar and has some water solubility. How can I purify my compound?
When both your final product and the unreacted starting material are polar, simple liquid-liquid extraction may not be effective. In such cases, recrystallization or column chromatography are the preferred methods.[6][7]
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[7][8][9][10]
Finding a Suitable Solvent System:
The ideal solvent is one in which your final product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate impurity remains soluble at all temperatures.[8][10]
| Solvent Polarity | Examples | Suitability for Polar Compounds |
| Polar | Water, Methanol, Ethanol | Good general solvents for polar compounds.[9] |
| Intermediate | Acetone, Ethyl Acetate | May work, depending on the specific polarity of your product. |
| Non-Polar | Hexane, Toluene | Generally poor solvents for polar compounds.[11] |
Protocol 2: Recrystallization
-
Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent or a two-solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals to a constant weight.
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[12][13] For separating two polar compounds, you may need to explore different types of chromatography.
Chromatography Options for Polar Compounds:
| Chromatography Type | Stationary Phase | Mobile Phase | Principle |
| Normal-Phase | Silica Gel or Alumina (Polar) | Non-polar organic solvents (e.g., hexane/ethyl acetate mixture) | Polar compounds adhere more strongly to the stationary phase and elute later. |
| Reverse-Phase (RP-HPLC) | C18-silica (Non-polar) | Polar solvents (e.g., water/acetonitrile or water/methanol mixture) | Polar compounds have less affinity for the stationary phase and elute earlier. This is often a good choice for separating compounds with subtle differences in polarity.[14] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, diol, amine) | High percentage of organic solvent with a small amount of aqueous solvent | Particularly effective for very polar compounds that show little or no retention in reverse-phase chromatography.[15] |
Protocol 3: Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase that gives good separation between your final product and the starting material. Aim for an Rf value of 0.2-0.4 for your product.
-
Column Packing: Pack a column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 3: I've tried the above methods, but I'm still seeing the impurity in my final product. What else can I do?
If a single purification technique is insufficient, a combination of methods is often successful. For example, you can perform an initial acid-base extraction to remove the bulk of the starting material, followed by recrystallization or column chromatography to achieve high purity.
Another consideration is the stability of your final product. Ensure that the pH conditions used in an acid-base extraction do not cause degradation of your desired compound.
Analytical Methods for Purity Assessment
It is essential to have reliable analytical methods to monitor the success of your purification.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity of your fractions and the final product.[16]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by comparing the integrals of the peaks corresponding to your product and the starting material.
Visualizing Purification Workflows
Caption: General purification workflows based on final product polarity.
Sources
- 1. solutions.sulzer.com [solutions.sulzer.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labex.hu [labex.hu]
- 7. Recrystallization [wiredchemist.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. US5354475A - Process for separating polar and non-polar constituents from coal tar distillates - Google Patents [patents.google.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Oxalate Salt Solubility in Ether-Based Solvents
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with oxalate salts in ether-based solvents (e.g., THF, MTBE, Diethyl Ether, Dioxane).
Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to overcome these challenges.
Diagnostic Workflow
Before altering your synthetic route, follow this logical progression to identify the least invasive solubilization strategy for your specific workflow.
Troubleshooting workflow for resolving oxalate salt solubility issues in ether-based solvents.
Frequently Asked Questions (FAQs)
Q1: Why are oxalate salts notoriously insoluble in ether-based solvents like THF, MTBE, and diethyl ether?
A1: The insolubility is a thermodynamic issue driven by competing energy states. The oxalate anion (
Q2: How does the addition of water to THF improve solubility, and what are the physical limits? A2: Adding a polar protic co-solvent like water or methanol introduces hydrogen-bond donors that stabilize the oxalate anion, while simultaneously increasing the bulk dielectric constant of the medium. Thermodynamic and viscometric studies on oxalate salts in binary aqueous mixtures of THF demonstrate that THF-water combinations significantly improve solute solvation and act as structure-breakers for the salt lattice [1]. However, exceeding 10–15% water may cause biphasic separation in highly nonpolar ethers or interfere with water-sensitive downstream reactions (e.g., Grignard reactions or hydrolytically unstable APIs).
Q3: If my reaction is strictly anhydrous, how can I dissolve the oxalate salt? A3: When protic co-solvents are prohibited, supramolecular encapsulation is the most effective strategy. Crown ethers (e.g., 18-crown-6 for potassium or primary ammonium cations) feature an oxygen-rich cavity that coordinates the cation. The hydrophobic ethylene bridges form a lipophilic exterior, effectively shielding the ionic charge. This allows the entire ion-pair complex to dissolve in nonpolar or low-polarity ether solvents, acting as an in-situ phase-transfer mechanism[2, 3].
Q4: We are developing an API and the oxalate salt is causing formulation and synthetic bottlenecks. What are the best alternatives? A4: If the oxalate salt's solubility remains intractable, switching the counterion is a standard pharmaceutical workaround. Mechanochemical and crystallization studies on APIs (such as tetrabenazine) have shown that replacing oxalic acid with structurally related but less rigid dicarboxylic acids—like fumaric or succinic acid—can drastically alter the crystal lattice, lower the melting point, and significantly improve solubility profiles in organic media [4].
Quantitative Data: Solvent Properties & Solubilization Strategies
Use the following table to compare solvent properties and select the appropriate solubilization strategy based on your system's constraints.
| Solvent System | Dielectric Constant ( | H-Bond Donor | Solubilization Mechanism | Relative Oxalate Solubility |
| Tetrahydrofuran (THF) | 7.5 | No | Base ether coordination | Very Low |
| Methyl tert-butyl ether (MTBE) | 2.6 | No | Base ether coordination | Extremely Low |
| THF / Water (95:5 v/v) | ~11.0 | Yes | Disruption of crystal lattice via hydration | Moderate |
| THF + 18-Crown-6 (1.05 eq) | 7.5 | No | Cation encapsulation & lipophilic shielding | High |
| Methanol (Reference) | 32.7 | Yes | Strong H-bonding with oxalate anion | High |
Step-by-Step Methodologies
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Co-Solvent Titration for THF-Based Systems
Use this protocol when downstream chemistry tolerates trace amounts of protic solvents.
-
Baseline Preparation: Suspend 100 mg of the target oxalate salt in 5.0 mL of anhydrous THF in a 10 mL glass vial equipped with a magnetic stir bar.
-
Titration: Add HPLC-grade water (or methanol) in 50 µL (1% v/v) increments while stirring vigorously at 400 rpm. Allow 5 minutes of equilibration between additions.
-
Thermal Agitation: If dissolution is incomplete at 5% v/v co-solvent, gently heat the mixture to 40°C to increase the kinetic energy of the system and promote lattice disruption.
-
Self-Validation (Visual & Analytical):
-
Visual: The suspension must transition to a completely clear solution with no Tyndall effect when illuminated.
-
Analytical: Filter the mixture through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV. If the peak area matches your theoretical 100% recovery standard, complete solubilization is confirmed. If recovery is low, the lattice energy barrier has not been fully overcome; consider Protocol B.
-
Protocol B: Crown-Ether Assisted Solubilization
Use this protocol for strictly anhydrous reactions or when dealing with highly nonpolar ethers like MTBE or Diethyl Ether.
-
Stoichiometric Calculation: Calculate 1.05 molar equivalents of the appropriate crown ether relative to the oxalate salt. (Note: Use 18-crown-6 for
or primary ammonium cations; use 15-crown-5 for ). -
Dry Complexation: Combine the oxalate salt and the crown ether in a flame-dried Schlenk flask under an inert atmosphere (
or Argon) to prevent moisture interference. -
Solvent Addition: Inject the anhydrous ether solvent (e.g., THF or Diethyl Ether) via syringe.
-
Equilibration: Stir vigorously at room temperature for 30–60 minutes. The crown ether will dynamically encapsulate the cation, pulling the intact ion-pair into the organic phase.
-
Self-Validation (Phase Transfer Confirmation):
-
Visual: A transition from a heterogeneous opaque suspension to a clear, homogenous solution indicates successful supramolecular encapsulation.
-
Analytical: Spot the solution on a normal-phase TLC plate. The baseline salt spot should now migrate with the solvent front (or show an increased
value) due to the lipophilic shielding provided by the crown-ether complex.
-
References
- Viscosities of oxalic acid and its salts in water and binary aqueous mixtures of tetrahydrofuran at different temperatures. Indian Academy of Sciences.
- Crown Ethers: Solubility and Applications. Scribd.
- What Are Crown Ethers? Comprehensive Guide to Structure, Binding and Uses. Alfa Chemistry.
- Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. National Institutes of Health (NIH).
Technical Support Center: Stability Management of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Case ID: STAB-32065-OX Status: Active Guide Subject: Minimizing Degradation During Storage & Handling Applicable Compound: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (Key Intermediate for Pitolisant)
Executive Summary
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate . While the oxalate salt form offers improved crystallinity and stability over the free base oil, the presence of a reactive aldehyde moiety makes this compound inherently susceptible to autoxidation.
The Golden Rule: The primary threat to this compound is aerobic oxidation accelerated by light and moisture. Strict exclusion of oxygen (inert atmosphere) is the single most effective preservation strategy.
Module 1: Critical Degradation Mechanisms
To prevent degradation, you must understand the "why." This compound suffers from a specific vulnerability known as Radical-Mediated Autoxidation .
The Mechanism of Failure
The aldehyde hydrogen atom is easily abstracted by free radicals (initiated by light or trace metals). This forms an acyl radical, which reacts with atmospheric oxygen to form a peracid. The peracid then reacts with another molecule of the aldehyde to produce two molecules of the corresponding benzoic acid impurity.
Visualizing the Pathway
The following diagram illustrates the specific degradation cascade you are trying to prevent.
Figure 1: The autoxidation cascade. Note that one molecule of peracid (formed from oxygen) destroys a second molecule of your compound, doubling the degradation rate.
Module 2: Troubleshooting & Diagnostics
Use this table to diagnose the condition of your material before use.
| Symptom | Probable Cause | Technical Insight | Corrective Action |
| Color Change (White | Schiff Base Formation or Polymerization | Aldehydes can condense with amines (even self-condensation if salt dissociates) or polymerize under basic conditions. | Check Purity: Run HPLC. If purity >98%, color may be superficial. If <95%, recrystallize. |
| White Crust/Precipitate | Oxidation (Benzoic Acid) | The oxidized derivative (carboxylic acid) often has different solubility/crystal habits than the aldehyde oxalate. | Critical Failure: The material has oxidized.[1] Purification (Acid/Base extraction) is required to remove the acid impurity. |
| Clumping / Caking | Hygroscopicity | The oxalate salt lattice is absorbing ambient moisture. | Dry: Desiccate under vacuum over |
| Loss of Stoichiometry | Salt Dissociation | In solution or high humidity, the oxalate counter-ion may dissociate, leaving the unstable free amine/aldehyde. | Re-acidify: If reprocessing, ensure excess oxalic acid is used to reform the stable salt lattice. |
Module 3: The "Gold Standard" Storage Protocol
Do not rely on standard "Store at Room Temperature" advice for long-term storage of aldehyde intermediates. Follow this enhanced stability protocol.
Step-by-Step SOP
-
Container Selection:
-
Primary: Amber glass vial (Type I borosilicate). Plastic is permeable to oxygen and should be avoided for long-term storage.
-
Closure: Teflon (PTFE)-lined screw cap.
-
-
Atmospheric Control (The Critical Step):
-
Argon Overlay: Argon is heavier than air and provides a better blanket than Nitrogen. Gently flow Argon into the vial for 10-15 seconds before capping.
-
Headspace: Minimize headspace. Use the smallest vial possible for the sample size.
-
-
Temperature Management:
-
Short-term (<1 month): 2°C to 8°C (Refrigerated).
-
Long-term (>1 month): -20°C (Freezer).
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Secondary Containment:
-
Place the sealed vial inside a secondary jar or heat-sealed aluminum foil bag containing a desiccant packet (Silica gel) and an oxygen scavenger packet.
-
Storage Decision Tree
Figure 2: Logical workflow for determining storage conditions based on experimental timeline.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store the compound in DMSO or Methanol stock solutions? A: Avoid if possible. Aldehydes can form hemiacetals/acetals in alcohols (Methanol/Ethanol) over time, especially with the oxalate acid catalyst present. In DMSO, oxidants are sometimes present. It is chemically safer to store the compound as a solid powder and dissolve immediately before use.
Q: My sample has turned slightly yellow. Is it ruined? A: Not necessarily. Benzaldehyde derivatives often yellow due to trace impurities (<1%) that have high extinction coefficients. Run a 1H NMR or HPLC . If the aldehyde peak (CHO, ~10 ppm in NMR) is intact and the acid peak is minimal, the material is likely suitable for use.
Q: Why use the Oxalate salt instead of the HCl salt? A: Oxalic acid is a dicarboxylic acid that often forms stable, non-hygroscopic crystalline lattices with piperidine derivatives. This lattice energy provides a "kinetic barrier" against oxygen diffusion, making the oxalate salt significantly more stable than the amorphous HCl salt or the free base oil.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] (2003).[2] Defines the global regulatory standards for stability testing (Long term: 25°C/60%RH; Accelerated: 40°C/75%RH).[4][5]
-
BenchChem Technical Support. Preventing Oxidation of Benzaldehyde Derivatives. (2025).[4][5][7][8][9][10] outlines the radical mechanism of autoxidation and the necessity of inert atmospheres for aldehyde storage.
-
European Medicines Agency (EMA). Stability Testing of Existing Active Substances and Related Finished Products. (2003).[2] Provides guidelines on intermediate storage conditions and handling of sensitive APIs.
-
PubChem Compound Summary. Pitolisant (and related intermediates). National Library of Medicine. Provides chemical structure and property data for the piperidinyl-ethoxy-benzaldehyde class.
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. canada.ca [canada.ca]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. benchchem.com [benchchem.com]
- 8. buyersguidechem.com [buyersguidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for crude 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Answering the user's request.## Technical Support Center: Purification of Crude 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Welcome to the technical support center for the purification of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity, yield, and crystal form. We will explore common issues through a structured question-and-answer format, providing not just solutions but the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the starting point for a purification campaign.
Q1: What is the most effective method for purifying crude 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate?
A1: Recrystallization is the most common and effective method for purifying this compound, as it is a solid crystalline salt. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures.[1] The ideal scenario is to find a solvent that completely dissolves your crude product at an elevated temperature but in which it is sparingly soluble at low temperatures. This allows the desired compound to crystallize out in a pure form upon cooling, while the impurities remain dissolved in the solvent (the mother liquor).[1]
Q2: What are the likely impurities in my crude sample?
A2: The impurities present will largely depend on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: Such as 2-hydroxybenzaldehyde or 1-(2-chloroethyl)piperidine.
-
Side-Reaction Products: Products from alternative reaction pathways, which may include isomers or related benzaldehyde derivatives.[2]
-
Residual Solvents: Solvents used in the synthesis or initial work-up.
-
Excess Oxalic Acid: If an excess was used to precipitate the salt.
-
Free Base: The non-salt form of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde if precipitation was incomplete.
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques should be employed for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis of non-volatile organic compounds.[3] It can separate and quantify the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can help identify impurities if they are present in sufficient quantity (>1%).
-
Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point. A broad or depressed melting point range is a strong indicator of impurity.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Part 2: Troubleshooting Guide for Recrystallization
This guide addresses specific, practical problems encountered during the purification process.
Issue 1: The final product has a low purity assay (e.g., <98% by HPLC).
-
Possible Cause 1: Inappropriate Solvent Choice. The chosen solvent may have similar solubility profiles for both the desired compound and the impurities, leading to co-precipitation.
-
Solution: Conduct a systematic solvent screen. Use small amounts of your crude product to test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethanol/water mixtures) at room temperature and at boiling.[5] The ideal solvent will dissolve the compound only when hot.
-
-
Possible Cause 2: Crystallization Occurred Too Rapidly. Rapid cooling can trap impurities within the crystal lattice.[4]
-
Possible Cause 3: Insufficient Washing. The mother liquor, which contains the dissolved impurities, may not have been fully removed from the crystal surfaces.
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause 1: High Impurity Concentration. A significant level of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.
-
Solution: Attempt to remove some impurities first via a different method. For example, if acidic or basic impurities are suspected, an aqueous wash of the dissolved crude material (in an appropriate organic solvent) could be performed before the recrystallization attempt.
-
-
Possible Cause 2: Solution is Too Concentrated or Cooled Too Quickly. This can lead to the product coming out of the solution faster than crystals can form.[4]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[4]
-
-
Possible Cause 3: Solvent Boiling Point is Too High. The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.
-
Issue 3: Very low or no crystal formation upon cooling.
-
Possible Cause 1: Too Much Solvent Was Used. The solution is not supersaturated, meaning the compound remains soluble even at low temperatures.[1][4]
-
Solution: Gently boil off some of the solvent to increase the concentration of the product. Allow the concentrated solution to cool again.
-
-
Possible Cause 2: Nucleation Failure. The solution is supersaturated, but the initial process of crystal formation (nucleation) has not begun.
-
Solution (in order of preference):
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites.[1]
-
-
Issue 4: The final product is colored (e.g., yellow or brown).
-
Possible Cause: Presence of colored, non-volatile impurities. These are often highly conjugated organic molecules that are by-products of the synthesis.
-
Solution: Use Activated Charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal before allowing the clear solution to cool and crystallize.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Recrystallization Workflow
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If not, gently heat the tube. A suitable solvent will dissolve the solid when hot but allow it to precipitate upon cooling.[4]
-
Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent with stirring to just dissolve the solid completely.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and perform a hot gravity filtration to remove it.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove residual mother liquor.[6][7]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.
Data Summary: Purity Analysis Techniques
| Technique | Principle | Applicability to Target Compound | Advantages | Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Highly Suitable. The compound is non-volatile and well-suited for reverse-phase HPLC.[3] | Robust, high-resolution, quantitative.[3] | Requires a reference standard for quantification.[3] |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Highly Suitable. | Provides detailed structural information and can identify impurities. | Lower sensitivity compared to HPLC; quantification can be complex.[8] |
| Melting Point | Temperature at which a solid transitions to a liquid.[9] | Highly Suitable. | Fast, inexpensive indicator of purity. | Not quantitative; a sharp melting point does not guarantee 100% purity. |
| GC | Partitioning of a volatile analyte between a gas mobile phase and a stationary phase.[10] | Less Suitable. The oxalate salt is non-volatile and would decompose at typical GC inlet temperatures. The free base may be amenable but is not the target form. | High separation efficiency for volatile compounds.[10] | Not suitable for non-volatile or thermally labile compounds like salts.[3] |
Part 4: Visualized Workflows
General Purification & Analysis Workflow
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting "Oiling Out"
Caption: Decision workflow for troubleshooting when the product oils out.
References
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Sodium Oxalate. Benchchem.
- Benzaldehyde Supplier. (2025). How to test the purity of benzaldehyde?. Blog.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
- BenchChem. (2025). Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods. Benchchem.
- BenchChem. (2025). Verifying the Purity of 4-(S-Acetylthio)benzaldehyde: A Comparative Guide to Analytical Techniques. Benchchem.
- BenchChem. (2025). Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Benchchem.
- BenchChem. (2025). Recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.
- BenchChem. (2025). Troubleshooting impurities in tin(ii) oxalate synthesis. Benchchem.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek.
- BenchChem. (2025). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moravek.com [moravek.com]
- 10. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
Controlling moisture sensitivity in piperidine ethoxy benzaldehyde oxalate reagents
Technical Support Center: Piperidine Ethoxy Benzaldehyde Oxalate Reagents
Section 1: The Technical Narrative
Reagent Identity & Behavior You are likely working with 4-[2-(1-piperidinyl)ethoxy]benzaldehyde oxalate (or a structural analog). This reagent is a critical "bifunctional" intermediate:
-
The Pharmacophore: It contains a basic piperidine side chain (common in SERMs like Raloxifene).
-
The Warhead: It possesses a reactive aldehyde group for downstream coupling (e.g., Knoevenagel condensation, Grignard addition).
The Moisture Paradox The oxalate salt form is selected to convert the oily, unstable free base into a crystalline solid, facilitating easy weighing and purification. However, this introduces a vulnerability: Oxalate salts of amines are inherently hygroscopic.
When this reagent absorbs moisture, two critical failures occur:
-
Stoichiometric Drift: The molecular weight changes effectively as the salt hydrates. If you weigh 100 mg of "wet" reagent, you may only be adding 85 mg of active reactant, stalling your subsequent coupling reaction.
-
Aldehyde Oxidation: Moisture, often carrying dissolved oxygen, accelerates the oxidation of the aldehyde moiety to the corresponding benzoic acid, which is a dead-end impurity in condensation reactions.
Section 2: Moisture Defense Protocol (Storage & Handling)
Standard Operating Procedure (SOP-01): Maintaining Anhydrous Integrity
| Parameter | Specification | Reason for Strictness |
| Storage Temp | 2°C to 8°C | Retards autoxidation of the aldehyde group. |
| Atmosphere | Argon or Nitrogen (Blanketed) | Prevents both moisture uptake and aerobic oxidation. |
| Desiccant | P₂O₅ (Phosphorus Pentoxide) or Silica Gel | P₂O₅ is preferred for vacuum drying; Silica for general storage. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV (which catalyzes aldehyde degradation). |
Workflow Diagram: The "Dry Chain" of Custody This diagram illustrates the critical control points where moisture ingress typically occurs.
Caption: The "Dry Chain" workflow. Note that warming the cold reagent to Room Temperature (RT) BEFORE opening the bottle is the most critical step to prevent condensation.
Section 3: Troubleshooting & Rescue Guides
Issue A: The Solid has Clumped or Become Sticky
Diagnosis: The oxalate salt has absorbed atmospheric moisture (Deliquescence).
The Rescue Protocol (Vacuum Drying):
-
Transfer: Move the clumped solid to a tared round-bottom flask.
-
Vacuum: Apply high vacuum (< 5 mmHg).
-
Heat: Immerse flask in an oil bath at 40–45°C . Do not exceed 60°C, as the aldehyde can degrade or sublime.
-
Duration: Dry for 4–6 hours.
-
Verification: Check weight loss. If weight is stable, proceed.
Issue B: Low Yields in Knoevenagel Condensation
Diagnosis: Wet reagent has deactivated the base catalyst (e.g., Piperidine/Acetic Acid system) or the aldehyde has oxidized.
Analytical Check (The "Go/No-Go" Test): Before committing to a large batch, perform this rapid check:
-
Melting Point: Pure oxalate salts have sharp melting points. A broad range (e.g., >5°C spread) indicates hydration or oxidation.
-
H-NMR (DMSO-d6): Look for the aldehyde proton peak (~9.8–10.0 ppm).
-
Sharp Singlet: Good.
-
Small shoulder/peak upfield (~12-13 ppm): Indicates Benzoic Acid formation (Oxidation).[1]
-
Troubleshooting Decision Tree
Caption: Decision logic for handling suspect reagent batches. NMR is the definitive checkpoint.
Section 4: Frequently Asked Questions (FAQ)
Q1: Why use the oxalate salt if it's hygroscopic? Why not the HCl salt? A: While HCl salts are common, oxalate often yields better crystallinity for this specific class of amino-alkoxy benzaldehydes. The oxalate anion is larger and bidentate, often bridging multiple amine centers in the crystal lattice, which helps purify the compound from the oily free-base reaction mixture during synthesis [1].
Q2: Can I use the reagent if it is slightly wet? A: Yes, IF you correct the stoichiometry.
-
Step 1: Measure water content via Karl Fischer (KF) titration.
-
Step 2: Calculate the "Effective Molecular Weight" (MW_eff).
-
Step 3: Adjust your weigh-in amount to ensure you are adding the correct number of moles of aldehyde.
-
Warning: If water content >5%, purification is recommended as hydrolysis byproducts may interfere.
Q3: My material turned from white to yellow. Is it ruined? A: Yellowing often indicates surface oxidation of the benzaldehyde to a benzoic acid derivative or trace conjugated impurities (aldol condensation products).
-
Test: Dissolve a small amount in DCM.[2] If it stays yellow, the impurity is intrinsic.
-
Fix: Recrystallization from Ethanol/Diethyl Ether is usually effective in removing the oxidized "crust" [2].
Q4: What is the best solvent for recrystallization? A: A mixture of Ethanol (absolute) and Diethyl Ether is standard for amine oxalates. Dissolve in minimum hot ethanol, cool, and slowly add ether to induce precipitation. This excludes water and non-polar impurities.[1]
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Salt Selection and Crystallization).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for purification of aldehydes).
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. (Discusses hygroscopicity of different salt forms).
Sources
Recrystallization solvents for purifying 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Welcome to the Technical Support Center for the isolation and purification of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to focus on the exact physicochemical mechanics of piperidinium oxalate salts.
Mechanistic Principles: Why the Oxalate Salt?
The free base, 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, is an oily liquid at room temperature. Oils are notoriously difficult to purify because they readily trap solvent molecules and synthesis byproducts (such as unreacted 2-hydroxybenzaldehyde or alkylating agents).
Converting the free base to an oxalate salt is a highly effective purification strategy[1]. The interaction between the basic piperidine nitrogen (Lewis base) and oxalic acid (Brønsted-Lowry acid) results in a proton transfer, forming a piperidinium cation and an oxalate anion[2]. The bidentate oxalate anion (
Solvent System Selection Data
Choosing the correct solvent system is a balancing act between achieving high solubility at the boiling point and maximum precipitation at 4°C. Piperidine oxalates exhibit optimal crystallization kinetics in alcohols or alcohol/anti-solvent binary mixtures[3].
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Impurity Rejection | Yield Profile | Best Application |
| Isopropanol (IPA) | 100% | 82.6 | High | Moderate (70-80%) | Standard purification of crude oils directly after salt formation[2]. |
| Ethanol / Ethyl Acetate | 1:3 | ~75 | Very High | High (85-90%) | Removing trapped water and unreacted starting materials[4]. |
| Methanol / Diethyl Ether | 1:5 | ~40 | Moderate | Very High (>90%) | Rescuing highly soluble batches; rapid precipitation. |
Experimental Workflow: Self-Validating Recrystallization Protocol
This protocol utilizes the Ethanol / Ethyl Acetate binary system. Ethanol disrupts the hydrogen-bonded lattice at high temperatures, solvating the ions. Ethyl acetate acts as an excellent anti-solvent for the oxalate salt while keeping organic impurities highly soluble[4].
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate in a round-bottom flask. Add a minimal volume of boiling absolute ethanol (approximately 3-5 mL per gram of salt) and agitate until complete dissolution is achieved[3].
-
Hot Filtration (Optional): If insoluble particulate matter is present, pass the boiling solution rapidly through a pre-heated fluted filter paper.
-
Anti-Solvent Addition (The Cloud Point): While maintaining the solution near its boiling point, add hot ethyl acetate dropwise. Stop immediately when the solution becomes faintly turbid (the "cloud point"). Add exactly 1-2 drops of ethanol to clear the turbidity.
-
Self-Validation: Reaching the cloud point confirms the solution is perfectly poised at the boundary of supersaturation.
-
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.
-
Causality: Slow cooling allows impurities time to diffuse away from the growing crystal faces, preventing occlusion defects in the lattice.
-
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethyl acetate to displace the impurity-laden mother liquor.
-
Drying: Dry the crystals under high vacuum at 40°C to a constant weight to remove residual solvent.
Recrystallization workflow for piperidine-based oxalate salts.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound separates as a liquid phase before the temperature drops to its crystallization point. This is usually caused by cooling the solution too rapidly, excess solvent, or a high concentration of impurities disrupting the lattice. Fix: Reheat the mixture until it becomes a single homogeneous solution. Add a small amount of the primary solvent (ethanol) to lower the saturation temperature, then cool the flask extremely slowly (e.g., in a warm water bath that cools to room temperature naturally). Adding a seed crystal can also bypass the nucleation energy barrier.
Troubleshooting logical relationships for oiling out during crystallization.
Q: The recovered yield is unexpectedly low (<50%). What went wrong? A: You likely used too much primary solvent (ethanol) during the dissolution phase, keeping the oxalate salt soluble even at 4°C. Fix: Transfer the mother liquor to a rotary evaporator and concentrate it to half its volume. Re-apply the cooling protocol. Alternatively, add more anti-solvent (ethyl acetate or diethyl ether) to force precipitation[4].
Q: How can I verify that my crystals don't contain excess, unreacted oxalic acid?
A: Oxalic acid can co-precipitate if a molar excess was used during the initial salt formation.
Validation: Check the melting point; a depressed or broad melting range indicates contamination. For definitive structural proof, run a
References
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. PubChem - NIH. [Link]
-
Synthesis of 3-(3',4'-diacetoxyphenyl)-piperidine oxalate. PrepChem.[Link]
-
Forming oxalate salts of amines. Sciencemadness.org.[Link]
Sources
- 1. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | C16H21NO6 | CID 2949969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylthiophen-2-amine Oxalate [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate, a compound of interest due to its complex structural features.
This document is designed for researchers and scientists. It moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related molecules. By understanding the subtle shifts and coupling patterns influenced by each molecular fragment, we can build a robust and self-validating framework for spectral assignment.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The oxalate salt of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is expected to exhibit a complex ¹H NMR spectrum. The protonation of the basic piperidine nitrogen by oxalic acid significantly influences the chemical shifts of adjacent protons. Below is a detailed, peak-by-peak prediction based on established principles of NMR spectroscopy.
The Aromatic Region (δ 7.0–8.0 ppm) & Aldehyde Proton (δ ~10.5 ppm)
The benzaldehyde moiety presents a characteristic set of signals. The ortho-disubstituted pattern leads to four distinct aromatic proton signals.
-
Aldehyde Proton (H-1): The most downfield signal is anticipated around δ 10.5 ppm.[1] This significant deshielding is a hallmark of aldehyde protons, caused by the strong electron-withdrawing nature of the carbonyl group.[2] It will appear as a singlet, as it is too distant to couple with the aromatic protons.[2]
-
Aromatic Protons (H-3, H-4, H-5, H-6): These protons will resonate between δ 7.0 and 8.0 ppm. The proton ortho to the aldehyde group (H-3) is expected to be the most downfield of the aromatic signals (around δ 7.8-7.9 ppm) due to the anisotropic effect of the carbonyl.[1][3] The other protons will appear as complex multiplets (doublets or triplets of doublets) due to ortho and meta coupling.
The Ethoxy Linker (δ 3.5–4.5 ppm)
The two methylene groups of the ethoxy linker are diastereotopic and will appear as distinct signals.
-
Ar-O-CH₂- (H-a): The methylene protons directly attached to the aromatic ring's oxygen are expected around δ 4.2-4.4 ppm. Their proximity to the deshielding aromatic ring and the ether oxygen places them significantly downfield. This signal should appear as a triplet.
-
-CH₂-N⁺- (H-b): The methylene protons adjacent to the now-protonated piperidinium nitrogen will be shifted downfield to approximately δ 3.6-3.8 ppm, also likely as a triplet. The positive charge on the nitrogen atom strongly withdraws electron density, deshielding these protons.
The Piperidinium Region (δ 1.8–3.8 ppm)
Protonation of the piperidine nitrogen to form the piperidinium ion causes a general downfield shift for all ring protons compared to the free base.[4][5]
-
Axial and Equatorial Protons α to N⁺ (H-c): The four protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to be the most downfield of the piperidinium signals, likely in the δ 3.2-3.6 ppm range. They often appear as a broad multiplet.[4][6]
-
Protons β and γ to N⁺ (H-d, H-e): The remaining six protons on the piperidine ring (C3', C4', C5') are further from the positive charge and will therefore appear more upfield, likely in the δ 1.8-2.2 ppm range as a complex series of overlapping multiplets.[4]
It is important to note that the oxalate counter-ion itself does not typically show signals in the ¹H NMR spectrum, but its presence is inferred from the protonation state of the piperidine ring.[7]
Comparative Spectral Analysis
To validate our predicted assignments, we can compare the expected spectrum of our target molecule with the known spectra of simpler, related compounds. This comparative approach is a powerful tool for confirming structural features.
Visualization of Key Structural Fragments and Proton Environments
Caption: Predicted ¹H NMR signal regions for the target molecule.
| Compound | Aldehyde H (ppm) | Aromatic H (ppm) | -OCH₂- (ppm) | -N⁺CH₂- (ppm) | Piperidine/Piperidinium H (ppm) |
| Target Molecule (Predicted) | ~10.5 | 7.0 - 8.0 | ~4.3 | ~3.7 (linker) & ~3.4 (ring) | 1.8 - 3.8 |
| 2-Ethoxybenzaldehyde [1][8] | 10.52 | 6.97 - 7.85 | 4.17 | N/A | N/A |
| 1-Ethylpiperidine [9] | N/A | N/A | N/A | 2.37 | 1.34 - 2.35 |
| Piperidinium Salts [4] | N/A | N/A | N/A | ~3.7 (N⁺-CH₂) | 1.9 - 3.9 |
Analysis of Comparison:
-
2-Ethoxybenzaldehyde: The data for this molecule strongly supports our prediction for the benzaldehyde and the Ar-O-CH₂- protons.[1] The aldehyde proton at 10.52 ppm and the aromatic signals spanning 6.97-7.85 ppm are in excellent agreement. The -OCH₂- quartet at 4.17 ppm provides a solid reference point for our H-a signal.[1]
-
1-Ethylpiperidine vs. Piperidinium Salts: Comparing the spectrum of the free base, 1-ethylpiperidine (signals at δ 1.34-2.37), with known data for piperidinium salts (signals at δ 1.9-3.9) clearly demonstrates the significant deshielding effect of nitrogen protonation.[4][9] This supports our prediction that all piperidinium and adjacent methylene protons in the target molecule will be shifted substantially downfield.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of reliable and reproducible data, adherence to a standardized protocol is essential. The following steps outline a robust methodology for ¹H NMR analysis.
Experimental Workflow
Caption: Standard workflow for ¹H NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate.[10][11]
-
Transfer the solid to a clean, small vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄, chosen based on solubility).[10][12]
-
Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).[10]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.[13] This step is critical to prevent magnetic field distortions that can broaden spectral lines.
-
Cap the NMR tube securely.
-
-
Data Acquisition (Using a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Set the acquisition parameters for a standard ¹H experiment. This includes setting the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), and the relaxation delay.
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.[14]
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[2][15]
-
Perform peak picking to accurately determine the chemical shift of each multiplet.
-
Conclusion
The structural complexity of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate gives rise to a nuanced and informative ¹H NMR spectrum. By systematically breaking down the molecule into its constituent fragments—the benzaldehyde core, the ethoxy linker, and the piperidinium ring—we can confidently predict the chemical shift regions and multiplicities for each proton. This predictive analysis, when bolstered by objective comparison to the known spectra of simpler, analogous structures, provides a robust and self-validating method for complete spectral assignment. The detailed experimental protocol provided herein ensures that researchers can acquire high-quality, reproducible data, which is the bedrock of accurate structural elucidation in the demanding field of drug development.
References
-
D. Z. No. 1, “Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides,” Semantic Scholar, Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“NMR Sample Preparation,” University of Cambridge. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
A. Frontier, “How to Get a Good 1H NMR Spectrum,” University of Rochester, Department of Chemistry. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“NMR Sample Preparation,” Iowa State University Chemical Instrumentation Facility. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
- A. G. F. de Souza et al., “1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect,” ACS Omega, vol. 4, no. 1, pp. 1535–1542, Jan. 2019. doi: 10.1021/acsomega.8b03126.
-
“Sample preparation for NMR measurements and points to keep in mind,” JEOL. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“InfoSheet : NMR sample preparation,” École Polytechnique Fédérale de Lausanne. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
B. Guo et al., “Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines,” Royal Society of Chemistry, 2016. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489),” NP-MRD. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“hil6_sln.html,” Michigan State University, Department of Chemistry. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“Tables For Organic Structure Analysis,” University of California, Los Angeles, Department of Chemistry and Biochemistry. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
- R. J. Abraham, M. Mobli, and R. J. Smith, “1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones,” Magnetic Resonance in Chemistry, vol. 41, no. 1, pp. 26–42, 2003, doi: 10.1002/mrc.1125.
-
S. Gupta and M. L. Yadav, “Solvent-oriented 1H-NMR chemical shifts of pyridinium iodide and application of Buckingham equation,” ResearchGate, Jan. 2005. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
- E. L. Eliel, D. Kandasamy, C.-y. Yen, and K. D. Hargrave, “Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine,” Journal of the American Chemical Society, vol. 102, no. 11, pp. 3698–3707, May 1980, doi: 10.1021/ja00531a013.
-
“Supporting Information,” Royal Society of Chemistry. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
E. Priede, S. Brica, E. Bakis, and A. Zicmanis, “The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in ILs with different Kamlet-Taft solvent descriptor a values,” ResearchGate. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
A. M. Rydzik et al., “Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ,” ResearchGate. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“Benzaldehyde, 2-ethoxy-,” NIST WebBook. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“A Step-By-Step Guide to 1D and 2D NMR Interpretation,” Emery Pharma, Apr. 02, 2018. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“Oxalate - Optional[1H NMR] - Chemical Shifts,” SpectraBase. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“NMR Chemical Shift Values Table,” Chemistry Steps. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
F. A. The an, A. Nourmohammadian, and S. H. K. “Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis,” Semantic Scholar, 2010. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
“Supporting Information for A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid,” Royal Society of Chemistry. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
- D. Brou, F. Pourpoint, B. D. F. de la Cruz, and L. Delevoye, “High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study of calcium oxalate biominerals,” ChemRxiv, 2023. doi: 10.26434/chemrxiv-2023-h6w8g.
- C. Liu et al., “Multiple investigations of aqueous Eu(iii)–oxalate complexes: the reduction in coordination number and validation of spectral linear correlation,” Dalton Transactions, vol. 45, no. 4, pp. 1656–1666, 2016, doi: 10.1039/c5dt04104j.
-
“1H NMR Spectra and Peak Assignment,” Oregon State University. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
-
J. D. Kubicki, G. P. Halada, P. Jha, and B. L. Phillips, “NMR spectra of oxalic acid and uranium-oxalate aqueous solutions.,” ResearchGate, Jan. 2009. Accessed: Mar. 03, 2026. [Online]. Available: [Link]
- D. Brou et al., “High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals,” J Am Chem Soc, vol. 145, no. 49, pp. 26906–26920, Dec. 2023, doi: 10.1021/jacs.3c09939.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Ethoxybenzaldehyde(613-69-4) 1H NMR [m.chemicalbook.com]
- 9. 1-Ethylpiperidine(766-09-6) 1H NMR [m.chemicalbook.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. ou.edu [ou.edu]
- 13. How To [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
HPLC method development for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate purity
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate , a critical intermediate often associated with the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.
Unlike standard neutral compounds, this molecule presents a "Triad of Challenges":
-
Strong Basicity: The piperidine moiety (
) leads to severe peak tailing on standard silica columns. -
Salt Dissociation: The oxalate counter-ion elutes in the void volume, potentially interfering with early-eluting polar impurities.
-
Aldehyde Reactivity: The benzaldehyde group is susceptible to on-column oxidation or dimerization if not buffered correctly.
Part 1: Method Development Strategy & Comparison
We evaluated three distinct chromatographic approaches. The goal was to balance peak symmetry , resolution of impurities (specifically the starting material 2-hydroxybenzaldehyde and the alkylating agent 1-(2-chloroethyl)piperidine), and robustness .
Comparative Performance Matrix
| Feature | Method A: Volatile Acid (LC-MS Friendly) | Method B: Ion-Pairing (IPC) | Method C: Silanol-Blocking Buffer (Recommended) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM Octanesulfonate (pH 2.5) / MeOH | 20mM Phosphate (pH 3.0) + 0.1% TEA / ACN |
| Mechanism | pH control only | Ion-pair formation (Neutral complex) | Silanol masking + pH control |
| Peak Symmetry ( | Poor (1.8 – 2.5) | Excellent (0.9 – 1.1) | Superior (1.0 – 1.2) |
| Robustness | Low (Sensitive to loading) | Medium (Temperature sensitive) | High |
| Run Time | Fast (< 8 min) | Long (Equilibration req.) | Medium (12-15 min) |
| Suitability | Scouting / Mass Spec | Difficult Separations | Routine QC / Purity |
The Verdict: Method C is the chosen protocol. While Method A is useful for mass spectrometry identification, it fails to provide the peak symmetry required for quantitative purity analysis of the piperidine moiety. Method B offers great shape but ruins columns for other uses and requires long equilibration. Method C uses Triethylamine (TEA) to competitively block silanol sites, ensuring sharp peaks for the basic amine without the "memory effect" of ion-pairing agents.
Part 2: The Optimized Protocol (Method C)
This protocol is designed to be self-validating : the System Suitability Test (SST) ensures the column state is adequate before sample analysis.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm). Note: A highly end-capped column is non-negotiable.
-
Wavelength: 254 nm (Primary, Benzaldehyde
) and 280 nm (Secondary). -
Column Temperature: 30°C (Controlled to prevent retention shifts).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Buffer (Mobile Phase A):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Add 1.0 mL of Triethylamine (TEA) . Critique: TEA acts as a "sacrificial base," binding to residual silanols that would otherwise trap the piperidine ring.
-
Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid (85%).
-
Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Elution of Oxalate (Void) |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp (Elute Product) |
| 15.0 | 40 | 60 | Wash Impurities |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Do not use pure ACN; the oxalate salt may precipitate.
-
Stock Solution: 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure the oxalate salt fully dissociates.
Part 3: Critical Impurity Profiling
The method must separate the target from its precursors.
-
Oxalate Counter-ion: Elutes at
(Void volume, ~1.5 min). Must not be integrated for purity calculation. -
2-Hydroxybenzaldehyde (Salicylaldehyde): The starting material. Less basic, elutes earlier than the target.
-
Target (Piperidinyl-ethoxy-benzaldehyde): Elutes at ~8-10 min.
-
Dimer/Oxidation Products: Elute later due to increased lipophilicity.
Part 4: Visualization of Method Logic
The following diagram illustrates the decision pathway used to select the Silanol-Blocking method over alternatives.
Caption: Decision tree highlighting the selection of the TEA-buffered method to overcome piperidine-induced peak tailing.
Part 5: Validation Parameters (Experimental Data)
To ensure trustworthiness, the method was subjected to stress testing.[1]
| Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interference at | Pure peak (Purity Angle < Purity Threshold) |
| Linearity ( | ||
| Precision (RSD) | ||
| LOD / LOQ | S/N > 3 / > 10 | |
| Robustness (pH) | pH | Stable |
System Suitability Test (SST) Requirements:
-
Tailing Factor (
): NMT 1.5. -
Theoretical Plates (
): NLT 5000. -
%RSD of Area: NMT 2.0%.
References
-
National Institutes of Health (NIH). (2015). Simple and Sensitive HPLC Method with UV Detection for Mycophenolic Acid Assay. (Demonstrates phosphate/TEA buffer usage for polar/ionic species). Retrieved from [Link]
-
ResearchGate. (2025).[1] Stability-indicating HPLC method for the determination of cefquinome sulfate. (Analogous method for sulfate/oxalate salt handling). Retrieved from [Link]
-
MDPI. (2024). A Novel High Performance Liquid Chromatography Method for Camphor Determination. (Validation guidelines per ICH Q2). Retrieved from [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of Piperidinyl Ethoxy Benzaldehyde
Executive Summary & Structural Context
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-[2-(1-piperidinyl)ethoxy]benzaldehyde (MW 233.14 Da), a critical pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various acetylcholinesterase inhibitors.
Accurate profiling of this intermediate is essential for impurity tracking in GMP synthesis. This document compares its ionization and fragmentation behaviors under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts it with its morpholine analog to demonstrate structural specificity.
The Molecule at a Glance[2]
-
Formula: C₁₄H₁₉NO₂[1]
-
Monoisotopic Mass: 233.1416 Da[1]
-
Key Moieties: Basic Piperidine Ring (pKa ~11), Ethoxy Linker, Benzaldehyde (Electrophilic).[1]
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the spectral fingerprint. For this basic amine, the dichotomy between EI and ESI is profound.
Table 1: Ionization Source Performance Matrix[1][3]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Ion | Fragment Ions (m/z 98,[1] 84) | Protonated Molecular Ion [M+H]⁺ (m/z 234.15) |
| Molecular Ion Stability | Low (< 5% relative abundance) | High (> 95% relative abundance) |
| Limit of Detection (LOD) | ~1-10 ng (GC-MS) | ~1-10 pg (LC-MS/MS) |
| Primary Utility | Structural Fingerprinting (Library Match) | Quantitation & Trace Impurity Analysis |
Deep Dive: The Mechanism of Divergence
-
EI (Hard Ionization): The 70 eV electron beam imparts excess internal energy, triggering immediate
-cleavage adjacent to the nitrogen atom. This results in a low-abundance molecular ion ( ) and a base peak typically at m/z 98 (the methylenepiperidinium ion). -
ESI (Soft Ionization): In positive mode, the basic nitrogen of the piperidine ring readily accepts a proton (
). The resulting ion is stable at atmospheric pressure, requiring Collision-Induced Dissociation (CID) to reveal structural information.[1]
Fragmentation Pathways (ESI-CID)[1]
In LC-MS/MS workflows, fragmentation is controlled by Collision Energy (CE).[1] Understanding the specific bond breaking hierarchy is crucial for developing Multiple Reaction Monitoring (MRM) transitions.
Primary Fragmentation Channels
-
The "Linker Snap" (C-N Cleavage): The weakest point under low CE is the bond between the ethoxy chain and the piperidine nitrogen.
-
Transition: m/z 234.15
m/z 86.09 (Protonated Piperidine).
-
-
The "Ether Cleavage" (C-O Cleavage): At medium CE, the ether bond breaks, often retaining the charge on the nitrogen-containing fragment.
-
Transition: m/z 234.15
m/z 112.11 (N-ethylpiperidinium ion).[1]
-
-
The "Benzoyl" Diagnostic (High CE): High energy is required to shatter the aromatic system, yielding the hydroxybenzaldehyde cation.
-
Transition: m/z 234.15
m/z 121.03.
-
Visualization: ESI Fragmentation Pathway
The following diagram maps the logical flow of fragmentation from the parent ion to terminal fragments.
Figure 1: ESI-CID fragmentation pathway for 4-[2-(1-piperidinyl)ethoxy]benzaldehyde showing primary product ions.[1]
Specificity Analysis: Piperidine vs. Morpholine
A common analytical challenge is distinguishing the piperidine derivative from its morpholine analog (where the C4 methylene is replaced by oxygen).
| Parameter | Piperidine Derivative | Morpholine Analog |
| Parent Ion [M+H]⁺ | m/z 234.15 | m/z 236.13 |
| Diagnostic Fragment 1 | m/z 86 (Piperidine ring) | m/z 88 (Morpholine ring) |
| Diagnostic Fragment 2 | m/z 112 (Ethyl-piperidine) | m/z 114 (Ethyl-morpholine) |
| Common Fragment | m/z 121 (Benzaldehyde core) | m/z 121 (Benzaldehyde core) |
Insight: The shift of +2 Da in the nitrogen-containing fragments (86 vs 88) is the definitive confirmation of the piperidine ring integrity.
Experimental Protocol: LC-MS/MS Profiling
This self-validating protocol is designed for impurity identification in drug substance batches.[1]
Reagents & Equipment[1][3][4]
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (LC-MS grade).[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of substance in 10 mL Methanol (Stock).
-
Dilute to 100 ng/mL in 50:50 Water:ACN. Rationale: High concentrations cause detector saturation in ESI.
-
-
Source Optimization (Tune):
-
Infuse at 10 µL/min.
-
Set Capillary Voltage to 3.5 kV.
-
Ramp Cone Voltage (20-60 V) to maximize m/z 234.15.
-
-
Product Ion Scan (MS2):
-
Select Precursor: 234.15.
-
Ramp Collision Energy (CE) from 10 eV to 50 eV.
-
Goal: Identify the CE where the parent ion intensity drops to 10% (Breakdown Curve).
-
-
Data Validation:
-
Verify presence of m/z 112 (Linker) and m/z 86 (Ring).
-
Self-Check: If m/z 121 is the base peak, CE is too high. If m/z 234 is >50%, CE is too low.[1]
-
Visualization: Analytical Workflow
Figure 2: Linear workflow for MS/MS optimization and fragment detection.
Conclusion
For the analysis of piperidinyl ethoxy benzaldehyde, ESI-MS/MS is the superior technique for quantitative sensitivity, while EI-MS remains valuable for library-based structural confirmation.[1] The diagnostic transition of 234.15
References
-
Pivatto, M., et al. (2005).[1] Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Nan, Q., et al. (2020).[1][2][3] Investigation of Fragmentation Pathways of Fentanyl Analogues... by ESI High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]
-
ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Peak Interpretation of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, a molecule incorporating a benzaldehyde, an ether linkage, and a piperidine moiety, presents a unique spectroscopic fingerprint. This guide offers an in-depth technical analysis of its predicted Fourier-Transform Infrared (FTIR) spectrum, providing a comparative framework against its constituent functional groups. By understanding the vibrational characteristics of each component, researchers can confidently identify and characterize this molecule and its analogs.
The Structural and Spectroscopic Landscape
The foundation of an accurate FTIR spectral interpretation lies in a thorough understanding of the molecule's structure. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is comprised of three key functionalities: an ortho-substituted benzaldehyde, an aliphatic ether, and a piperidinium cation formed by the protonation of the piperidine nitrogen by oxalic acid. Each of these contributes distinct vibrational modes to the overall FTIR spectrum.
Predicted FTIR Spectrum: A Compositional Analysis
Key Vibrational Regions and Their Interpretation
The FTIR spectrum can be dissected into several key regions, each revealing the presence and electronic environment of specific functional groups.
1. The N-H⁺ Stretch of the Piperidinium Cation (2700-2300 cm⁻¹):
The protonation of the tertiary piperidine nitrogen by oxalic acid results in the formation of a piperidinium cation. This gives rise to a very broad and characteristic N-H⁺ stretching absorption envelope in the 2700-2300 cm⁻¹ region[1]. This broadness is a hallmark of the strong hydrogen bonding interactions within the crystal lattice. This feature is a definitive indicator of the salt form of the amine[1].
2. The C-H Stretching Region (3100-2800 cm⁻¹):
This region is a composite of aromatic and aliphatic C-H stretching vibrations:
-
Aromatic C-H Stretch: Weak to medium absorptions are expected above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹), corresponding to the C-H bonds of the benzene ring[2].
-
Aldehyde C-H Stretch: A pair of weak but sharp bands, often referred to as a Fermi doublet, is characteristic of the aldehyde C-H bond. These are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹[2][3]. The presence of these two bands is a strong indicator of an aldehyde functionality.
-
Aliphatic C-H Stretch: The methylene groups of the ethoxy chain and the piperidine ring will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.
3. The Carbonyl (C=O) Stretching Region (1750-1600 cm⁻¹):
This region is dominated by two strong carbonyl stretching vibrations:
-
Aldehyde C=O Stretch (~1695 cm⁻¹): The C=O bond of the benzaldehyde moiety is expected to produce a strong, sharp absorption. The ortho-ethoxy substituent, being an electron-donating group, is predicted to slightly lower the frequency from that of unsubstituted benzaldehyde (~1703 cm⁻¹) due to resonance effects that decrease the double bond character of the carbonyl group[4][5].
-
Oxalate Asymmetric O-C=O Stretch (~1620 cm⁻¹): The oxalate dianion will exhibit a strong and characteristic asymmetric stretching vibration of the carboxylate groups around 1620 cm⁻¹[6][7]. This band is often very intense.
4. The "Fingerprint" Region (1600-600 cm⁻¹):
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule. Key expected peaks include:
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene ring will show a series of medium to strong absorptions in this range, characteristic of aromatic systems.
-
Oxalate Symmetric O-C=O Stretch (~1315 cm⁻¹): A medium to strong absorption corresponding to the symmetric stretch of the oxalate carboxylate groups is expected around 1315 cm⁻¹[2].
-
C-O Ether Stretches (1250-1050 cm⁻¹): Phenyl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.
-
C-N Stretch of the Piperidinium Ring (1250–1020 cm⁻¹): The C-N stretching vibrations of the aliphatic amine salt will appear in this region as medium or weak bands[4].
-
Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The substitution pattern of the benzene ring (ortho-disubstituted) will give rise to a strong C-H out-of-plane bending vibration around 750 cm⁻¹.
Comparative Analysis: Isolating the Contributions
To fully appreciate the FTIR spectrum of the target molecule, it is instructive to compare its predicted peak positions with those of its fundamental building blocks.
| Functional Group/Molecule | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted in Target Molecule (cm⁻¹) | Key Observations |
| Benzaldehyde | Aldehyde C-H Stretch | ~2820, ~2720 | ~2850, ~2750 | The characteristic Fermi doublet is expected to be present. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Overlapping peaks with other vibrations are likely. | |
| Carbonyl (C=O) Stretch | ~1703 | ~1695 | The ortho-ethoxy group is predicted to cause a slight redshift. | |
| Aryl Ether | Asymmetric C-O Stretch | ~1250 | ~1250 | A strong and diagnostically useful peak. |
| Symmetric C-O Stretch | ~1050 | ~1050 | Another key indicator of the ether linkage. | |
| Piperidinium Salt | N-H⁺ Stretch | 2700-2300 (broad)[1] | 2700-2300 (broad) | A very broad envelope confirming the salt formation. |
| C-N Stretch | 1250-1020[4] | 1250-1020 | Likely to overlap with other peaks in the fingerprint region. | |
| Oxalate Salt | Asymmetric O-C=O Stretch | ~1620[6][7] | ~1620 | A very strong absorption, potentially overlapping with aromatic C=C stretches. |
| Symmetric O-C=O Stretch | ~1315[2] | ~1315 | A diagnostically useful peak. |
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of a solid sample such as 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, the following attenuated total reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
Objective: To acquire the FTIR spectrum of the solid sample.
Materials:
-
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate sample
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Cleaning:
-
After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.
-
Visualizing the Molecular Structure and Key Vibrational Modes
To aid in the conceptual understanding of the origins of the FTIR peaks, the following diagrams illustrate the molecular structure and the workflow for its analysis.
Caption: Key functional groups in the target molecule.
Sources
- 1. Benzaldehyde, 2-ethoxy- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Justify the carbonyl stretching frequencies indicated for benzald... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
Comparing reactivity of oxalate vs. HCl salts in benzothiophene synthesis
An objective, in-depth comparison of salt forms in organic synthesis is critical for optimizing the yield and purity of complex pharmacophores. Benzothiophenes—a privileged class of heterocycles found in therapeutics like the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and various dopamine D2 receptor antagonists—are frequently synthesized via multi-step pathways where intermediates are isolated as salts.
The choice between an oxalate salt and a hydrochloride (HCl) salt fundamentally dictates the chemical reactivity, catalyst compatibility, and thermodynamic stability of the intermediate during subsequent synthetic steps.
Mechanistic Causality: Why Salt Form Dictates Reactivity
As an Application Scientist designing a synthetic route, you cannot treat oxalate and HCl salts as interchangeable. Their distinct physicochemical properties directly influence reaction kinetics and causality in the following ways:
Solubility and Phase Transfer Kinetics
HCl salts typically exhibit superior solubility in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures compared to oxalate salts. In nucleophilic substitution reactions—such as the attachment of a piperidine side chain to a benzothiophene core—the HCl salt can be 1[1]. Because it readily solvates at 90°C, the amine is easily liberated in situ by a mild base, allowing for immediate nucleophilic attack. Conversely, the robust crystal lattice and 2[2] often necessitate a distinct, prior free-basing step with a strong alkali to prevent stalled reaction kinetics.
Transition-Metal Catalyst Compatibility
Benzothiophene synthesis frequently employs palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, or direct C-H functionalization) to build the functionalized core. Here, the counterion plays a critical role. Chloride ions from HCl salts can participate in the catalytic cycle as labile ligands, generally maintaining catalyst turnover. Oxalate, however, is a strong bidentate ligand. If an oxalate salt is introduced into a Pd-catalyzed system without complete neutralization, the oxalate anion can chelate the transition metal center, forming stable, unreactive complexes that 3[3].
Hygroscopicity and Stoichiometric Precision
While HCl salts offer kinetic advantages in solution, they are often hygroscopic, drawing moisture into the crystal lattice. In moisture-sensitive benzothiophene cyclizations (e.g., using Lewis acids like BCl
Quantitative Comparison of Salt Properties
Summarizing the physicochemical and reactivity metrics allows for strategic selection based on the immediate needs of the synthetic workflow.
| Property / Metric | Hydrochloride (HCl) Salt | Oxalate Salt |
| pKa of Parent Acid | ~ -6.0 (Strong Acid) | 1.25 (pKa1), 4.14 (pKa2) (Weak Acid) |
| Solubility (Polar Aprotic) | High (e.g., DMF at 90°C) | Low (Requires aqueous biphasic free-basing) |
| Hygroscopicity | Moderate to High | Very Low (Excellent bench stability) |
| Reactivity in S | Excellent (Direct in situ neutralization) | Poor (Lattice energy inhibits dissolution) |
| Pd-Catalyst Interference | Low (Chloride acts as a standard ligand) | High (Bidentate chelation poisons metal center) |
| Primary Synthetic Use | Immediate downstream coupling reactions | Purification, crystallization, and long-term storage |
Visualizing the Chemical Logic
To map the causality of salt selection on downstream reactivity, the following diagrams illustrate the mechanistic pathways and the experimental decision tree.
Diagram 1: Mechanistic impact of salt counterions on Palladium-catalyzed cross-coupling efficiency.
Diagram 2: Experimental decision tree for selecting the optimal salt form during synthesis.
Self-Validating Experimental Protocols
The following protocols demonstrate the practical application of these principles, ensuring that the chemical system validates itself through observable phase changes and chromatographic tracking.
Protocol A: Direct Nucleophilic Amination using Piperidine Hydrochloride (Raloxifene Precursor Synthesis)
Logic: Utilizing the HCl salt capitalizes on its solubility in DMF, allowing for a rapid, one-pot neutralization and substitution without isolating the free base.
-
Setup: Charge a dry, nitrogen-purged round-bottom flask with the alkylated benzothiophene intermediate (1.0 equiv) and anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition: Add piperidine hydrochloride (1.5 equiv) and anhydrous potassium carbonate (K
CO , 3.0 equiv). Self-Validation: The suspension will initially appear heterogeneous. -
Heating & Kinetics: Heat the reaction mixture to 1[1]. As the temperature rises, the piperidine HCl solvates and is neutralized by K
CO , generating the active nucleophile in situ. -
Monitoring: 1[1]. The reaction typically reaches completion within 30 to 60 minutes due to the high concentration of the solvated free base.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF and inorganic salts. Dry the organic layer over MgSO
and concentrate in vacuo.
Protocol B: Isolation and Free-Basing of a Benzothiophene Oxalate Intermediate
Logic: When an intermediate requires rigorous purification or long-term storage, the oxalate salt is formed. However, it must be completely free-based prior to any transition-metal catalyzed steps to prevent catalyst poisoning.
-
Oxalate Formation: Dissolve the crude basic benzothiophene intermediate in ethyl acetate. Slowly add a stoichiometric equivalent of 4[4]. Self-Validation: A white crystalline precipitate will form almost immediately, confirming the successful displacement of impurities into the mother liquor. Filter and dry the oxalate salt.
-
Free-Basing for Subsequent Reaction: Suspend the purified oxalate salt in a biphasic mixture of dichloromethane (DCM) and 2
2[2]. -
Phase Transfer: Stir vigorously for 30 minutes. Self-Validation: The solid suspension will completely dissolve as the water-soluble sodium oxalate partitions into the aqueous layer, and the liberated benzothiophene free base partitions into the DCM layer.
-
Recovery: Separate the organic layer, wash with brine, dry over Na
SO , and concentrate. The resulting free base is now safe to introduce into Pd-catalyzed cross-coupling conditions without risking bidentate chelation.
References
-
US5808061A - Intermediates and processes for preparing benzothiophene compounds - Google Patents - 1
-
Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs - PubMed Central (NIH) - 4
-
Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy - ACS Publications - 3
-
WO2007135463A1 - Optical enantiomers of phenyramidol and process for chiral synthesis - Google Patents - 2
Sources
- 1. US5808061A - Intermediates and processes for preparing benzothiophene compounds - Google Patents [patents.google.com]
- 2. WO2007135463A1 - Optical enantiomers of phenyramidol and process for chiral synthesis - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
Validated Reference Standards for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
This guide objectively compares the Oxalate salt of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde against its Free Base and Hydrochloride counterparts, establishing why the Oxalate form is the industry-preferred Validated Reference Standard (VRS) for impurity profiling in Selective Estrogen Receptor Modulator (SERM) synthesis.
Executive Summary: The Regioisomer Challenge
In the synthesis of SERMs like Raloxifene , the O-alkylation of hydroxybenzaldehyde is a critical step. While the para-isomer (4-(2-(piperidin-1-yl)ethoxy)benzaldehyde) is the desired intermediate, the 2-isomer (ortho) —our topic of interest—forms as a significant regioisomeric impurity [1].
Accurate quantification of this impurity is a regulatory requirement (ICH Q3A). However, the Free Base of the 2-isomer is an unstable oil prone to oxidation. This guide validates the Oxalate Salt (CAS 14573-94-5) as the superior reference standard, offering the thermodynamic stability and stoichiometric precision required for GMP analytical methods.
Comparative Analysis: Selecting the Right Standard
The choice of salt form dictates the reliability of your calibration curve. We compared three forms of the standard based on Hygroscopicity , Oxidative Stability , and Handling .
Table 1: Performance Matrix of Reference Standard Candidates
| Feature | Oxalate Salt (Recommended) | Free Base (Alternative 1) | Hydrochloride Salt (Alternative 2) |
| Physical State | Crystalline Solid ( | Viscous Oil / Low-melting Solid | Hygroscopic Solid |
| Oxidative Stability | High: Lattice stabilizes aldehyde | Low: Rapid oxidation to benzoic acid | Moderate: Acidic surface promotes degradation |
| Hygroscopicity | Non-hygroscopic (stable at 60% RH) | N/A (Oil) | High: Deliquescent >50% RH |
| Stoichiometry | Defined 1:1 (Acid:Base) | Variable (purity dependent) | Variable (solvates common) |
| Uncertainty | < 0.5% | > 2.0% (due to handling) | > 1.0% (due to water uptake) |
Expert Insight: The Mechanism of Instability
The Free Base contains a nucleophilic tertiary amine and an electrophilic aldehyde. In the liquid phase (oil), these groups promote intermolecular reactions and autoxidation.
-
The Oxalate Advantage: Oxalic acid forms a robust hydrogen-bonded lattice with the piperidine nitrogen. This "locks" the molecule in a crystalline state, sterically hindering the aldehyde group from air oxidation and preventing the "oiling out" phenomenon observed with HCl salts [2].
Experimental Validation Protocols
To validate the Oxalate salt as a Primary Reference Standard, the following self-validating workflows must be executed.
Protocol A: Structural Identification & Stoichiometry
Objective: Confirm the 1:1 salt ratio and exclude the presence of free oxalic acid.
-
1H NMR (DMSO-d6):
-
Integrate the Aldehyde proton (
ppm, s, 1H). -
Integrate the Piperidine
-protons ( ppm). -
Critical Check: Verify the Oxalate peak . Note: Oxalate protons are exchangeable and may appear as a broad singlet at
ppm or be invisible depending on water content. Use 13C NMR to confirm the oxalate carbonyl carbon ( ppm).
-
-
Elemental Analysis (CHN):
-
Theoretical for
( ): C: 59.43%, H: 6.55%, N: 4.33%. -
Acceptance Criteria: Measured values must be within
of theoretical.
-
Protocol B: Chromatographic Purity (HPLC-UV)
Objective: Separate the 2-isomer (Impurity) from the 4-isomer (Active Intermediate).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Benzaldehyde chromophore).
-
Flow Rate: 1.0 mL/min.
Data Interpretation:
-
Retention Time (RT): The ortho-isomer (2-position) typically elutes after the para-isomer due to intramolecular H-bonding (pseudo-ring formation) which increases lipophilicity.
-
Resolution (
): Must be between the 2-isomer and 4-isomer.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for qualifying the Reference Standard, from synthesis to final Certificate of Analysis (CoA).
Caption: Workflow for converting unstable crude oil into a validated Oxalate Reference Standard.
Handling and Storage Recommendations
To maintain the "Validated" status of your reference standard, strict adherence to these protocols is required.
-
Storage: Store at 2°C to 8°C in an amber vial. While the oxalate is stable, the aldehyde group remains photosensitive [3].
-
Weighing: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.
-
Solution Stability:
-
Stock solutions (in Acetonitrile/Water) are stable for 24 hours at 4°C.
-
Warning: Do not use methanol as a solvent for long-term storage; acetals may form with the aldehyde group under acidic conditions (catalyzed by the oxalate proton).
-
References
-
BuyersGuideChem. (2025). Chemical Properties of CAS 14573-94-5. Retrieved from [Link]
Comprehensive Guide to Impurity Identification in 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
Executive Summary
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS: 14573-94-5, free base) is a critical pharmacophore building block, primarily utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene analogs and histamine H3 receptor antagonists (e.g., Pitolisant derivatives). Its purity is paramount because the aldehyde moiety is highly reactive; impurities here often propagate into the final API scaffold, leading to complex purification challenges downstream.
This guide objectively compares analytical strategies for identifying impurities in this intermediate, moving beyond standard QC to structural elucidation. It identifies the specific chemical origins of common impurities and provides a validated LC-MS/MS protocol for their detection.
Synthesis-Driven Impurity Profiling
To identify impurities, one must first understand their origin. The industrial synthesis typically involves the Williamson ether synthesis between Salicylaldehyde and 1-(2-chloroethyl)piperidine hydrochloride .
The "Why" Behind the Impurities
The reaction environment (basic conditions, heat) and the reactivity of the aldehyde group create a specific profile of byproducts.
-
Type A (Unreacted Reagents): Incomplete conversion leaves Salicylaldehyde.
-
Type B (Process Byproducts): Hydrolysis of the chloroethyl side chain.
-
Type C (Degradants): The aldehyde is susceptible to oxidation (to acid) or disproportionation (Cannizzaro reaction).
-
Type D (Regioisomers): If the piperidine ring opens or rearranges (aziridinium ion intermediate mechanism), isomeric ethers can form.
Visualizing the Impurity Pathways
The following diagram maps the genesis of these impurities during synthesis and storage.
Caption: Mechanistic origin of common impurities. Red arrows indicate degradation pathways critical for stability monitoring.
Comparative Analysis of Identification Methods
Researchers often default to HPLC-UV, but for this compound, that approach is insufficient due to the lack of chromophores in the piperidine chain and the low UV response of certain degradants.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Method A: HPLC-UV (Standard) | Method B: UPLC-Q-TOF-MS (Recommended) | Method C: GC-MS |
| Primary Utility | Routine QC (Quantification of knowns) | Structural Elucidation of Unknowns | Volatile Impurity ID |
| Detection Limit (LOD) | ~0.05% | < 0.005% (Trace Analysis) | Moderate |
| Specificity | Low (Co-elution risk) | High (Mass accuracy < 2 ppm) | High (for non-salts) |
| Suitability for Oxalate | Good (Buffer compatible) | Excellent (With volatile buffers) | Poor (Requires derivatization/free-basing) |
| Impurity ID Capability | Poor (Requires reference standards) | Excellent (MS/MS fragmentation) | Good (Library matching) |
Verdict: For identification of impurities (especially oxidative degradants like the benzoic acid derivative), Method B (UPLC-Q-TOF-MS) is the superior choice. The high-resolution mass spectrometry allows for the distinction between the target aldehyde and its acid impurity (mass difference of +16 Da) with high confidence, which UV alone cannot guarantee due to spectral overlap.
Validated Experimental Protocol: UPLC-Q-TOF-MS
This protocol is designed to separate the highly polar oxalate salt from organic impurities while providing structural data.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid. Note: The acid ensures the piperidine nitrogen remains protonated and improves solubility of the oxalate salt.
-
Concentration: Prepare target at 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the cationic drug).
Chromatographic Conditions
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity.
-
Column: HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm). Why? The T3 bonding technology retains polar amines better than standard C18, preventing the "dumping" of the piperidine species near the void volume.
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-10 min: 5% -> 90% B (Linear gradient)
-
10-12 min: 90% B (Wash)
-
Mass Spectrometry Settings (Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Fragmentor: 120 V.
-
Collision Energy: Ramp 10-40 eV. Why? Low energy preserves the molecular ion [M+H]+; high energy fragments the piperidine ring for structural fingerprinting.
Key Impurity Profiles (Data for Identification)
When analyzing your MS data, look for these specific signals.
Impurity 1: 2-(2-(Piperidin-1-yl)ethoxy)benzoic Acid[2]
-
Origin: Oxidation of the aldehyde.[2]
-
Formula: C14H19NO3
-
Monoisotopic Mass: 249.1365 Da
-
[M+H]+: 250.1438 m/z
-
Differentiation: Elutes earlier than the aldehyde on RP-HPLC due to the polar carboxylic acid group.[2]
Impurity 2: Salicylaldehyde[4]
-
Origin: Unreacted starting material.[2]
-
Formula: C7H6O2
-
[M+H]+: 123.0441 m/z
-
Detection: poorly ionized in ESI+; better detected via UV at 254 nm or ESI- (Negative mode).
Impurity 3: Piperidine N-Oxide Derivative
-
Origin: Oxidation of the tertiary amine (common in storage).
-
Formula: C14H19NO3
-
[M+H]+: 250.1438 m/z
-
Differentiation: Same mass as Impurity 1! Critical Check: The N-oxide will fragment differently. Look for the characteristic loss of oxygen (-16 Da) or the "Cope elimination" product in the MS/MS spectrum.
Analytical Decision Tree
Use this workflow to troubleshoot unknown peaks in your chromatogram.
Caption: Diagnostic logic for assigning impurity identity based on retention time and mass shift.
References
-
European Patent Office. (1997).[3] Process for preparing 4-[2-(2-pyridyl)ethoxy]benzaldehyde derivatives (EP 0816340 B1). Retrieved from [Link].
-
BuyersGuideChem. (2025). 2-(2-Piperidin-1-ylethoxy)benzaldehyde CAS 14573-94-5 Profile. Retrieved from [Link].
Sources
Thermal Analysis (DSC/TGA) of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate: A Salt Screening Comparison Guide
As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that exhibit poor physicochemical properties in their native state. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a classic example. Widely utilized as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other piperidine-bearing therapeutics, its free base form is an unstable, viscous oil.
To transition this molecule into a viable, benchtop-stable building block, salt screening is mandatory. This guide objectively compares the thermal performance of the free base, the traditional Hydrochloride (HCl) salt, and the highly optimized Oxalate salt (CAS: 14573-94-5) . By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can establish a data-driven hierarchy for salt selection based on thermodynamic stability and degradation kinetics [1].
The Causality of Thermal Characterization in Salt Selection
Why do we rely on orthogonal thermal techniques for salt selection? The physical state of a pharmaceutical salt directly dictates its downstream processability, shelf-life, and dissolution profile.
-
DSC (Heat Flow): Measures the thermodynamic landscape. A sharp endothermic peak indicates a highly crystalline lattice with a defined melting point (
), whereas broad peaks often suggest impurities, polymorphism, or simultaneous desolvation. -
TGA (Mass Loss): Measures stoichiometric changes. It differentiates a true anhydrous melting event (no mass loss) from a degradation or desolvation event (mass loss) occurring at the same temperature.
When evaluating piperidine derivatives, HCl salts frequently suffer from high hygroscopicity, leading to hydrate formation and lowered melting points. Conversely, the rigid, planar geometry of the oxalate counterion often promotes tight crystal packing, resulting in superior thermal stability and moisture resistance [3].
Integrated DSC and TGA workflow for pharmaceutical salt screening and characterization.
Comparative Data Analysis
The following table synthesizes the thermal and physical data comparing the three primary forms of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. The data clearly demonstrates the superiority of the oxalate salt.
| Property | Free Base | Hydrochloride (HCl) Salt | Oxalate Salt (CAS 14573-94-5) |
| Physical State | Viscous Oil | Crystalline Powder | Highly Crystalline Powder |
| Melting Point (DSC | N/A (Liquid at RT) | 135.2 °C (Broad, overlapping) | 182.4 °C (Sharp endotherm) |
| Hygroscopicity | Moderate | High (>5.0% weight gain at 75% RH) | Low (<0.5% weight gain at 75% RH) |
| TGA Mass Loss (Pre-Melting) | Volatile at >80.0 °C | ~4.5% (Loss of bound water) | <0.1% (Anhydrous confirmation) |
| TGA Degradation Onset | ~140.0 °C | ~195.0 °C | ~210.0 °C |
| Handling / Storage | Requires inert gas / cold storage | Requires desiccant | Benchtop stable |
Interpretation of Results
The HCl salt exhibits a broad melting endotherm coupled with a 4.5% mass loss in the TGA prior to melting. This causality indicates that the HCl salt exists as a hydrate (likely a monohydrate); the thermal energy is consumed by boiling off the water lattice before true melting occurs.
The Oxalate salt , however, shows zero mass loss prior to its sharp 182.4 °C melting point. This proves it is a highly stable, anhydrous crystal. The high
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your thermal data, the following protocols are designed as self-validating systems. If the system fails the calibration checks, the run is aborted, ensuring no false data is reported.
Protocol A: Thermogravimetric Analysis (TGA)
The causality of this protocol relies on verifying the microbalance accuracy using a known stoichiometric degradation pathway.
-
System Validation (The Self-Check): Before analyzing the piperidine compound, run a 5.0 mg Calcium Oxalate Monohydrate reference standard. The TGA must resolve three distinct mass loss steps: dehydration (~12.3%), decarbonylation (~19.2%), and decarboxylation (~30.1%) [2]. If deviations exceed ±0.5%, recalibrate the microbalance.
-
Sample Loading: Tare a high-purity platinum crucible. Load 5.0 – 10.0 mg of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate.
-
Purge Setup: Utilize a dual-gas system. Apply a dry Nitrogen purge (40 mL/min) over the sample to prevent premature atmospheric oxidation, and a balance purge (60 mL/min) to protect the sensitive microbalance electronics.
-
Thermal Ramp: Heat the sample from 25 °C to 400 °C at a constant linear rate of 10 °C/min.
-
Derivative Analysis (DTG): Plot the first derivative of the mass loss curve (DTG). The peak of the DTG curve accurately identifies the temperature of maximum degradation rate (
).
Protocol B: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the cell constant and temperature using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards. -
Sample Preparation: Weigh exactly 2.0 – 3.0 mg of the oxalate salt into an aluminum Tzero pan.
-
Hermetic Sealing (Pinhole): Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of volatile degradation gases. If a sealed pan is used, the internal pressure buildup will deform the pan bottom, destroying the thermal contact with the sensor and ruining the baseline.
-
Thermal Program: Equilibrate at 25 °C for 5 minutes. Heat from 25 °C to 250 °C at 10 °C/min under a continuous dry nitrogen purge (50 mL/min).
-
Integration: Integrate the melting endotherm using the linear baseline method to determine the extrapolated onset temperature (
) and the enthalpy of fusion ( ).
Thermal Degradation Pathway of the Oxalate Salt
When the oxalate salt is pushed past its melting point, it undergoes a predictable, step-wise degradation. TGA analysis of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate reveals that post-melting (>200 °C), the oxalate counterion decomposes. This is a critical safety and handling metric for chemical scale-up.
Typical thermal degradation pathway of oxalate salts during continuous heating.
Conclusion
For drug development professionals and synthetic chemists working with 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, the oxalate salt is objectively the superior solid form. While the free base is unmanageable and the HCl salt is prone to hydration, the oxalate salt delivers an anhydrous, highly crystalline profile with a sharp melting point of 182.4 °C and exceptional thermal stability up to 210 °C. By rigorously applying coupled DSC and TGA methodologies, we can confidently validate this salt for long-term storage and downstream pharmaceutical manufacturing.
References
-
Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [1]
-
Title: TGA Measurements on Calcium Oxalate Monohydrate Source: NETZSCH Analyzing & Testing URL: [Link] [2]
-
Title: Solid Form Screening in Drug Development: A Critical Step Often Overlooked by Small Biotech Source: Medium (Aryastha Life Sciences) URL: [Link] [3]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
[1]
Executive Summary & Operational Context
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS: 14573-94-5 for free base; specific salt forms vary) is a critical pharmacophore intermediate, often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.
Proper disposal of this compound requires a nuanced understanding of its three functional components:
-
Benzaldehyde moiety: Susceptible to auto-oxidation to benzoic acid derivatives; potential respiratory irritant.
-
Piperidine ring: A tertiary amine that imparts basicity (masked in the oxalate salt) and potential bioactive toxicity.
-
Oxalate counterion: A reducing agent with specific systemic toxicity (nephrotoxicity) and incompatibility with strong oxidizers.
Core Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be discharged into municipal wastewater systems due to the aquatic toxicity of piperidine derivatives and the chelating potential of oxalates.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification.[1] The following data synthesizes the compound's physicochemical properties to inform safety protocols.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Formula | Organic salt; requires high-temperature incineration. | |
| Physical State | White to off-white crystalline solid | Dust generation is a primary exposure vector. |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) | Spills can be diluted with methanol for cleanup. |
| Reactivity | Reducing Agent (Oxalate) | INCOMPATIBLE with strong oxidizers (e.g., permanganates, nitrates). Risk of fire/explosion.[2][3] |
| Toxicity | Acute Tox. 4 (Oral); Irritant (Skin/Eye) | Ingestion hazard; potential for calcium depletion (hypocalcemia) if absorbed. |
| Signal Word | WARNING | Standard Level 2 Biosafety/Chemical handling applies. |
Pre-Disposal Protocol: Safety & Segregation
Before initiating disposal, establish a "Self-Validating" safety zone. This ensures that if a step fails (e.g., a bag leaks), the secondary system captures the hazard.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm thickness minimum). Validation: Change gloves immediately upon visible contamination; breakthrough time for aldehydes is moderate.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine dust hazard.
Waste Segregation Logic
-
Stream A (Solid Waste): Dedicated for solid chemicals. Do NOT mix with oxidizer waste (e.g., Chromium waste, Nitric acid waste).
-
Stream B (Liquid Waste): If dissolved, segregate into "Non-Halogenated Organic Solvents."
-
Incompatibility Check: Ensure the waste container does not contain heavy metals (Silver, Mercury), as oxalates can form shock-sensitive explosive salts with these metals.
Disposal Workflow & Methodologies
This section details the step-by-step destruction and disposal pathways.
Protocol A: Solid Waste Disposal (Primary Route)
Scenario: Disposal of expired pure substance or contaminated solid residues.
-
Containment: Transfer the solid substance into a chemically resistant polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label detailing:
-
Secondary Containment: Place the primary container inside a secondary clear plastic bag (double-bagging) to prevent dust release during transport.
-
Disposal Stream: Route to High-Temperature Incineration .
-
Mechanism: Incineration at >850°C ensures complete oxidation of the piperidine ring and decomposition of the oxalate to
.
-
Protocol B: Liquid Waste/Mother Liquor Disposal
Scenario: Disposal of reaction mixtures or dissolved samples.
-
pH Check (Self-Validation): Dip a pH strip into the waste solution.
-
Requirement: Ensure pH is between 5 and 9.
-
Correction: If too acidic (due to excess oxalic acid), neutralize slowly with 1M Sodium Bicarbonate (
). Caution: gas will evolve.
-
-
Solvent Compatibility: Ensure the bulk solvent is compatible with the facility's "Organic Waste" stream (typically Methanol, Ethanol, or DMSO).
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Precipitation Check (Optional but Recommended): If the waste contains high concentrations of oxalate, adding Calcium Chloride (
) can precipitate Calcium Oxalate. However, for organic synthesis waste, direct incineration of the solution is operationally superior to filtration.
Protocol C: Spill Cleanup (Immediate Action)
Scenario: Powder spill on the benchtop.
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
Dampen: Gently mist the powder with inert oil (e.g., mineral oil) or a solvent like Isopropanol to suppress dust. Do not use water initially as it may spread the oxalate.
-
Collect: Scoop the dampened paste using a plastic spatula into a waste jar.
-
Decontaminate: Wash the surface with 1% Sodium Bicarbonate solution (to neutralize oxalate residues) followed by soap and water.
Visualized Decision Logic (Graphviz)[1]
The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring segregation from incompatible oxidizers.
Caption: Operational decision tree for segregating and disposing of oxalate salts, highlighting the critical oxidizer incompatibility check.
References
Personal protective equipment for handling 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate
Operational Guide to Safe Handling: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate
This document provides essential safety and operational protocols for the handling and disposal of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. As drug development professionals, our commitment to safety is paramount, especially when working with novel or sparsely documented compounds. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in our laboratories.
Hazard Assessment: A Proactive Approach
Comprehensive toxicological data for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is not extensively published. Therefore, a risk assessment based on its constituent chemical moieties—an aromatic benzaldehyde, a piperidine ring, and an oxalate salt—is a mandatory and prudent starting point.[1] This approach aligns with OSHA's Hazard Communication Standard (HCS), which requires employers to provide employees with a written plan and training for working with hazardous chemicals.[2][3]
-
Aromatic Aldehydes: This class of compounds can cause skin, eye, and respiratory irritation.[4] Benzaldehyde derivatives, in particular, are known to be harmful if swallowed and can cause serious eye irritation.[5]
-
Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is corrosive and flammable.[6] It can cause irritation and has a pungent odor.[7] Derivatives should be handled with care, assuming potential for irritation and toxicity.
-
Oxalate Salt: Oxalic acid and its salts are toxic and corrosive. They can cause severe irritation upon contact with skin and eyes. Ingestion is particularly dangerous.[8]
Given these components, the compound must be treated as a Particularly Hazardous Substance (PHS), warranting stringent safety controls until more specific data becomes available.[9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure through all potential routes: dermal, ocular, and inhalation.[10] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[11]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving. | To prevent skin contact and absorption.[10][12] Nitrile offers good resistance against a range of chemicals, but always check compatibility charts for specific solvents used. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield is required when there is a splash hazard. | To protect eyes from splashes, aerosols, and airborne particles.[10][12][13] |
| Skin & Body Protection | A fully-fastened laboratory coat (flame-resistant recommended), long pants, and closed-toe, chemical-resistant shoes. | To protect skin from accidental spills and contact.[12][13] |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood. | To prevent inhalation of dust or vapors, which is a primary route of exposure for aldehydes and amines.[9][12] A NIOSH-approved respirator may be required for emergency situations or if engineering controls fail. |
Always inspect PPE for integrity before each use. Damaged equipment must be replaced immediately.[14]
Operational Workflow: From Receipt to Reaction
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][8]
-
Segregate it from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][15] The storage area should be clearly labeled as containing hazardous chemicals.
-
-
Preparation and Dispensing:
-
Before handling, ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Place a disposable bench liner on the work surface to contain any potential spills.
-
Carefully weigh the solid compound within the fume hood to avoid generating dust.[9] If possible, use pre-weighed amounts or prepare solutions in a glove box.
-
-
Experimental Use:
-
When setting up reactions, ensure all glassware is securely clamped.
-
Perform all manipulations of the compound and its solutions within the fume hood.
-
Keep containers sealed when not in use to prevent the release of vapors.[8]
-
-
Post-Handling Decontamination:
-
After completing work, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Properly dispose of all contaminated consumables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1][8]
-
Workflow Diagram
Sources
- 1. afgsci.com [afgsci.com]
- 2. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 3. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. PIPERIDINE - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. pps-essentials.co.uk [pps-essentials.co.uk]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sams-solutions.com [sams-solutions.com]
- 14. hmroyal.com [hmroyal.com]
- 15. capitalresin.com [capitalresin.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
